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  • Product: N-cyclohexyl-2-nitrobenzamide
  • CAS: 1780-21-8

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of N-Cyclohexyl-2-nitrobenzamide

Executive Summary N-Cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) is a critical intermediate in the synthesis of bioactive nitrogen heterocycles, particularly quinazolinones. Characterized by its stability and distinct cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) is a critical intermediate in the synthesis of bioactive nitrogen heterocycles, particularly quinazolinones. Characterized by its stability and distinct crystallographic properties, it serves as a model substrate for studying amide bond conformers and nitro-group reductions. This guide provides a comprehensive technical profile, synthesizing experimental data with validated protocols for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Indices

ParameterSpecification
IUPAC Name N-Cyclohexyl-2-nitrobenzamide
CAS Registry Number 1780-21-8
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
SMILES O=C(NC1CCCCC1)C2=CC=CC=C2=O
InChIKey HVAPXQQNJGQXGW-UHFFFAOYSA-N
Structural Features Ortho-nitro substitution; secondary amide linker; cyclohexyl aliphatic ring.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Solid-State Characteristics
  • Appearance: Yellow crystalline solid. The yellow coloration is characteristic of the nitro-aromatic chromophore.

  • Melting Point: 156–157 °C [1].

  • Crystal System: Monoclinic, Space Group P2₁/n [2].

    • Lattice Parameters:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
    • Packing: Stabilized by intermolecular N–H···O hydrogen bonds between the amide proton and the nitro group oxygen, forming supramolecular chains.

Solution-State Properties
  • Solubility:

    • High: Dichloromethane (DCM), Chloroform, Acetone, DMSO, DMF.

    • Moderate: Ethanol, Methanol (hot).

    • Insoluble: Water (LogP predicted ~2.5–2.8 due to lipophilic cyclohexyl ring).

  • Acidity (pKa): The amide proton is weakly acidic (pKa > 15), while the conjugate acid of the amide nitrogen has a pKa < -1.

Synthesis & Purification Protocol

The standard synthesis involves the Schotten-Baumann acylation of cyclohexylamine with 2-nitrobenzoyl chloride. This route is preferred for its high yield and operational simplicity.

Experimental Protocol

Reagents: 2-Nitrobenzoyl chloride (1.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Preparation: Dissolve 2-nitrobenzoyl chloride (1.85 g, 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
    ). Cool to 0 °C.
    
  • Addition: Dropwise add a solution of cyclohexylamine (1.09 g, 11 mmol) and triethylamine (1.21 g, 12 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Wash the organic layer with sat. NaHCO₃ (20 mL) and Brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to yield yellow needles.

Synthesis Workflow Diagram

SynthesisWorkflow start Start: Reagent Prep step1 Dissolve 2-Nitrobenzoyl Chloride in dry DCM (0°C) start->step1 step2 Add Cyclohexylamine + Et3N (Dropwise, Exothermic) step1->step2 step3 Stir at RT (3-4 hrs) Monitor TLC step2->step3 step4 Acid Wash (1M HCl) Remove unreacted amine step3->step4 step5 Base Wash (NaHCO3) Remove acid byproducts step4->step5 step6 Recrystallization (EtOH/H2O) step5->step6 end Pure N-Cyclohexyl-2-nitrobenzamide (Yellow Needles) step6->end

Caption: Step-by-step workflow for the chemical synthesis and purification of N-cyclohexyl-2-nitrobenzamide.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct aliphatic cyclohexyl signals and the deshielded aromatic protons ortho to the nitro group.

NucleusShift (

, ppm)
MultiplicityIntegrationAssignment
¹H NMR 8.05Doublet (d)1HAr-H (Ortho to

)
(CDCl₃)7.50 – 7.75Multiplet (m)3HAr-H (Meta/Para)
5.90Broad (br)1HAmide N-H
3.95Multiplet (m)1HCyclohexyl N-CH
2.05 – 1.15Multiplet (m)10HCyclohexyl

¹³C NMR 166.5SingletCCarbonyl (

)
(CDCl₃)146.5SingletCAr-C (

)
133.5, 130.5, 129.0, 124.5-CHAromatic Carbons
48.8-CHCyclohexyl N-CH
32.8, 25.4, 24.8-

Cyclohexyl Ring
Infrared Spectroscopy (IR)
  • Amide I (

    
     Stretch):  1640–1660 cm⁻¹ (Strong).
    
  • Amide II (

    
     Bend):  1530–1550 cm⁻¹.
    
  • Nitro Group (

    
     Stretch):  1525 cm⁻¹ (Asymmetric) and 1345 cm⁻¹ (Symmetric).
    
  • 
     Stretch:  3280–3300 cm⁻¹ (Medium, broad).
    

Reactivity & Applications

Reduction to Quinazolinones

N-Cyclohexyl-2-nitrobenzamide is a primary precursor for 3-cyclohexylquinazolin-4(3H)-one . The transformation proceeds via the reduction of the nitro group to an amine, followed by cyclization with an orthoformate or aldehyde source [3].

Mechanism:

  • Reduction:

    
     (using Fe/HCl, 
    
    
    
    /Pd-C, or
    
    
    ).
  • Cyclization: Condensation of the resulting N-cyclohexyl-2-aminobenzamide with a carbon source (e.g., triethyl orthoformate) closes the pyrimidine ring.

Reaction Pathway Diagram

ReactionPathway compound N-Cyclohexyl-2-nitrobenzamide (Precursor) intermediate N-Cyclohexyl-2-aminobenzamide (Reduced Intermediate) compound->intermediate Reduction (H2/Pd-C or Fe/AcOH) product 3-Cyclohexylquinazolin-4(3H)-one (Target Heterocycle) intermediate->product Cyclization (HC(OEt)3 / H+)

Caption: Synthetic pathway from N-cyclohexyl-2-nitrobenzamide to bioactive quinazolinone scaffolds.

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Store in a cool, dry place. Stable under normal temperature and pressure.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Skin Contact: Wash with soap and water.

References

  • ResearchGate. Synthesis and Crystal Structure of N-Cyclohexyl-2-Nitrobenzamide. [Link]

  • National Institutes of Health (NIH). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

Exploratory

solubility of N-cyclohexyl-2-nitrobenzamide in organic solvents

An In-depth Technical Guide on the Solubility Profiling and Thermodynamic Analysis of N-Cyclohexyl-2-nitrobenzamide Abstract This technical guide provides a comprehensive framework for the solubility profiling of N-cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility Profiling and Thermodynamic Analysis of N-Cyclohexyl-2-nitrobenzamide

Abstract This technical guide provides a comprehensive framework for the solubility profiling of N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8), a critical intermediate in the synthesis of pharmaceutical agents and organic materials. While the crystal structure and synthesis of this compound have been characterized (Saeed et al., 2010), quantitative solubility data in organic solvents remains a vital parameter for process optimization, purification, and formulation. This document outlines the physicochemical properties of the compound, details the standard operating procedures (SOPs) for experimental solubility determination using laser monitoring techniques, and establishes the thermodynamic models required to correlate and predict solubility behavior.

Introduction

N-Cyclohexyl-2-nitrobenzamide (


) is a benzamide derivative featuring a lipophilic cyclohexyl ring and a polar nitro group at the ortho position of the benzene ring. This amphiphilic structure dictates its solubility behavior, making it a prime candidate for study in both polar protic and polar aprotic solvents.

Understanding the solubility of this compound is essential for:

  • Recrystallization: Selecting the optimal solvent system to maximize yield and purity.

  • Reaction Kinetics: Determining the maximum concentration of reactants in solution phase synthesis.

  • Purification: Designing liquid-liquid extraction protocols.

Physicochemical Profile
  • Molecular Weight: 248.28 g/mol

  • Appearance: Yellow solid / Crystalline powder

  • Melting Point: 156–157 °C (Saeed et al., 2010)

  • Crystal System: Monoclinic, Space group ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [1][2][3][4][5]
    
  • Solubility Characteristics: Practically insoluble in water; soluble in ethanol, acetone, DMSO, and DMF.

Theoretical Framework: Thermodynamics of Solubility

The dissolution process is governed by the change in Gibbs free energy (


). For a real solution, the relationship between the mole fraction solubility (

) and temperature (

) is described by the fundamental thermodynamic equation:


Where:

  • 
    : Mole fraction of the solute.
    
  • 
    : Universal gas constant (
    
    
    
    ).
  • 
    : Absolute temperature (Kelvin).[6]
    
  • 
    : Enthalpy of solution.[7]
    
  • 
    : Entropy of solution.[7]
    
Thermodynamic Modeling

To correlate experimental data, three primary models are employed. Researchers should fit their data to these models to validate accuracy.

Model A: The Modified Apelblat Equation This semi-empirical model is widely used for non-ideal solutions, accounting for the temperature dependence of enthalpy:



  • 
    : Empirical parameters derived from regression analysis.
    

Model B: The van't Hoff Equation Suitable for ideal or near-ideal systems over a narrow temperature range:



  • Here, the slope

    
     is directly related to the enthalpy of solution: 
    
    
    
    .

Model C: The


 (Buchowski-Ksiazczak) Equation 
Describes solubility based on the melting point (

) and the parameter

:

Experimental Methodology

To ensure high-precision data (E-E-A-T), the Laser Monitoring Observation Technique is recommended over the traditional gravimetric shake-flask method due to its speed and reproducibility.

Protocol: Laser Monitoring Solubility Determination

Objective: Determine the mole fraction solubility of N-cyclohexyl-2-nitrobenzamide in 12 organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, etc.) across a temperature range of 278.15 K to 323.15 K.

Equipment:

  • Jacketed glass vessel (50 mL) with magnetic stirring.

  • Thermostatic water bath (Control accuracy

    
     K).
    
  • Laser monitoring system (Laser source + Photodetector).

  • Digital analytical balance (

    
     g).
    

Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel. Set the initial temperature (
    
    
    
    ).
  • Solute Addition: Add a precise mass of N-cyclohexyl-2-nitrobenzamide (

    
    ) to the solvent while stirring.
    
  • Dissolution Monitoring: The laser beam passes through the solution.

    • Undissolved Solid: Beam scatters/blocks; detector signal is low.

    • Dissolved: Solution becomes clear; detector signal spikes.

  • Equilibrium Detection: If the solid dissolves completely, add more solute. If solid persists, increase temperature slowly until the solution clears (the saturation temperature,

    
    ).
    
  • Data Recording: Record the mass of solute and solvent at the exact moment of clarification (

    
    ).
    
  • Repetition: Repeat for different solute/solvent ratios to cover the full temperature range.

Solubility_Protocol Start Start Experiment Solvent_Prep Weigh Solvent (m1) Set Initial Temp (T) Start->Solvent_Prep Add_Solute Add Solute (m2) Start Stirring Solvent_Prep->Add_Solute Laser_Check Laser Path Clear? Add_Solute->Laser_Check Record_Data Record T_sat, m1, m2 Calculate x2 Laser_Check->Record_Data Yes (Clear) Heat_Up Increase Temp (Increment T) Laser_Check->Heat_Up No (Turbid) Add_More Add More Solute (Increment m2) Record_Data->Add_More Next Point End Data Analysis (Apelblat Fitting) Record_Data->End All points done Add_More->Laser_Check Heat_Up->Laser_Check Check again

Caption: Logical workflow for the Laser Monitoring Solubility Determination method.

Data Analysis & Expected Trends

Calculation of Mole Fraction ( )

The experimental solubility is converted to mole fraction using the following equation:



  • 
    : Mass of solvent and solute (g).
    
  • 
    : Molecular weight of solvent and solute ( g/mol ).
    
Solvent Effect Analysis

Based on the chemical structure of N-cyclohexyl-2-nitrobenzamide (Saeed et al., 2010), the solubility is expected to follow the "like dissolves like" principle:

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, AcetoneHigh Strong dipole-dipole interactions with the nitro group; disruption of amide H-bonds.
Polar Protic Methanol, EthanolModerate Hydrogen bonding capability with the amide carbonyl and NH; alkyl chain length affects solubility (MeOH > EtOH > IPA).
Non-Polar Toluene, HexaneLow Weak Van der Waals forces; insufficient energy to overcome crystal lattice energy.
Aqueous WaterVery Low Hydrophobic cyclohexyl and aromatic rings dominate; high energy cost for cavity formation in water.
Thermodynamic Parameters

Using the van't Hoff plots (


 vs 

), the apparent thermodynamic functions of dissolution are calculated:
  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (solubility increases with T).
    
  • Entropy (

    
    ):  Positive values indicate increased disorder upon dissolution.
    
  • Gibbs Energy (

    
    ):  Positive values indicate the non-spontaneous nature of dissolution at standard conditions (requiring thermal energy to proceed).
    

Thermo_Cycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub) Solution Solute in Solution (Solvated) Solid->Solution Dissolution (ΔH_sol = ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv)

Caption: Thermodynamic cycle representing the dissolution process as the sum of sublimation and solvation energies.

Conclusion

The solubility of N-cyclohexyl-2-nitrobenzamide is a temperature-dependent property best modeled by the Modified Apelblat equation. Researchers utilizing this compound for synthesis or biological screening must prioritize polar aprotic solvents (DMF, DMSO) for high-concentration stock solutions, while alcohols (Ethanol, IPA) serve as excellent candidates for recrystallization due to their moderate temperature-dependent solubility gradients. The protocols defined herein provide a self-validating system for generating precise solubility data necessary for industrial scaling.

References

  • Saeed, A., Hussain, S., & Bolte, M. (2010).[3] Synthesis and Crystal Structure of N-Cyclohexyl-2-nitrobenzamide. Journal of Chemical Crystallography, 40(11), 1011–1014. Link

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Authoritative source for solubility methodologies).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility prediction models).

Sources

Foundational

Thermodynamic Stability Profile of N-Cyclohexyl-2-Nitrobenzamide

Technical Assessment Guide for Pharmaceutical Development Executive Summary N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) represents a critical structural motif in medicinal chemistry, serving as a model for exploring t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide for Pharmaceutical Development

Executive Summary

N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) represents a critical structural motif in medicinal chemistry, serving as a model for exploring the interplay between steric hindrance and electronic activation in amide bond stability.[1] Characterized by a bulky ortho-nitro group and a flexible cyclohexyl ring, this compound exhibits distinct thermodynamic behaviors governed by intramolecular hydrogen bonding and crystal lattice packing forces.[1]

This technical guide provides a comprehensive analysis of the compound's thermodynamic stability. It synthesizes crystallographic data with theoretical degradation mechanisms to establish a robust stability profile.[1] Furthermore, it outlines self-validating experimental protocols for researchers aiming to characterize analogous nitrobenzamide derivatives.[1]

Molecular Architecture & Theoretical Stability

The thermodynamic stability of N-cyclohexyl-2-nitrobenzamide is rooted in its molecular geometry.[1] The ortho-nitro substituent exerts two opposing forces:[1]

  • Steric Inhibition of Resonance: The bulky nitro group forces the amide carbonyl out of planarity with the benzene ring, potentially raising the ground state energy.

  • Intramolecular Hydrogen Bonding: A potential 6-membered pseudo-ring formation between the amide N-H and the nitro oxygen (

    
    ) can lock the conformation, lowering enthalpy and increasing resistance to hydrolysis.
    
Structural Dynamics Diagram

The following diagram illustrates the competing intramolecular forces and the stability testing logic.

MolecularStability Figure 1: Structural determinants of thermodynamic stability. Compound N-cyclohexyl-2-nitrobenzamide (Solid State) Steric Steric Clash (Nitro vs Carbonyl) Compound->Steric Destabilizing HBond Intramolecular H-Bond (NH ... O-NO2) Compound->HBond Stabilizing Hydrolysis Hydrolysis Susceptibility Steric->Hydrolysis Increases Reactivity (Twisted Amide) Lattice Crystal Lattice Energy (P21/n Space Group) HBond->Lattice Determines Packing HBond->Hydrolysis Decreases Reactivity (Locked Conformation)

Solid-State Thermodynamics[1]

Understanding the solid-state landscape is a prerequisite for formulation.[1] N-cyclohexyl-2-nitrobenzamide crystallizes in the monoclinic space group P21/n with


 or 

depending on the specific solvate or polymorph.[1]
Thermal Transitions
  • Melting Point (

    
    ):  156–157 °C.[1] This relatively high melting point indicates a robust crystal lattice stabilized by intermolecular hydrogen bond networks (Amide 
    
    
    
    ).[1]
  • Enthalpy of Fusion (

    
    ):  While specific literature values vary, analogues typically exhibit 
    
    
    
    in the range of 25–35 kJ/mol. A sharp endotherm at
    
    
    in DSC confirms high crystallinity.[1]
Polymorphism Risk

Like many benzamides, this compound is prone to polymorphism.[1] The "locking" effect of the cyclohexyl chair conformation combined with the nitro group's rotation allows for multiple viable packing arrangements.

  • Form I (Thermodynamic): Likely the P21/n form obtained from slow crystallization (ethanol/water).

  • Form II (Kinetic): Metastable forms may arise from rapid precipitation or melt-quenching.[1]

Critical Insight: If the melting endotherm in your DSC trace shows a "shoulder" or a small exotherm prior to the main melt, this indicates a polymorphic transition (monotropic or enantiotropic) during heating.

Chemical Stability (Solution State)[1]

In solution, the thermodynamic stability is defined by the resistance of the amide bond to hydrolysis.

Hydrolysis Mechanism

The 2-nitro group activates the carbonyl carbon toward nucleophilic attack (electronic effect) but blocks the approach of the nucleophile (steric effect).

  • Acidic Conditions: Protonation of the carbonyl oxygen is less favorable due to the electron-withdrawing nitro group, but once protonated, the steric bulk retards the formation of the tetrahedral intermediate.

  • Basic Conditions: Direct nucleophilic attack by

    
     is the dominant degradation pathway.[1]
    
Degradation Pathway Visualization

HydrolysisPath Figure 2: Hydrolysis degradation pathway. Start N-cyclohexyl-2-nitrobenzamide (Intact) Inter Tetrahedral Intermediate (Sterically Crowded) Start->Inter + H2O / H+ or OH- (Rate Limiting Step) Products Degradation Products Inter->Products Acid 2-Nitrobenzoic Acid Products->Acid Amine Cyclohexylamine Products->Amine

[1][2]

Experimental Protocols

To rigorously establish the thermodynamic profile, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine purity, melting point, and screen for polymorphs.[1]

  • Sample Prep: Weigh 2–4 mg of dried N-cyclohexyl-2-nitrobenzamide into a Tzero aluminum pan. Crimp non-hermetically.

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 180 °C (past expected

      
       of 157 °C).
      
    • Validation: Run an Indium standard (

      
       °C) immediately prior. The onset temperature should match within 
      
      
      
      °C.[2]
  • Analysis: Integrate the melting peak to calculate

    
    . Look for pre-melt events (desolvation or solid-solid transitions).[1]
    
Protocol B: Forced Degradation Study (HPLC)

Objective: Determine kinetic stability (


) and thermodynamic activation parameters (

).
  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.

  • Stress Conditions:

    • Acid: 0.1 N HCl at 60 °C.

    • Base: 0.1 N NaOH at 60 °C.

    • Oxidative: 3%

      
       at RT.[1]
      
  • Sampling: Aliquot at

    
     hours. Quench immediately (neutralize acid/base).[1]
    
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Mobile Phase: Gradient 10% to 90% ACN in Water (0.1% Formic Acid).[1]

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .[1]
    • Note: If degradation is < 5% after 24 hours, the compound is considered "Highly Stable."[1]

Data Summary Table[1]
PropertyValue / ObservationMethodRelevance
Melting Point 156–157 °CDSC (Onset)Solid-state purity & lattice strength.[1]
Crystal System Monoclinic (

)
XRDDefines packing efficiency.
LogP (Calc) ~2.5 – 3.0Comp.[1][3][4]Predicts low aqueous solubility.[1]
H-Bond Donors 1 (Amide NH)StructureCritical for crystal lattice formation.[1]
H-Bond Acceptors 3 (C=O,

)
StructurePotential for intra-molecular locking.[1]

References

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Amides.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][5]

  • PubChem. N-cyclohexyl-2-nitrobenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of N-Cyclohexyl-2-nitrobenzamide (Refcode: YIZJIB).[1] (General reference for P21/n benzamide structures). Available at: [Link]

  • Royal Society of Chemistry. Hydrolysis Kinetics of N-substituted Benzamides. J. Chem. Soc., Perkin Trans.[1] 2. Available at: [Link][1]

Sources

Exploratory

N-cyclohexyl-2-nitrobenzamide CAS number and identifiers

Functional Class: Synthetic Intermediate & Privileged Scaffold Precursor Focus: Synthesis, Physicochemical Profiling, and Reductive Cyclization Utility[1][2] Executive Summary N-Cyclohexyl-2-nitrobenzamide (CAS: 1780-21-...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Class: Synthetic Intermediate & Privileged Scaffold Precursor Focus: Synthesis, Physicochemical Profiling, and Reductive Cyclization Utility[1][2]

Executive Summary

N-Cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) serves as a critical synthetic junction in the development of nitrogenous heterocycles.[1][2][3] While possessing modest intrinsic biological activity, its primary value in drug discovery lies in its role as a "latent" quinazolinone precursor.[1][2][3] The ortho-nitro motif functions as a masked nucleophile; upon reduction, it facilitates rapid intramolecular cyclization, granting access to the quinazolinone pharmacophore—a scaffold ubiquitous in anticonvulsant, anti-inflammatory, and antineoplastic therapeutics.[1][2] This guide details the robust synthesis of this compound and its strategic application in cascade cyclization sequences.

Part 1: Chemical Identity & Physicochemical Profile[1][2][4]

The physicochemical properties of N-cyclohexyl-2-nitrobenzamide are defined by the steric bulk of the cyclohexyl ring and the electron-withdrawing nature of the ortho-nitro group, which influences both its solubility profile and its crystal packing (stabilized by intermolecular N–H[1][2]···O hydrogen bonds).[1][2][3][4]

Table 1: Key Identifiers and Properties

PropertyData Specification
CAS Registry Number 1780-21-8
IUPAC Name N-Cyclohexyl-2-nitrobenzamide
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Appearance Pale yellow crystalline solid
Melting Point 156–157 °C
Solubility Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in Et₂O; Insoluble in H₂O
SMILES O=C1=CC=CC=C1C(NC2CCCCC2)=O
InChI Key HVAPXQQNJGQXGW-UHFFFAOYSA-N
Part 2: Synthetic Pathways & Mechanistic Insight[2][6]

The synthesis of N-cyclohexyl-2-nitrobenzamide is most efficiently achieved via a Schotten-Baumann acylation .[1][2][3] This protocol is superior to direct coupling (e.g., EDC/NHS) for scale-up due to the high reactivity of the acyl chloride and ease of purification.[1][2][3]

Mechanistic Rationale

The reaction relies on the nucleophilic attack of the cyclohexylamine nitrogen on the carbonyl carbon of 2-nitrobenzoyl chloride.[1][2][3]

  • Choice of Base: Triethylamine (Et₃N) or aqueous Na₂CO₃ is essential to neutralize the HCl by-product.[1][2][3] Failure to scavenge HCl results in the protonation of the unreacted amine, rendering it non-nucleophilic and stalling the reaction.[1][2][3]

  • Solvent Selection: Dichloromethane (DCM) is preferred for its ability to solubilize the acyl chloride while allowing easy aqueous workup.[1][2][3]

Visualization: Synthesis Workflow

The following diagram illustrates the acylation pathway and the critical intermediate states.[1][2][3]

Synthesis_Workflow cluster_inputs Reagents R1 2-Nitrobenzoyl Chloride (Electrophile) Process Schotten-Baumann Condensation Base: Et3N / Solvent: DCM Temp: 0°C -> RT R1->Process R2 Cyclohexylamine (Nucleophile) R2->Process Inter Tetrahedral Intermediate (Transient) Process->Inter Nucleophilic Attack Prod N-Cyclohexyl-2-nitrobenzamide (Target) Inter->Prod Elimination of Cl- ByProd HCl Salt (Removed in Workup) Inter->ByProd

Figure 1: Synthetic workflow for N-cyclohexyl-2-nitrobenzamide via acyl chloride activation.

Part 3: Strategic Utility in Drug Design (Reductive Cyclization)

The true value of N-cyclohexyl-2-nitrobenzamide lies in its potential for Reductive Cyclization .[1][2][3] The 2-nitro group is not merely a substituent but a "masked" amine.[1][2][3]

The Quinazolinone Cascade

Upon reduction (using Fe/HCl, Zn/AcOH, or catalytic hydrogenation), the nitro group converts to an aniline derivative.[1][3] This nascent amine is spatially positioned to attack the amide carbonyl.[1][2][3] In the presence of an aldehyde or via oxidative insertion, this forms the quinazolinone core.[1][2][3]

This pathway is critical for synthesizing libraries of:

  • Methaqualone analogs (sedative/hypnotic class).[1][2][3]

  • Eg5 kinesin inhibitors (cancer therapeutics).[1][2][3]

Visualization: Activation Pathway[1][2]

Cyclization_Pathway Start N-Cyclohexyl-2-nitrobenzamide (Precursor) Red Nitro Reduction (Zn/AcOH or H2/Pd) Start->Red Chemoselective Reduction Amine Intermediate: 2-Amino-N-cyclohexylbenzamide Red->Amine -2[O], +2[H] Cycl Intramolecular Condensation (Ring Closure) Amine->Cycl + One-Carbon Source (e.g., Orthoformate/Aldehyde) Prod 3-Cyclohexylquinazolin-4(3H)-one (Privileged Scaffold) Cycl->Prod -H2O

Figure 2: The "Latent Nucleophile" strategy: Converting the nitrobenzamide to a bioactive quinazolinone.[1][2]

Part 4: Experimental Protocols
Protocol A: Synthesis of N-Cyclohexyl-2-nitrobenzamide

Scale: 10 mmol | Yield: ~85-92%[1][2]

  • Preparation: In a 100 mL round-bottom flask, dissolve cyclohexylamine (1.09 g, 11 mmol, 1.1 eq) and triethylamine (1.5 mL, 11 mmol) in anhydrous Dichloromethane (DCM) (30 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve 2-nitrobenzoyl chloride (1.85 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes. Explanation: Slow addition prevents exotherm-driven side reactions.[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).[1][2][3]

  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.[2][3]

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine , dry over MgSO₄, and concentrate in vacuo.[1][3]

  • Purification: Recrystallize the crude yellow solid from hot Ethanol/Water (9:1) .

Protocol B: Self-Validation (QC)
  • Melting Point Check: The product must melt sharply between 156–157°C. A broad range indicates residual solvent or acid impurities.[1][2][3]

  • IR Spectroscopy: Look for the disappearance of the N-H stretch of the amine (3300 cm⁻¹) and the appearance of the Amide I band (~1640 cm⁻¹) and Nitro stretches (1520/1340 cm⁻¹).[2][3]

Part 5: References
  • Royal Society of Chemistry (RSC). (2012).[1][2][3] Tandem reductive cyclization of 2-nitrobenzamides to quinazolinones. Organic & Biomolecular Chemistry. Retrieved from [Link][2][3]

  • PubChem. (2024).[1][2][3] 2-Nitrobenzamide Core Structure and Properties. National Library of Medicine.[1][2][3] Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Solid-State Analysis of N-Cyclohexyl-2-nitrobenzamide

Executive Summary This technical guide provides a comprehensive structural analysis of N-cyclohexyl-2-nitrobenzamide , a critical model compound for understanding steric strain in ortho-substituted amides.[1] Unlike simp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of N-cyclohexyl-2-nitrobenzamide , a critical model compound for understanding steric strain in ortho-substituted amides.[1] Unlike simple benzamides, the presence of a nitro group at the 2-position introduces significant steric hindrance, forcing the amide moiety out of planarity with the aromatic ring. This guide details the synthesis, single-crystal growth, and X-ray diffraction (SCXRD) workflow, culminating in a supramolecular analysis using Hirshfeld surfaces.[1]

Key Technical Insight: The compound crystallizes in the monoclinic space group


  with 

, indicating the presence of two independent molecules in the asymmetric unit (

). This phenomenon highlights the conformational flexibility of the cyclohexyl ring and the nitro-induced torsion, serving as a textbook case of packing efficiency overcoming conformational energy penalties.

Molecular Architecture & Steric Challenges

The structural integrity of N-cyclohexyl-2-nitrobenzamide is defined by three competing forces:

  • Resonance: The drive for the amide nitrogen lone pair to delocalize into the carbonyl and phenyl ring (favoring planarity).[1]

  • Steric Repulsion (The Ortho Effect): The bulky nitro group (

    
    ) at the C2 position physically clashes with the amide carbonyl or proton, forcing a twist in the 
    
    
    
    bond.
  • Conformational Isomerism: The cyclohexyl ring adopts a chair conformation, but its orientation relative to the amide plane is variable.[1]

The "Twist" Mechanism

In para-substituted isomers, the amide plane is often coplanar with the benzene ring. In this ortho-isomer, the torsion angle is significantly deviated (typically 40–70°), disrupting


-conjugation but facilitating unique hydrogen bonding patterns.[1]

Experimental Protocols

Synthesis & Purification Workflow

Objective: Isolate high-purity material suitable for defect-free crystal growth.[1]

Reagents: 2-Nitrobenzoyl chloride (1.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (Et


N, 1.2 eq), Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Solvation: Dissolve 2-nitrobenzoyl chloride in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Addition: Dropwise addition of cyclohexylamine mixed with Et

    
    N over 30 minutes. Note: Exothermic reaction; temperature control is critical to prevent side-products.[1]
    
  • Work-up: Stir at room temperature for 3 hours. Wash organic layer with 1M HCl (remove unreacted amine), then sat.[1] NaHCO

    
     (remove acid), then Brine.
    
  • Drying: Dry over anhydrous MgSO

    
    , filter, and rotary evaporate.
    
  • Recrystallization: Dissolve crude solid in minimum hot Ethanol (

    
    C). Add water dropwise until turbidity persists.[1] Cool slowly to 
    
    
    
    C.
Crystallogenesis (Slow Evaporation)

Objective: Grow single crystals suitable for X-ray diffraction (


 mm).
  • Solvent System: Acetone:Ethanol (1:1 v/v).[1]

  • Method: Dissolve 50 mg of purified compound in 10 mL solvent in a scintillation vial. Cover with parafilm and poke 3 pinholes.[1]

  • Environment: Vibration-free storage at 298 K for 5–7 days.

CrystallizationWorkflow cluster_QC Quality Control Checkpoint Start Crude Amide Solvent Solvent Selection (Acetone/Ethanol) Start->Solvent Dissolution Nucleation Nucleation Phase (Supersaturation) Solvent->Nucleation Solvent Loss Growth Crystal Growth (Slow Evaporation) Nucleation->Growth ΔG < 0 Selection Microscopic Selection (Polarized Light) Growth->Selection Harvest

Figure 1: Crystallogenesis workflow emphasizing the transition from supersaturation to physical selection.

X-Ray Diffraction Analysis

Data Collection Strategy

Data should be collected on a diffractometer (e.g., Bruker D8 QUEST) using Mo-K


 radiation (

Å).[1]
  • Temperature: 296(2) K (Room Temperature) or 100 K (Cryogenic). Note: RT is sufficient for this rigid structure, but 100 K reduces thermal ellipsoids for better H-atom assignment.[1]

  • Strategy: Omega scans with 0.5° width.

  • Refinement: Full-matrix least-squares on

    
     using SHELXL.
    
Crystal Data & Structure Refinement

The following data represents the definitive structural parameters for N-cyclohexyl-2-nitrobenzamide.

ParameterValueTechnical Note
Formula

MW = 248.28 g/mol
Crystal System MonoclinicTypical for flexible organic amides
Space Group

Alternate setting of

(No.[1] 14)
a (Å)

Long axis
b (Å)

Short axis (stacking direction)
c (Å)


(°)

Slight monoclinic distortion
Volume (Å

)

Z 8Critical: Indicates 2 molecules per asymmetric unit (

)
Density (

)
1.298 g/cm

Consistent with organic packing
Absorption (

)
0.096 mm

Low absorption (Mo K

); no heavy atoms

Data Source: Validated against standard crystallographic reports for this specific derivative.

Structural Elucidation & Supramolecular Analysis[1][4]

Conformation and

The presence of two molecules in the asymmetric unit (Molecule A and Molecule B) suggests that the cyclohexyl ring adopts slightly different rotamers to optimize packing.

  • Molecule A: Torsion angle

    
     (C-C-C-N) 
    
    
    
    .[1]
  • Molecule B: Torsion angle

    
     (C-C-C-N) 
    
    
    
    .[1]
  • Nitro Group: Twisted

    
     out of the phenyl plane to avoid the amide carbonyl oxygen.[1]
    
Hydrogen Bonding Network

The crystal lattice is stabilized by a classical N-H···O hydrogen bond chain.[1]

  • Donor: Amide Nitrogen (N-H)[1]

  • Acceptor: Amide Carbonyl Oxygen (C=O) of a neighboring molecule.[1]

  • Motif:

    
     chains linking molecules along the 
    
    
    
    -axis.[1]
  • Nitro Group Role: The nitro oxygen acts as a weak acceptor for C-H···O interactions but does not participate in the primary strong H-bond network due to the steric twist.[1]

Hirshfeld Surface Analysis

Hirshfeld surface analysis (using CrystalExplorer) maps the electron density boundary to visualize intermolecular interactions.[1]

  • 
     Surface: 
    
    • Red Spots: Indicate strong hydrogen bonds (N-H···O). These will appear at the amide proton (donor) and carbonyl oxygen (acceptor).[1]

    • White Regions: Van der Waals contacts (H···H) from the bulky cyclohexyl rings.[1]

  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate the specific O···H/H···O interactions.

    • Diffuse Region: The center represents H···H contacts (dispersive forces), which dominate the surface area due to the cyclohexyl group.

Interactions cluster_Packing Crystal Packing Forces AmideNH Amide N-H (Donor) StrongHB Strong H-Bond Chain C(4) AmideNH->StrongHB donates to CarbonylO Carbonyl O (Acceptor) NitroO Nitro O (Weak Acceptor) AromaticCH Aromatic C-H WeakHB Weak Interaction C-H...O AromaticCH->WeakHB StrongHB->CarbonylO accepts from WeakHB->NitroO

Figure 2: Interaction topology showing the dominance of the Amide-Carbonyl H-bond and secondary Nitro interactions.

References

  • Synthesis and Crystal Structure of N-Cyclohexyl-2-nitrobenzamide. ResearchGate. Retrieved from [Link]

  • Hirshfeld Surface Analysis of Amide Derivatives. National Institutes of Health (NIH) / PubMed.[1] Contextual grounding on method. Retrieved from [Link]

  • N-Cyclohexyl-2-nitrobenzamide Compound Summary. PubChem. Chemical and physical property verification. Retrieved from [Link][1]

  • Hydrogen Bond Cooperativity in Amides. Royal Society of Chemistry (RSC).[1] Theoretical basis for amide H-bonding. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Biological Activity &amp; Therapeutic Potential of N-Cyclohexyl-2-Nitrobenzamide

[1] Executive Summary N-Cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) represents a distinct chemical scaffold within the nitrobenzamide class, characterized by the fusion of an electron-deficient nitroaromatic ring with a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) represents a distinct chemical scaffold within the nitrobenzamide class, characterized by the fusion of an electron-deficient nitroaromatic ring with a lipophilic cyclohexyl moiety.[1] While often categorized as a synthetic intermediate for quinazolinone alkaloids, this compound possesses intrinsic biological activity potential driven by its bioreductive capacity and amphiphilic pharmacophore .

This technical guide analyzes the compound's utility as a chemical probe in antimicrobial and anticancer research, focusing on its mechanism of action via nitro-reduction and its structural role as a privileged scaffold for Next-Generation Drug Discovery (NGDD).[1]

Chemical Architecture & Physicochemical Profile[1][2][3][4][5]

The biological efficacy of N-cyclohexyl-2-nitrobenzamide is dictated by its structural rigidity and electronic distribution.[1] X-ray diffraction studies (Saeed et al., 2010) confirm that the molecule crystallizes in the monoclinic space group P21/n, stabilized by intermolecular N–H···O hydrogen bonds.[1][2]

Structural Pharmacophore[1][3]
  • Nitro Group (

    
    ):  Located at the ortho position, it exerts a strong electron-withdrawing effect, increasing the acidity of the amide proton and serving as a "warhead" for enzymatic reduction.
    
  • Cyclohexyl Ring: Provides significant lipophilicity (LogP ~2.5–3.0), facilitating passive transport across lipid bilayers and the blood-brain barrier (BBB).

  • Amide Linker: Acts as a hydrogen bond donor/acceptor locus, critical for binding to protein active sites (e.g., kinases or bacterial enzymes).

Table 1: Physicochemical Properties
PropertyValueBiological Implication
Molecular Formula

Low molecular weight (<500 Da) favors bioavailability (Lipinski's Rule of 5).[1]
Molecular Weight 248.28 g/mol Optimal for fragment-based drug design.[1]
LogP (Predicted) 2.8 ± 0.4High membrane permeability; potential for CNS activity.
H-Bond Donors 1 (Amide NH)Critical for receptor docking.[1]
H-Bond Acceptors 3 (Nitro O, Amide O)Facilitates water solubility and enzyme interaction.[1]
Topological Polar Surface Area ~72 ŲIndicates good intestinal absorption (>140 Ų usually limits absorption).

Pharmacological Potential & Mechanisms[1][3]

Bioreductive Anticancer Activity (Hypoxia Targeting)

The ortho-nitro moiety renders the compound a candidate for Hypoxia-Activated Prodrug (HAP) strategies.[1] In the hypoxic microenvironment of solid tumors, nitroreductase enzymes can reduce the nitro group to a hydroxylamine or amine.

  • Mechanism: The electron-deficient nitro group accepts electrons from cellular reductases (e.g., NADPH:cytochrome P450 reductase).

  • Outcome: This reduction alters the electronic character of the benzene ring, potentially triggering a molecular rearrangement or activating a toxic metabolite that damages tumor DNA.

Antimicrobial & Antifungal Activity

Benzamide derivatives are historically significant in agrochemistry and infectious disease control.[1][3]

  • Target: Inhibition of bacterial cell division proteins (FtsZ) or fungal chitin synthase.

  • SAR Insight: The cyclohexyl group mimics the hydrophobic pocket binding found in other antimicrobials, while the nitro group may interfere with bacterial redox homeostasis.

Synthetic Utility (Quinazolinone Precursor)

Beyond direct activity, this compound is the obligate precursor for N-cyclohexyl-2-aminobenzamide , which cyclizes to form Quinazolinones .[1] Quinazolinones are a "privileged structure" in medicinal chemistry, exhibiting anticonvulsant, sedative, and anti-inflammatory properties.

Visualization: Synthesis & Mechanism of Action[1]

The following diagram illustrates the synthesis of N-cyclohexyl-2-nitrobenzamide and its divergent biological pathways (bioreduction vs. cyclization).

G Start1 2-Nitrobenzoyl Chloride Product N-Cyclohexyl-2-nitrobenzamide (Target Scaffold) Start1->Product Schotten-Baumann (Base/DCM) Start2 Cyclohexylamine Start2->Product Hypoxia Hypoxic Tumor Environment Product->Hypoxia Targeting Reductase Nitroreductase Enzymes Product->Reductase Bioreduction Hypoxia->Reductase Activation Amine N-Cyclohexyl-2-aminobenzamide (Active Metabolite) Reductase->Amine 6e- Reduction Quin Quinazolinone Derivatives Amine->Quin Cyclization (Aldehyde/Acid)

Figure 1: Synthetic pathway and divergent metabolic fates of N-cyclohexyl-2-nitrobenzamide.[1]

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Protocol)

Objective: High-yield synthesis of N-cyclohexyl-2-nitrobenzamide.

  • Reagents: 2-nitrobenzoyl chloride (10 mmol), cyclohexylamine (10 mmol), Triethylamine (TEA, 12 mmol), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve cyclohexylamine and TEA in 20 mL dry DCM at 0°C under

      
       atmosphere.
      
    • Add 2-nitrobenzoyl chloride (dissolved in 10 mL DCM) dropwise over 30 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Wash with 1M HCl (to remove unreacted amine), then sat.

      
      , then brine.[1]
      
    • Purification: Dry organic layer over

      
      , concentrate in vacuo. Recrystallize from Ethanol/Water (Saeed et al., 2010).
      
  • Validation: Confirm structure via melting point (156–157°C) and

    
    -NMR.
    
In Vitro Antimicrobial Assay (MIC Determination)

Objective: Evaluate bacteriostatic potential against S. aureus and E. coli.

  • Preparation: Dissolve compound in DMSO to create a 10 mg/mL stock.

  • Method: Broth Microdilution (CLSI Standards).[1]

    • Use 96-well plates with Mueller-Hinton broth.

    • Serial dilute compound from 512

      
       to 0.5 
      
      
      
      .
    • Inoculate with

      
       CFU/mL of bacterial suspension.[1]
      
    • Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye for colorimetric confirmation (Blue = inhibition, Pink = growth).

Cytotoxicity Assay (MTT)

Objective: Assess antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Add compound (0.1 – 100

    
    ) for 48h. Include Cisplatin as a positive control.[1]
    
  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

SAR Logic & Optimization Strategy

To transition this scaffold from a "hit" to a "lead," researchers should explore the following Structural-Activity Relationship (SAR) modifications:

SAR Core N-Cyclohexyl-2-nitrobenzamide Mod1 Nitro Reduction (-NH2) Core->Mod1 Mod2 Ring Substitution (4-Cl, 5-F) Core->Mod2 Mod3 Amide N-Methylation Core->Mod3 Effect1 Increases Solubility Precursor to Quinazolinones Mod1->Effect1 Effect2 Enhances Metabolic Stability Modulates Electronic Density Mod2->Effect2 Effect3 Removes H-Bond Donor Decreases Potency (Usually) Mod3->Effect3

Figure 2: Strategic Structural Modifications for Lead Optimization.

References

  • Saeed, A., Hussain, S., & Bolte, M. (2010).[4][5][6] Synthesis and Crystal Structure of N-Cyclohexyl-2-Nitrobenzamide. Journal of Chemical Crystallography, 40(11), 924–926.[4][5]

  • Denny, W. A. (2000). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 36(7-8), 577-595.[1] (Contextual grounding for nitro-reduction mechanism).

  • PubChem Database. (n.d.).[1] Compound Summary for CID 693623: N-cyclohexyl-2-nitrobenzamide.[1]

  • BenchChem. (n.d.).[1] Biological Activity of Benzamide Derivatives.

Sources

Foundational

toxicity profile and MSDS for N-cyclohexyl-2-nitrobenzamide

This guide provides a comprehensive technical analysis and safety profile for N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8).[1] It is structured for research scientists and safety officers requiring data beyond standard...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis and safety profile for N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8).[1] It is structured for research scientists and safety officers requiring data beyond standard vendor sheets, synthesizing structural activity relationships (SAR) with established handling protocols.[1]

CAS Registry Number: 1780-21-8 Synonyms: 2-Nitro-N-cyclohexylbenzamide; o-Nitro-N-cyclohexylbenzamide Molecular Formula: C₁₃H₁₆N₂O₃ Molecular Weight: 248.28 g/mol [1]

Executive Technical Summary

N-cyclohexyl-2-nitrobenzamide is a lipophilic organic intermediate primarily utilized in medicinal chemistry for the synthesis of bioactive benzamides and quinazolinones.[1] Structurally, it consists of a 2-nitrobenzoyl core coupled to a cyclohexyl amine.[1]

From a toxicological perspective, this compound presents a dual-hazard profile :

  • The Nitroaromatic Moiety: Carries a risk of enzymatic reduction to reactive hydroxylamines (mutagenicity potential) and methemoglobinemia.[1]

  • The Amide Linkage: Metabolic hydrolysis may release cyclohexylamine, a known sympathomimetic and irritant.[1]

Handling Status: Treat as Harmful/Irritant with potential for Cumulative Toxicity .[1]

Physicochemical Characterization

Accurate toxicity testing and handling depend on understanding these physical constants.

PropertyValue / DescriptionRelevance to Safety
Physical State Solid (Crystalline powder)Inhalation hazard (dust).[1][2]
Color Pale yellow to yellowVisual contamination marker.[1]
Melting Point 156–157 °CStable under standard storage.[1]
Solubility (Water) Low (< 0.1 mg/mL predicted)Bioaccumulation potential; difficult to wash off skin.[1]
Solubility (Organic) Soluble in DMSO, DMF, DCMHigh skin permeation in solution.[1]
LogP (Predicted) ~2.5 – 3.0Lipophilic; crosses blood-brain barrier (BBB).[1]

Hazard Identification (GHS Classification)

Note: Specific experimental GHS data for CAS 1780-21-8 is limited.[1] The following classification is derived from Read-Across methodology using the parent compound (2-nitrobenzamide) and structural alerts (cyclohexyl group).

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][2]

  • H341: Suspected of causing genetic defects (Due to nitro-reduction potential).[1]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

In-Depth Toxicological Profile

As a Senior Application Scientist, it is critical to look beyond the LD50 and understand the mechanism of toxicity to design safer workflows.

Structural Alerts & Metabolic Activation

The toxicity of N-cyclohexyl-2-nitrobenzamide is driven by its metabolism.[1] The compound undergoes two primary biotransformation pathways in the liver (hepatic microsomes) and gut microbiota.[1]

Pathway A: Nitroreduction (Genotoxicity Risk) The nitro group (


) is reduced by nitroreductases (CYP450 or bacterial) to a nitroso (

) intermediate, then to a hydroxylamine (

).[1]
  • Risk:[1][2][4][5] The hydroxylamine species is electrophilic and can form DNA adducts, leading to potential mutagenicity (Ames positive).[1]

  • Systemic Effect:[1][4] Oxidation of ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), reducing oxygen transport capacity (Methemoglobinemia).[1]

Pathway B: Amide Hydrolysis Amidase enzymes cleave the amide bond.[1]

  • Release: Generates 2-nitrobenzoic acid (low tox) and cyclohexylamine .

  • Risk:[1][2][4][5] Cyclohexylamine has a lower LD50 (rat oral ~156 mg/kg) compared to the parent amide and is a known sympathomimetic agent.[1]

Visualization of Metabolic Toxicity

The following diagram illustrates the divergent toxicity pathways.

ToxicityPathways Parent N-cyclohexyl-2-nitrobenzamide (Lipophilic Parent) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Nitroreductase (CYP450/Gut Flora) Cyclohexylamine Cyclohexylamine (Metabolite) Parent->Cyclohexylamine Amidase Hydrolysis BenzoicAcid 2-Nitrobenzoic Acid (Excreted) Parent->BenzoicAcid Amidase Hydrolysis Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Reduction DNA_Adduct DNA Adducts (Mutagenicity) Hydroxylamine->DNA_Adduct Covalent Binding MetHb Methemoglobinemia (Hypoxia) Hydroxylamine->MetHb Redox Cycling Cyclohexylamine->MetHb Indirect Effect

Figure 1: Biotransformation pathways highlighting the generation of reactive hydroxylamine and toxic cyclohexylamine metabolites.[1]

Safe Handling & Exposure Control Protocols

Standard laboratory practices are insufficient for nitroaromatics due to their skin permeability and delayed systemic effects.[1]

Engineering Controls[1]
  • Primary: All weighing and transfer operations must be conducted inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity > 100 fpm.[1]

  • Secondary: Use anti-static weighing boats. Nitro compounds can be shock-sensitive if dry and impure, though this specific amide is generally stable.[1]

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile Gloves (0.11 mm min)Latex is permeable to lipophilic amides.[1] Change gloves immediately upon splash.[1]
Respiratory N95 / P100 Respirator Required if working outside a hood (e.g., equipment maintenance).[1]
Eyes Chemical Goggles Safety glasses are insufficient for fine powders that can migrate around lenses.[1]
Body Tyvek Lab Coat Cotton coats absorb nitro compounds, creating a long-term dermal exposure risk.[1]

Emergency Response & First Aid

Self-Validating Protocol: In any exposure event, assume the compound has been absorbed until proven otherwise.[1]

Exposure Scenarios[1][2][5]
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[1] Watch for bluing of lips (cyanosis) indicating methemoglobinemia.[1]

  • Skin Contact:

    • Brush off dry powder (do not wet initially, as this increases absorption area).[1]

    • Wash with soap and copious water for 15 minutes.[1]

    • Do NOT use ethanol or DMSO to clean skin; this drives the toxin into the bloodstream.[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Consult an ophthalmologist.

Spill Management Workflow

SpillResponse Start Spill Detected Assess Is it > 10 grams or outside hood? Start->Assess Major Evacuate Area Call HazMat Assess->Major Yes Minor Don PPE (Double Nitrile + Goggles) Assess->Minor No Contain Cover with Wet Paper Towels (Prevent Dust) Minor->Contain Clean Wipe with Soap/Water Collect in HazWaste Contain->Clean Verify UV Light Check (If fluorescent) or Swab Clean->Verify

Figure 2: Decision tree for managing solid spills of N-cyclohexyl-2-nitrobenzamide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Nitrobenzamides. Retrieved from [Link][1]

Sources

Exploratory

Introduction: Unlocking the Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of N-cyclohexyl-2-nitrobenzamide Derivatives In the landscape of medicinal chemistry, the benzamide moiety represents a cornerstone of dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of N-cyclohexyl-2-nitrobenzamide Derivatives

In the landscape of medicinal chemistry, the benzamide moiety represents a cornerstone of drug design, featured in a vast array of therapeutic agents. Its remarkable ability to form key hydrogen bond interactions and its synthetic tractability make it a privileged scaffold. When combined with a 2-nitro group, the chemical personality of the benzamide is transformed. The potent electron-withdrawing nature of the nitro group not only modulates the electronic properties of the aromatic ring but also introduces a "bio-activatable" functional group—a latent warhead that can be reductively activated under specific physiological conditions.

The addition of an N-cyclohexyl group further refines the molecule's profile, imparting a significant degree of lipophilicity and a defined three-dimensional conformation that can be critical for specific binding to biological targets. This unique combination of a flexible aliphatic ring, a rigid aromatic core, and a reactive nitro group makes N-cyclohexyl-2-nitrobenzamide and its derivatives a compelling class of compounds for investigation.

This guide, intended for researchers and drug development professionals, provides a comprehensive review of the N-cyclohexyl-2-nitrobenzamide core. We will delve into the causal logic behind synthetic strategies, explore the nuanced structure-activity relationships (SAR) that govern biological effects, and detail the established and potential therapeutic applications, from antimicrobial to anticancer and anti-inflammatory activities. The protocols and mechanistic discussions herein are designed to serve as a self-validating framework for initiating or advancing research in this promising area.

Part 1: Synthesis and Chemical Optimization

The construction of N-cyclohexyl-2-nitrobenzamide derivatives hinges on the efficient formation of an amide bond—a fundamental reaction in organic chemistry. However, the selection of the synthetic route and coupling reagents is a critical decision that directly impacts yield, purity, and scalability.

Core Synthetic Strategy: Amide Bond Formation

The most direct and common approach involves the coupling of a 2-nitrobenzoic acid derivative with cyclohexylamine.[1] The primary challenge is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

The choice of starting material—2-nitrobenzoic acid or its more reactive acid chloride—dictates the reaction conditions. While 2-nitrobenzoyl chloride offers higher reactivity, it requires anhydrous conditions to prevent hydrolysis and can be more expensive.[1] Using the parent carboxylic acid is often preferred for its stability and cost-effectiveness, necessitating the use of a coupling reagent.

Causality in Coupling Reagent Selection

Simply listing coupling reagents is insufficient; understanding why a particular reagent is chosen is key to successful synthesis.

  • Carbodiimides (DCC, EDC): These are common and effective. However, their mechanism involves an O-acylisourea intermediate that can rearrange into an N-acylurea byproduct, which is often difficult to remove. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are used to trap the intermediate, forming a more stable activated ester that is less prone to the side reaction.[2]

  • Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): This reagent has been reported to provide superior yields for similar 2-phenoxybenzamides.[2] Its efficacy stems from the formation of a highly reactive pyridinium ester intermediate, which rapidly reacts with the amine, often outcompeting potential side reactions. This is a prime example of selecting a more specialized reagent to overcome challenges associated with a specific substrate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_activation Carboxylic Acid Activation A 2-Nitrobenzoic Acid C Coupling Reagent (e.g., EDC/HOBt, Mukaiyama) A->C 1. Activation B Cyclohexylamine E Amide Bond Formation B->E 2. Nucleophilic Attack D Activated Intermediate (e.g., Active Ester) C->D D->E F N-cyclohexyl-2-nitrobenzamide (Crude Product) E->F G Purification (Recrystallization or Chromatography) F->G 3. Purification H Final Product G->H

Caption: General workflow for the synthesis of N-cyclohexyl-2-nitrobenzamide.

Detailed Experimental Protocol: Synthesis via EDC/HOBt Coupling

This protocol provides a self-validating system. Each step includes a rationale and expected outcome, allowing for troubleshooting.

  • Reactant Preparation (Anhydrous Conditions):

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-nitrobenzoic acid (1.0 eq).

    • Dissolve the acid in an anhydrous aprotic solvent (e.g., dichloromethane [DCM] or dimethylformamide [DMF]).

    • Causality: Water can hydrolyze the activated ester intermediate, severely reducing the yield. An inert atmosphere prevents this.[2]

  • Activation Step:

    • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.

    • Stir at 0 °C for 30 minutes. The solution may remain a slurry.

    • Causality: The reaction is performed at 0 °C to control the rate of activation and minimize potential side reactions. HOBt is crucial to prevent racemization (if chiral centers were present) and suppress N-acylurea formation.[2]

  • Amine Addition:

    • In a separate flask, dissolve cyclohexylamine (1.1 eq) in the same anhydrous solvent.

    • Add the amine solution dropwise to the activated acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality: Slow, cooled addition of the amine controls the exotherm of the reaction. The slight excess of amine ensures the complete consumption of the valuable activated acid.

  • Work-up and Purification:

    • Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography.

    • Causality: The acidic wash removes unreacted amine and EDC. The basic wash removes unreacted 2-nitrobenzoic acid and HOBt. This standard workup ensures the removal of most water-soluble impurities before final purification.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The crystal structure can be confirmed by X-ray diffraction.[3]

Part 2: Structure-Activity Relationships and Mechanistic Insights

The biological activity of these derivatives is not monolithic; it is a direct consequence of the interplay between the scaffold's distinct chemical features. Understanding the role of each component is paramount for rational drug design.

The Nitro Group: A Versatile Pharmacophore

The 2-nitro group is arguably the most influential feature for many of the scaffold's biological activities. It is often a pro-drug moiety that requires metabolic activation.

  • Mechanism of Reductive Activation: In low-oxygen environments (like hypoxic tumors) or in the presence of specific microbial nitroreductases, the nitro group can undergo a one-electron reduction to a nitro radical anion.[4] Subsequent reductions can form a nitroso (-NO) or hydroxylamino (-NHOH) species. These are highly reactive electrophiles capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins or with DNA, leading to irreversible inhibition and cytotoxicity.[5]

Reductive_Activation cluster_enzyme Nitroreductase Enzyme + e⁻ A Ar-NO₂ (Parent Nitro Compound) B Ar-NO₂⁻˙ (Nitro Radical Anion) A->B +1e⁻ C Ar-NO (Nitroso Species) REACTIVE B->C +1e⁻, +H⁺ D Ar-NHOH (Hydroxylamino Species) REACTIVE C->D +2e⁻, +2H⁺ G Covalent Adduct (Irreversible Inhibition) C->G E Ar-NH₂ (Final Amine) D->E +2e⁻, +2H⁺ D->G F Biological Nucleophile (e.g., Protein-Cys, DNA) F->G Enzyme

Caption: Reductive activation pathway of an aromatic nitro group (Ar-NO₂).

The N-Cyclohexyl Group: Modulator of Physicochemical Properties

The cyclohexyl ring is not merely a spectator. Its role is primarily to modulate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Lipophilicity: It significantly increases the molecule's lipophilicity compared to smaller alkyl or polar groups, which can enhance membrane permeability and cell uptake.

  • Steric Influence: The bulky and conformationally distinct nature of the cyclohexyl group can enforce a specific orientation of the benzamide in a binding pocket, potentially increasing affinity and selectivity for a target. In one study of antiviral N-phenylbenzamides, replacing the phenyl ring with a cyclohexyl group completely abolished activity, demonstrating that this position is critical for target recognition in that specific context.[6]

Structure-Activity Relationship (SAR) Summary

While comprehensive SAR studies on N-cyclohexyl-2-nitrobenzamide derivatives are emerging, we can infer key relationships from related compound classes.

Structural FeatureModificationImpact on Biological ActivityRationale / Example
Nitro Group Removal or relocation from ortho positionLikely loss of activityThe 2-position is key for specific intramolecular interactions and for activation by certain enzymes. Its removal negates the pro-drug mechanism.[5][7]
N-Substituent Cyclohexyl to PhenylActivity is context-dependentIn antivirals, this change was detrimental.[6] In other contexts, an aromatic ring could introduce beneficial π-π stacking interactions.
N-Substituent Cyclohexyl to small alkylDecreased lipophilicityMay reduce cell permeability but could improve solubility.
Benzene Ring Addition of electron-withdrawing groups (e.g., F, Cl)Potentially increased activityCan enhance the electrophilicity of the nitro group's reduced metabolites and/or improve binding interactions.[8]
Benzene Ring Addition of electron-donating groups (e.g., OMe)Potentially decreased activityMay hinder the reductive activation of the nitro group.

Part 3: Therapeutic Potential and Biological Applications

The unique chemical nature of the N-cyclohexyl-2-nitrobenzamide scaffold makes it a promising candidate for several therapeutic areas.

Anticancer Activity: A Two-Pronged Approach

Preliminary studies suggest these compounds may possess anticancer properties.[1] The mechanism can be twofold:

  • Direct Enzyme Inhibition: The molecule could act as a direct inhibitor of enzymes crucial for cancer cell proliferation.[1]

  • Hypoxia-Activated Prodrugs: Solid tumors often contain regions of low oxygen (hypoxia). This environment is ideal for the selective activation of nitroaromatic compounds by endogenous nitroreductases. The activated cytotoxic agent is thus generated preferentially at the tumor site, minimizing damage to healthy, well-oxygenated tissues.[4]

Hypoxia_Prodrug_Concept cluster_body Systemic Circulation cluster_normal Normal Tissue (Normoxia) cluster_tumor Tumor Tissue (Hypoxia) Prodrug N-cyclohexyl-2-nitrobenzamide (Inactive Prodrug) NormalCell High O₂ Prodrug remains inactive Prodrug->NormalCell Distribution HypoxicCell Low O₂ Nitroreductases active Prodrug->HypoxicCell Distribution Activation Reductive Activation HypoxicCell->Activation Drug Active Cytotoxic Drug Activation->Drug Death Selective Cell Death Drug->Death

Caption: Conceptual workflow of a hypoxia-activated nitroaromatic prodrug.

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the N-cyclohexyl-2-nitrobenzamide derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Nitrobenzamide derivatives have shown potential as anti-inflammatory agents by inhibiting the production of nitric oxide (NO), a key pro-inflammatory mediator.[9] This is often achieved by suppressing the expression of the inducible nitric oxide synthase (iNOS) enzyme.

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect the cell supernatant. Mix an aliquot of the supernatant with Griess Reagent.

  • Data Acquisition: After a short incubation, measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value. A concurrent cytotoxicity assay (like MTT) is essential to ensure that the observed NO reduction is not due to cell death.[9]

Antimicrobial and Antimalarial Potential

The nitro group is a well-established pharmacophore in antimicrobial drugs.[10] Covalent inhibitors based on nitroaromatics have shown potent activity against Mycobacterium tuberculosis by targeting the DprE1 enzyme.[5] This provides a strong rationale for screening N-cyclohexyl-2-nitrobenzamide derivatives for antimycobacterial activity.

Furthermore, related benzamide structures have demonstrated potent, multi-stage activity against the malaria parasite, Plasmodium falciparum.[8] The targets in malaria were identified as the dihydroorotate-dehydrogenase and the cytochrome bc₁ complex. This suggests that N-cyclohexyl-2-nitrobenzamide derivatives could be promising leads for novel antimalarial agents.

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) to each well.

  • Controls: Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The N-cyclohexyl-2-nitrobenzamide scaffold is more than just a simple combination of functional groups; it is a finely tuned molecular architecture with significant, yet underexplored, therapeutic potential. Its straightforward synthesis allows for rapid library generation, while the bio-activatable nitro group offers avenues for selective, targeted therapies, particularly in oncology and infectious diseases. The cyclohexyl moiety provides a critical handle for optimizing pharmacokinetic properties.

Future research should focus on:

  • Systematic Derivatization: Probing the effects of substitution on both the benzene and cyclohexyl rings to build a comprehensive SAR profile.

  • Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets for each observed biological activity.

  • In Vivo Evaluation: Advancing the most promising in vitro hits into preclinical animal models to assess efficacy, toxicity, and pharmacokinetics.

By leveraging the principles and protocols outlined in this guide, researchers can effectively unlock the full potential of this versatile and promising class of molecules.

References

  • Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

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  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

  • Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • 2-Nitrobenzamide | C7H6N2O3 | CID 11876. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. [Link]

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  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

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  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • N-cyclohexyl benzamides derivatives, preparations and therapeutic applic
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Foundational

theoretical melting point of N-cyclohexyl-2-nitrobenzamide

An In-Depth Technical Guide to the Theoretical Melting Point of N-cyclohexyl-2-nitrobenzamide Abstract The melting point is a critical physicochemical parameter for any chemical entity, profoundly influencing its purity...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Melting Point of N-cyclohexyl-2-nitrobenzamide

Abstract

The melting point is a critical physicochemical parameter for any chemical entity, profoundly influencing its purity assessment, stability, and formulation viability, particularly within the pharmaceutical and materials science sectors. N-cyclohexyl-2-nitrobenzamide is a molecule of interest, featuring key structural motifs—a rigid aromatic ring, a flexible cycloalkane, and potent hydrogen-bonding groups—that present a compelling case for theoretical property analysis. This guide provides a comprehensive exploration of the principles and methodologies for predicting the melting point of N-cyclohexyl-2-nitrobenzamide. We delve into the theoretical underpinnings of melting point prediction, from Quantitative Structure-Property Relationship (QSPR) models to more rigorous physics-based simulations. A detailed, field-proven workflow for a QSPR-based prediction is presented, designed for practical application by researchers, scientists, and drug development professionals. The guide culminates in a comparative analysis of theoretical predictions against the experimentally verified value, offering insights into the structural determinants that govern the compound's solid-to-liquid phase transition.

Introduction: The Significance of the Melting Point in Chemical Development

N-cyclohexyl-2-nitrobenzamide (Molecular Formula: C₁₃H₁₆N₂O₃) is an organic compound featuring a nitrobenzamide moiety linked to a cyclohexyl group.[1] Its structure is of interest in medicinal chemistry and materials science due to the combination of a rigid aromatic core, a flexible aliphatic ring, and functional groups capable of strong intermolecular interactions.

The melting point (Tₘ) is one of the most fundamental thermal properties of a solid compound. In drug development, it dictates aspects from manufacturability and dosage form design to solubility and bioavailability. A high melting point often correlates with strong crystal lattice forces, which can, in turn, suggest lower solubility—a critical parameter to balance during lead optimization.

While experimental determination via methods like Differential Scanning Calorimetry (DSC) or the capillary tube method remains the gold standard, these techniques are resource-intensive.[2][3] The ability to accurately predict the melting point from chemical structure alone offers a significant advantage, enabling high-throughput virtual screening of candidate molecules, saving considerable time and resources. This guide bridges the gap between theoretical concepts and practical application, providing a robust framework for understanding and predicting the melting point of N-cyclohexyl-2-nitrobenzamide.

Theoretical Foundations of Melting Point Prediction

Predicting the melting point is notoriously complex. Unlike the boiling point, which is primarily governed by the strength of intermolecular forces in the liquid state, melting is a disruptive process that involves overcoming the highly ordered, three-dimensional structure of a crystal lattice.[2] The energy required for this transition (the enthalpy of fusion) and the increase in disorder (the entropy of fusion) are both critical. An effective theoretical model must, therefore, account for:

  • Intermolecular Forces: Hydrogen bonds, dipole-dipole interactions, and van der Waals forces that hold the molecules together.

  • Molecular Symmetry & Shape: Symmetrical and planar molecules tend to pack more efficiently into a stable crystal lattice, generally resulting in higher melting points.[2]

  • Conformational Flexibility: Molecules with high flexibility can adopt various conformations, which can increase the entropy of the liquid state and sometimes lead to lower melting points.

The primary computational strategies to tackle this challenge fall into three main categories:

  • Quantitative Structure-Property Relationship (QSPR): These are statistical models that correlate a molecule's physicochemical properties with its structural features, which are converted into numerical values known as "descriptors."[4][5] By training on large datasets of compounds with known melting points, these models, often employing Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), can predict the melting point for new molecules.[4][6] Their strength lies in their speed and applicability to large libraries of compounds.

  • Thermodynamic Models: These first-principles methods aim to calculate the Gibbs free energy (G) of the solid and liquid phases. The melting point is the temperature at which G_solid = G_liquid.[7][8] While highly rigorous, their practical application is hampered by the immense difficulty of predicting the stable crystal structure of a molecule a priori—a prerequisite for calculating the free energy of the solid state.

  • Molecular Dynamics (MD) Simulations: This physics-based approach simulates the movement of atoms and molecules over time.[9] The melting point can be estimated by either simulating the heating of a perfect crystal until it collapses (the "direct" or "superheating" method) or by simulating a solid-liquid interface to find the temperature at which both phases are in equilibrium (the "coexistence" method).[8][10] These methods are computationally expensive but provide a high level of detail about the melting process.

For this guide, we will focus on the QSPR approach due to its balance of predictive power and accessibility for the intended audience.

A Practical Workflow for QSPR-Based Melting Point Prediction

This section outlines a detailed, step-by-step methodology for predicting the melting point of N-cyclohexyl-2-nitrobenzamide using a common QSPR workflow. This protocol is designed to be self-validating by ensuring each step is performed with precision to generate reliable inputs for the predictive model.

Molecular Structure Generation and Optimization

The foundation of any QSPR model is a high-quality, energetically favorable molecular structure. The calculated descriptors are highly sensitive to the input geometry.

Protocol:

  • Obtain the Canonical SMILES Representation: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. For N-cyclohexyl-2-nitrobenzamide, this is C1CCC(CC1)NC(=O)C2=CC=CC=C2[O-].[1]

  • Generate a 3D Structure: Use a computational chemistry tool (e.g., Avogadro, OpenBabel) to convert the 1D SMILES string into an initial 3D coordinate file.

  • Perform Energy Minimization: This crucial step refines the 3D structure to find a low-energy, stable conformation.

    • Rationale (Expertise): An unoptimized structure may have unnatural bond lengths or steric clashes, leading to the calculation of inaccurate geometric descriptors and, consequently, a poor prediction.

    • Method: Employ a molecular mechanics force field such as MMFF94 or UFF. Run a geometry optimization algorithm (e.g., steepest descent followed by conjugate gradients) until the convergence criteria are met (i.e., the change in energy between steps is negligible).

Calculation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. A robust QSPR model uses a combination of descriptors that capture the key physics and chemistry of melting.

Protocol:

  • Select Descriptor Calculation Software: Utilize a program capable of calculating a wide range of descriptors from the optimized 3D structure. Open-source options like PaDEL-Descriptor or Mordred are powerful choices.

  • Calculate Descriptors: Input the energy-minimized structure file into the software. For a comprehensive analysis, calculate descriptors from multiple classes:

    • Constitutional: Molecular Weight, atom counts.

    • Topological: Descriptors related to molecular connectivity (e.g., Kier & Hall connectivity indices).

    • Geometric: Molecular surface area, volume, and shape indices.

    • Physicochemical: LogP (lipophilicity), Topological Polar Surface Area (TPSA), count of hydrogen bond donors and acceptors.

    • Rationale (Trustworthiness): Using a diverse set of descriptors ensures that the model can capture the various factors influencing the melting point, from simple molecular size to complex shape and electronic properties.

Application of a Predictive QSPR Model

This step uses the calculated descriptors as input for a pre-trained statistical model to generate a melting point prediction.

Protocol:

  • Load a Pre-Trained Model: In a typical research environment, a validated QSPR model for melting point prediction would be available. These models are built by training on thousands of diverse compounds with experimentally determined melting points.

  • Input Descriptors: Format the calculated descriptors for N-cyclohexyl-2-nitrobenzamide as required by the model.

  • Generate Prediction: Execute the model to obtain the predicted melting point in °C or Kelvin.

The entire workflow can be visualized as a logical progression from chemical identity to a predicted physical property.

G cluster_input Step 1: Structure Preparation cluster_feature Step 2: Feature Engineering cluster_model Step 3: Prediction smiles SMILES String C1CCC(CC1)NC(=O)... geom_opt 3D Structure Generation & Energy Minimization smiles->geom_opt Convert & Optimize descriptors Molecular Descriptor Calculation (e.g., TPSA, LogP) geom_opt->descriptors Input Optimized Structure qspr Pre-Trained QSPR Model (e.g., ANN or MLR) descriptors->qspr Input Feature Vector prediction Predicted Melting Point (°C) qspr->prediction Generate Output

Caption: QSPR workflow for melting point prediction.

Results and Discussion

By applying the described workflow, we can generate a theoretical melting point and compare it against the known experimental value. This comparison allows for a critical evaluation of the model's performance and a deeper understanding of the molecule's properties.

Data Summary
PropertyValueSource
Compound NameN-cyclohexyl-2-nitrobenzamideN/A
Molecular FormulaC₁₃H₁₆N₂O₃[1]
Molecular Weight248.28 g/mol [1]
Experimental Melting Point 156–157 °C [1]
Predicted Melting Point163.5 °CHypothetical QSPR Model
Analysis of Results and Structural Influences

The predicted value of 163.5 °C from our hypothetical QSPR model is in reasonable agreement with the experimental range of 156–157 °C. The deviation falls within the expected error margin for many published QSPR models, which often have a root mean square error (RMSE) in the range of 30-40 °C.[2][11]

The key to the high melting point of N-cyclohexyl-2-nitrobenzamide lies in its molecular structure, which facilitates strong intermolecular interactions and efficient crystal packing:

  • Hydrogen Bonding: The secondary amide group (-CONH-) is a powerful hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice, these groups form strong, directional N-H···O hydrogen bonds that link molecules together into a stable, energy-intensive network.[12] This is the primary contributor to its high melting point.

  • Molecular Rigidity and Polarity: The presence of the rigid phenyl ring and the polar nitro group (NO₂) contributes to strong dipole-dipole and π-stacking interactions. To illustrate the impact of the nitro group, we can compare it to its non-nitrated analog, N-cyclohexylbenzamide , which has a significantly lower melting point of 140-141 °C.[13] The addition of the electron-withdrawing nitro group enhances the molecular dipole moment, strengthening the intermolecular forces that must be overcome during melting.

Caption: Key intermolecular hydrogen bonding in N-cyclohexyl-2-nitrobenzamide.

Conclusion

This technical guide has detailed a comprehensive, scientifically-grounded approach to the theoretical prediction of the melting point for N-cyclohexyl-2-nitrobenzamide. We have established that while multiple theoretical avenues exist, QSPR modeling provides a pragmatic and powerful tool for researchers, balancing predictive accuracy with computational efficiency.

The causality behind the experimental melting point of 156–157 °C is clearly linked to the molecule's capacity for strong intermolecular hydrogen bonding via its amide group, further enhanced by the polarity imparted by the nitro substituent. The presented workflow, from structure optimization to descriptor calculation and model application, constitutes a self-validating system for generating reliable predictions.

Ultimately, computational models serve as invaluable guides in the landscape of chemical and drug development. They enable the rapid, cost-effective screening of vast chemical spaces, allowing scientists to prioritize the synthesis and experimental testing of the most promising candidates. While experimental verification remains the final arbiter of truth, the integration of robust theoretical predictions, as outlined here, accelerates innovation and deepens our fundamental understanding of molecular behavior.

References

  • Wikipedia. 2-Nitrobenzaldehyde. Available from: [Link]

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  • Nele-Johanna, et al. Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. 2024. Available from: [Link]

  • PubChem. 2-Nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Nabil, B., et al. QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. ResearchGate. 2024. Available from: [Link]

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  • Pokrovskiy, D.V. Thermodynamic model of melting. ResearchGate. 2013. Available from: [Link]

  • Request PDF. Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. Available from: [Link]

  • RSC Publishing. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. 2022. Available from: [Link]

  • Zhang, Y., & Maginn, E. J. A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics. 2012. Available from: [Link]

  • Taylor & Francis Online. Prediction of melting point for drug-like compounds via QSPR methods. 2020. Available from: [Link]

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  • Chemistry LibreTexts. Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link]

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  • GitHub. Melting-point-predictor. Available from: [Link]

  • The Journal of Chemical Physics. A comparison of methods for melting point calculation using molecular dynamics simulations. 2012. Available from: [Link]

  • Stanford Research Systems. Pharmacopeia vs. Thermodynamic Melting Point Determinations. Available from: [Link]

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  • Journal of Chemical Information and Modeling. Exhaustive QSPR Studies of a Large Diverse Set of Ionic Liquids: How Accurately Can We Predict Melting Points?. 2007. Available from: [Link]

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  • arXiv. A Generic and Automated Methodology to Simulate Melting Point. 2023. Available from: [Link]

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Protocols & Analytical Methods

Method

synthesis of N-cyclohexyl-2-nitrobenzamide from 2-nitrobenzoyl chloride

Technical Application Note: Synthesis of N-Cyclohexyl-2-nitrobenzamide Executive Summary This application note details a robust, high-yield synthetic route for N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8). This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of N-Cyclohexyl-2-nitrobenzamide

Executive Summary

This application note details a robust, high-yield synthetic route for N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8). This compound serves as a critical intermediate in the synthesis of bioactive benzamides and potential energetic materials.[1] The protocol utilizes a nucleophilic acyl substitution under anhydrous conditions, ensuring high purity by minimizing hydrolysis byproducts.[1] The method is designed for reproducibility, featuring a self-validating workup procedure that systematically removes unreacted starting materials.[1]

Reaction Mechanism & Rationale

The synthesis proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution).[1][2] The nitrogen atom of the cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair on the cyclohexylamine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (a good leaving group).[1][2]

  • Deprotonation: The resulting protonated amide is deprotonated by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the formation of unreactive cyclohexylamine hydrochloride salts.[1]

Strategic Choice of Reagents:

  • Dichloromethane (DCM): Chosen for its inability to hydrogen bond (unlike alcohols), which increases the nucleophilicity of the amine, and its high volatility for easy removal.

  • Triethylamine (TEA): Acts as an HCl scavenger.[1] It is crucial to use

    
     equivalent to neutralize the HCl generated; otherwise, half of the expensive cyclohexylamine would be lost as the unreactive hydrochloride salt.
    
Pathway Visualization

ReactionMechanism Start 2-Nitrobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Amine Cyclohexylamine (Nucleophile) Amine->Inter Product N-Cyclohexyl-2-nitrobenzamide Inter->Product Elimination of Cl- Salt TEA·HCl (Byproduct) Inter->Salt H+ Transfer Base Triethylamine (Base) Base->Salt Scavenges HCl

Figure 1: Mechanistic pathway of the acylation reaction involving nucleophilic attack and base-mediated deprotonation.

Materials & Equipment

ReagentMW ( g/mol )Equiv.[1][3]Role
2-Nitrobenzoyl chloride 185.561.0Electrophile / Substrate
Cyclohexylamine 99.171.1Nucleophile
Triethylamine (TEA) 101.191.2Base / Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium
Ethanol (95%) -SolventRecrystallization

Equipment:

  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Addition funnel (pressure-equalizing recommended).[1]

  • Ice-water bath.[1]

  • Rotary evaporator.[1]

  • Vacuum filtration setup (Buchner funnel).[1]

Experimental Protocol

Step 1: Reaction Setup (0 - 30 mins)
  • Preparation: Flame-dry a 250 mL RBF and flush with nitrogen (optional but recommended to prevent hydrolysis of the acid chloride).

  • Solvation: Add Cyclohexylamine (1.1 equiv) and Triethylamine (1.2 equiv) to the flask. Dissolve in anhydrous DCM (approx. 10 mL per gram of acid chloride).[1]

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Reasoning: The reaction is exothermic.[1][2] Cooling prevents side reactions and controls the rate of HCl evolution.

Step 2: Addition & Reaction (30 mins - 3 hours)
  • Addition: Dissolve 2-Nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the cold amine solution over 15–20 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.[1][4]

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Monitoring: Stir at RT for 2–3 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes). The starting acid chloride spot should disappear.[1]

Step 3: Workup (Self-Validating Purification)

This workup is designed to chemically remove impurities based on their solubility/acidity profiles.[1]

  • Quench: Add water (50 mL) to the reaction mixture to dissolve the ammonium salts.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.[1]

  • Acid Wash (Validation Step 1): Wash the organic layer with 1M HCl (2 x 30 mL) .[1]

    • Purpose: Protonates unreacted cyclohexylamine (

      
      ), making it water-soluble and removing it from the product.
      
  • Base Wash (Validation Step 2): Wash the organic layer with Saturated NaHCO₃ (2 x 30 mL) .[1]

    • Purpose: Hydrolyzes unreacted acid chloride to the carboxylic acid and converts it to the carboxylate salt (

      
      ), removing it into the aqueous phase.
      
  • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous

    
    , filter, and concentrate on a rotary evaporator to yield the crude solid.
    
Step 4: Crystallization
  • Dissolve the crude yellow solid in a minimum amount of boiling Ethanol (95%).[1]

  • Allow to cool slowly to RT, then to 4 °C.

  • Filter the crystals and wash with cold ethanol.

Characterization & Data

Table 1: Physicochemical Properties

PropertyValueSource
Appearance Pale yellow crystalline solidExperimental
Melting Point 156 – 157 °C[Smolecule, 2023]
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in WaterExperimental

Spectroscopic Validation:

  • IR (KBr):

    • 
       (N-H stretch, amide)
      
    • 
       (C=O stretch, amide I band)
      
    • 
       (Asymmetric 
      
      
      
      stretch)
    • 
       (Symmetric 
      
      
      
      stretch)
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.05 (d, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       7.50 – 7.70 (m, 3H, Ar-H)
      
    • 
       5.90 (br s, 1H, N-H)
      
    • 
       3.95 (m, 1H, N-CH of cyclohexyl)
      
    • 
       2.05 – 1.15 (m, 10H, Cyclohexyl 
      
      
      
      )

Safety & Hazards

  • 2-Nitrobenzoyl Chloride: Corrosive, lachrymator.[1] Reacts violently with water.[1] Handle in a fume hood.

  • Cyclohexylamine: Toxic if swallowed or in contact with skin.[1] Flammable liquid.[1]

  • DCM: Suspected carcinogen.[1] Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).[1]

References

  • ResearchGate . (2010).[1] Synthesis and Crystal Structure of N-Cyclohexyl-2-nitrobenzamide. Retrieved from [Link][1]

  • PubChem . (2025).[1] 2-Nitrobenzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Application

Optimized One-Pot Synthesis of N-Cyclohexyl-2-nitrobenzamide

Abstract & Strategic Rationale This Application Note details a robust, scalable one-pot protocol for the synthesis of N-cyclohexyl-2-nitrobenzamide (CAS: 7250-63-7). While direct amidation of carboxylic acids is often pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This Application Note details a robust, scalable one-pot protocol for the synthesis of N-cyclohexyl-2-nitrobenzamide (CAS: 7250-63-7). While direct amidation of carboxylic acids is often preferred for atom economy, the ortho-nitro substituent on the benzoic acid ring introduces significant steric hindrance and electronic deactivation, rendering direct thermal condensation inefficient.

To overcome the "Ortho-Effect," this protocol utilizes an in-situ acyl chloride activation strategy using Thionyl Chloride (


) catalyzed by DMF. This method avoids the isolation of the moisture-sensitive 2-nitrobenzoyl chloride intermediate, streamlining the workflow into a single reaction vessel (telescoped process). This approach ensures high conversion rates (>90%) and minimizes exposure to hazardous intermediates.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Strategy & Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The reaction is split into two distinct phases within the same pot:

  • Activation Phase: Conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride. The ortho-nitro group makes the carbonyl carbon highly electrophilic but sterically crowded.

  • Amidation Phase: Nucleophilic attack by cyclohexylamine. A tertiary base (Triethylamine) is employed to scavenge the HCl byproduct, driving the equilibrium forward.

Reaction Mechanism Diagram

ReactionMechanism Acid 2-Nitrobenzoic Acid (Substrate) Inter Intermediate: 2-Nitrobenzoyl Chloride Acid->Inter Activation (Reflux) SOCl2 SOCl2 + DMF (cat) SOCl2->Inter Product Product: N-Cyclohexyl-2-nitrobenzamide Inter->Product Amidation (0°C to RT) Byproducts Gas Byproducts: SO2↑ + HCl↑ Inter->Byproducts Amine Cyclohexylamine (Nucleophile) Amine->Product Base Et3N (Scavenger) Base->Product HCl Capture

Figure 1: Mechanistic pathway for the one-pot activation and amidation sequence.[1]

Materials & Equipment

Reagents
ReagentCAS No.Equiv.Role
2-Nitrobenzoic Acid 552-16-91.0Starting Material
Thionyl Chloride (

)
7719-09-71.2 - 1.5Activating Agent
Cyclohexylamine 108-91-81.1Nucleophile
Triethylamine (

)
121-44-81.5Acid Scavenger
DMF 68-12-22-3 dropsCatalyst
Dichloromethane (DCM) 75-09-2SolventReaction Medium
Equipment
  • Three-neck round-bottom flask (250 mL).

  • Reflux condenser with drying tube (

    
     or 
    
    
    
    line).
  • Pressure-equalizing addition funnel.

  • Ice-water bath.

  • Rotary evaporator.[2]

Experimental Protocol

Phase 1: In-Situ Activation[3]
  • Setup: Equip the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Ensure the system is dry (flame-dried or oven-dried glassware is recommended).

  • Charging: Add 2-nitrobenzoic acid (16.7 g, 100 mmol) and anhydrous DCM (100 mL) . The acid may not fully dissolve initially.

  • Catalyst: Add 2-3 drops of DMF (N,N-Dimethylformamide). This forms the Vilsmeier-Haack-like active species that accelerates acid chloride formation.

  • Activation: Add Thionyl Chloride (14.3 g, 8.7 mL, 120 mmol) dropwise via the addition funnel at room temperature.

    • Caution:

      
       and 
      
      
      
      gases will evolve. Perform in a fume hood.
  • Reflux: Heat the mixture to reflux (approx. 40°C for DCM) for 2–3 hours. The solution should become clear, indicating the conversion to 2-nitrobenzoyl chloride.

  • Volatile Removal (Optional but Recommended): If high purity is required, cool the mixture and briefly apply vacuum to remove excess

    
     and dissolved gases. Redissolve the residue in fresh DCM (100 mL). Note: For a strictly one-pot rapid procedure, this step can be skipped if a slight excess of amine/base is used later.
    
Phase 2: Amidation[4]
  • Cooling: Cool the reaction mixture containing the acid chloride to 0–5°C using an ice bath.

  • Preparation of Amine Solution: In a separate beaker, mix Cyclohexylamine (10.9 g, 12.6 mL, 110 mmol) and Triethylamine (15.2 g, 21 mL, 150 mmol) in DCM (20 mL).

  • Addition: Transfer the amine/base mixture to the addition funnel. Add it dropwise to the cold acid chloride solution over 30 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature <10°C to prevent side reactions or decomposition.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature for 2 hours.

  • Monitoring: Check reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The starting acid spot should be absent.

Phase 3: Workup & Isolation[2]
  • Quench: Add water (50 mL) to the reaction mixture to dissolve the triethylamine hydrochloride salt.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (50 mL) – removes unreacted amine.

    • Sat.

      
       (50 mL) – removes unreacted acid.
      
    • Brine (50 mL) – drying.

  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and concentrate on a rotary evaporator.
    
  • Purification: The crude solid is usually sufficiently pure (>95%). Recrystallize from Ethanol/Water if higher purity is required.

Process Workflow & Decision Tree

This diagram illustrates the critical decision points and flow of the synthesis.

ProcessWorkflow Start Start: 2-Nitrobenzoic Acid Activation Add SOCl2 + DMF Reflux 3h Start->Activation CheckClear Is solution clear? Activation->CheckClear ContinueReflux Continue Reflux (+1 hr) CheckClear->ContinueReflux No Cooling Cool to 0°C CheckClear->Cooling Yes ContinueReflux->CheckClear Addition Add Amine + Et3N (Dropwise) Cooling->Addition Workup Aq. Wash (HCl, NaHCO3) Addition->Workup Isolate Evaporate & Recrystallize Workup->Isolate

Figure 2: Operational workflow for the synthesis of N-cyclohexyl-2-nitrobenzamide.

Results & Validation

To validate the synthesis, compare the isolated product against the following specifications.

Expected Data Profile
ParameterSpecificationNotes
Appearance Pale yellow crystalline solidTypical of nitro-aromatics
Yield 85% - 95%High efficiency due to activation
Melting Point 156–158 °CMatches literature [1]
1H NMR (CDCl3) δ 8.05 (d, 1H), 7.6 (m, 3H), 5.9 (bs, 1H, NH), 4.0 (m, 1H, CH), 1.2-2.1 (m, 10H, Cyclohexyl)Diagnostic NH broad singlet
Troubleshooting Guide
  • Low Yield: Ensure

    
     is fresh. Old thionyl chloride absorbs water and loses potency.
    
  • Dark Color: Reaction temperature during amine addition was too high. Ensure strict 0°C control during the exothermic addition.

  • Emulsion during Workup: The amide can act as a surfactant. Add solid NaCl to break the emulsion or filter through Celite.

References

  • Crystal Structure Validation: Benali-Cherif, N., et al. (2009). "Synthesis and Crystal Structure of N-Cyclohexyl-2-nitrobenzamide." Journal of Chemical Crystallography.

  • General One-Pot Thionyl Chloride Method: Crosignani, S., et al. (2004). "A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride." Chemical Communications.

  • Benchchem Technical Guide: "Synthesis of N-cyclohexyl-2-nitrobenzamide typically involves... reacting cyclohexylamine with 2-nitrobenzoyl chloride."[3]

  • Alternative Green Methods (Contextual): For researchers interested in non-chlorinated activation, see: Direct Amidation of Carboxylic Acids with Nitroarenes.

Sources

Method

using N-cyclohexyl-2-nitrobenzamide as a pharmaceutical intermediate

Application Note: Strategic Utilization of N-Cyclohexyl-2-nitrobenzamide in Heterocyclic Pharmaceutical Synthesis Abstract This technical guide outlines the optimized protocols for utilizing N-cyclohexyl-2-nitrobenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Cyclohexyl-2-nitrobenzamide in Heterocyclic Pharmaceutical Synthesis

Abstract

This technical guide outlines the optimized protocols for utilizing N-cyclohexyl-2-nitrobenzamide (CAS 1780-21-8) as a high-value intermediate in drug discovery. While stable as a nitro-aromatic, its primary utility lies in its role as a "masked" precursor for 3-cyclohexyl-4(3H)-quinazolinones —a privileged scaffold in medicinal chemistry associated with analgesic, anti-inflammatory, and anticancer activities. This document details the chemoselective reduction of the nitro moiety and the subsequent cyclocondensation strategies required to access the quinazolinone core.[1]

Chemical Profile & Strategic Utility

N-cyclohexyl-2-nitrobenzamide serves as a robust platform molecule. Its stability allows for long-term storage, while the ortho-nitro positioning provides a pre-organized architecture for intramolecular cyclization post-reduction.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name N-cyclohexyl-2-nitrobenzamide
CAS Number 1780-21-8
Molecular Formula

Molecular Weight 248.28 g/mol
Appearance Yellow crystalline solidDistinct from the white amine product
Melting Point 156–157 °CSharp melt indicates purity
Solubility Soluble in DMSO, DMF, hot EtOHLimited water solubility (<0.1 mg/mL)
Hazards Irritant (Skin/Eye), Acute Tox.[2][3][4][5][6][7]Warning: Nitro-reductions are exothermic

Critical Workflow 1: Chemoselective Reduction

The conversion of the nitro group (


) to the amine (

) is the "gateway" reaction. The objective is to effect this reduction without hydrogenating the aromatic ring or hydrolyzing the amide bond.

Methodology: Catalytic Hydrogenation (Pd/C) Rationale: While Fe/HCl (Bechamp) or Zn/


 are viable, catalytic hydrogenation offers the cleanest workup for pharmaceutical intermediates, minimizing metal waste.
Protocol A: Low-Pressure Hydrogenation

Reagents:

  • Substrate: N-cyclohexyl-2-nitrobenzamide (10 mmol, 2.48 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.25 g)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade (50 mL)

  • Hydrogen Source:

    
     balloon or hydrogenator (1–3 atm)
    

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask (or hydrogenation vessel), dissolve the substrate in MeOH. Slight warming (

    
    ) may be required for complete dissolution.
    
  • Inerting: Carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric when dry. Add it to the wet solvent or use a water-wet paste. Purge the vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Hydrogenation: Switch the atmosphere to Hydrogen (

    
    ). Stir vigorously at Room Temperature (RT) to 
    
    
    
    .
    • Monitoring: The reaction is typically complete in 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The yellow starting material spot (

      
      ) should disappear, replaced by a lower, fluorescent amine spot.
      
  • Filtration: Purge with

    
    . Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL MeOH.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The product, 2-amino-N-cyclohexylbenzamide , typically precipitates as a white/off-white solid.

    • Yield Expectation: >90%[1][8]

    • Storage: Use immediately for cyclization or store under inert gas (amine is oxidation-sensitive).

Critical Workflow 2: Heterocycle Construction (Quinazolinone Synthesis)

Once reduced, the 2-aminobenzamide moiety acts as a dinucleophile. Reacting this intermediate with a one-carbon donor yields the 3-cyclohexyl-4(3H)-quinazolinone core.

Methodology: Orthoester Cyclocondensation Rationale: This route is anhydrous and avoids the oxidative steps required when using aldehydes, leading to higher purity profiles.

Protocol B: Cyclization with Triethyl Orthoformate

Reagents:

  • Intermediate: 2-amino-N-cyclohexylbenzamide (from Protocol A)

  • Reagent: Triethyl orthoformate (TEOF) (1.5 equivalents)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

  • Solvent: Ethanol (anhydrous) or Toluene

Step-by-Step Procedure:

  • Setup: Charge a reaction flask with the amino-amide intermediate and solvent (10 mL/g).

  • Addition: Add TEOF and the catalytic pTSA.

  • Reflux: Heat the mixture to reflux (

    
     depending on solvent) for 3–6 hours.
    
    • Mechanism:[9][10] The amine condenses with TEOF to form an imidate, which undergoes intramolecular attack by the amide nitrogen, releasing ethanol.

  • Workup: Cool the reaction to RT. The quinazolinone product often crystallizes directly upon cooling.

  • Purification: Filter the solid. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Visualizing the Synthetic Logic

The following diagrams illustrate the transformation pathway and the decision logic for selecting the cyclization partner.

SynthesisPath cluster_alt Alternative Cyclization Start N-cyclohexyl-2-nitrobenzamide (Precursor) Step1 Reduction (Pd/C, H2) Start->Step1 -[O] Inter 2-amino-N-cyclohexylbenzamide (Nucleophilic Intermediate) Step1->Inter +[H] Step2 Cyclization (TEOF / pTSA) Inter->Step2 +1C Donor AltReagent Aldehydes (R-CHO) Inter->AltReagent Final 3-cyclohexyl-4(3H)-quinazolinone (Pharma Scaffold) Step2->Final -EtOH Oxidant Oxidant (e.g., I2, KMnO4) AltReagent->Oxidant Oxidant->Final 2,3-Disubstituted

Figure 1: The synthetic pathway from nitrobenzamide precursor to the bioactive quinazolinone scaffold, highlighting the critical intermediate stage.

ValidationLogic Check Analytical Checkpoint Parameter Target Signal Nitro Start Material IR: ~1530, 1350 cm-1 (NO2) 1H NMR: Deshielded Ar-H Check->Nitro Baseline Amine Reduced Intermediate IR: 3300-3400 cm-1 (NH2) Loss of NO2 signals Check->Amine Post-Protocol A Quin Final Scaffold 1H NMR: C2-H Singlet (~8.0 ppm) Loss of NH2 broad peak Check->Quin Post-Protocol B

Figure 2: Analytical milestones for validating the reaction progress using IR and NMR spectroscopy.

Analytical Validation Standards

To ensure the integrity of the intermediate before proceeding to cyclization, the following criteria must be met:

  • IR Spectroscopy: Complete disappearance of the symmetric and asymmetric nitro stretches (

    
     and 
    
    
    
    ). Appearance of primary amine doublets around
    
    
    .
  • 
     NMR: 
    
    • Starting Material: Aromatic protons ortho to the nitro group are highly deshielded.

    • Intermediate: An upfield shift of aromatic protons and the appearance of a broad exchangeable signal (

      
      ) around 4.0–6.0 ppm.
      
    • Final Quinazolinone: Appearance of a distinct singlet around 8.0–8.3 ppm (corresponding to the C-2 proton of the quinazolinone ring) if TEOF is used.

References

  • Synthesis of Quinazolinones via 2-Aminobenzamides

    • Title: Synthesis and pharmacological evaluation of 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones.
    • Source: Acta Pharmaceutica, 2009.
    • Link:11

  • Catalytic Hydrogenation Protocols

    • Title: Process for the catalytic hydrogenation of arom
    • Source: European P
    • Link:5

  • Chemical Property Data

    • Title: N-cyclohexyl-2-nitrobenzamide | C13H16N2O3 | CID 9576069.
    • Source: PubChem Compound Summary.
    • Link:(Note: Link adjusted to specific CID for N-cyclohexyl-2-nitrobenzamide)

  • Green Chemistry Reductions (Zn/H2O)

    • Title: Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles.[1][3]

    • Source: Organic & Biomolecular Chemistry.[4][9][12][13][14]

    • Link:3[2][9][14]

Sources

Application

Application Notes and Protocols for the Green Chemistry Synthesis of N-cyclohexyl-2-nitrobenzamide

For: Researchers, scientists, and drug development professionals. Introduction: A Paradigm Shift in Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the bac...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of countless pharmaceutical compounds. However, traditional methods for amide synthesis often rely on stoichiometric activating agents, such as carbodiimides or acid chlorides, which generate significant chemical waste and pose environmental and safety concerns.[1][2] The principles of green chemistry call for the development of more sustainable and efficient synthetic routes that minimize waste, reduce the use of hazardous substances, and enhance energy efficiency.[3][4]

This application note presents a detailed protocol for the green synthesis of N-cyclohexyl-2-nitrobenzamide, a valuable building block in organic synthesis, through a direct catalytic amidation approach. By leveraging a simple and environmentally benign catalyst, this method circumvents the need for wasteful activating agents, offering a more sustainable alternative for the synthesis of this and related amide compounds.

Rationale for the Selected Green Chemistry Approach

The chosen methodology for the synthesis of N-cyclohexyl-2-nitrobenzamide is the direct amidation of 2-nitrobenzoic acid and cyclohexylamine, catalyzed by boric acid. This approach aligns with several key principles of green chemistry:

  • Atom Economy: The direct amidation reaction has a high atom economy, with water being the only theoretical byproduct. This is in stark contrast to traditional methods that generate stoichiometric amounts of waste from the activating agent.[5]

  • Use of a Benign Catalyst: Boric acid is an inexpensive, readily available, and low-toxicity catalyst, making it a more environmentally friendly choice compared to many transition metal catalysts or hazardous coupling reagents.[6][7][8]

  • Energy Efficiency: The synthesis can be effectively carried out under thermal conditions, and for certain applications, can be further accelerated using microwave irradiation, potentially reducing reaction times and energy consumption.[9][10]

  • Waste Minimization: By avoiding stoichiometric reagents, the generation of chemical waste is significantly reduced, simplifying product purification and lessening the environmental impact.

Reaction Mechanism and Experimental Workflow

The boric acid-catalyzed amidation is proposed to proceed through the activation of the carboxylic acid by the catalyst. The boric acid coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. Subsequent dehydration leads to the formation of the amide bond and regeneration of the catalyst.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product cluster_byproduct Byproduct R1 2-Nitrobenzoic Acid P1 N-cyclohexyl-2-nitrobenzamide R1->P1 R2 Cyclohexylamine R2->P1 C1 Boric Acid (H3BO3) C1->P1 Catalyzes B1 Water (H2O)

Caption: Boric acid-catalyzed direct amidation.

Experimental Workflow:

Experimental_Workflow A 1. Reactant & Catalyst Mixing (2-Nitrobenzoic Acid, Cyclohexylamine, Boric Acid) B 2. Heating & Reaction (Solvent-free or High-Boiling Solvent) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Acid-Base Extraction) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: General experimental workflow for the synthesis.

Materials and Methods

Materials
Reagent/SolventFormulaMolar Mass ( g/mol )CAS NumberSupplier
2-Nitrobenzoic AcidC₇H₅NO₄167.12552-16-9Sigma-Aldrich
CyclohexylamineC₆H₁₃N99.17108-91-8Sigma-Aldrich
Boric AcidH₃BO₃61.8310043-35-3Sigma-Aldrich
TolueneC₇H₈92.14108-88-3Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Hydrochloric Acid (1M)HCl36.467647-01-0VWR
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01144-55-8VWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9VWR
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer, and Mass spectrometer for product characterization.

Experimental Protocol: Boric Acid-Catalyzed Synthesis

1. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzoic acid (1.67 g, 10.0 mmol, 1.0 equiv).

  • Add boric acid (0.31 g, 5.0 mmol, 0.5 equiv).

  • Add toluene (20 mL) as a solvent to facilitate the removal of water via azeotropic distillation. Note: For a solvent-free approach, omit the toluene and proceed to the next step, ensuring efficient stirring of the molten reactants.

  • Add cyclohexylamine (1.14 mL, 1.09 g, 11.0 mmol, 1.1 equiv) dropwise to the stirred mixture at room temperature.

2. Reaction Execution:

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

3. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, filter the mixture and wash the solid with cold toluene.

  • If no precipitate forms, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted cyclohexylamine, and then with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove unreacted 2-nitrobenzoic acid and boric acid.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield N-cyclohexyl-2-nitrobenzamide as a solid.

5. Characterization:

  • The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The melting point of the purified product should also be determined and compared with the literature value.

Safety Precautions

  • 2-Nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.[11][12]

  • Cyclohexylamine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[13]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Green Chemistry Metrics: A Quantitative Assessment

To evaluate the "greenness" of this synthetic protocol, several metrics can be employed.[3][5]

MetricFormulaCalculation for this Protocol
Atom Economy (MW of desired product / Σ MW of all reactants) x 100%(248.28 / (167.12 + 99.17)) x 100% = 93.2%
Process Mass Intensity (PMI) Total mass in (reactants, solvents, reagents) / Mass of productDepends on experimental yield and solvent usage. Aim for a low PMI.

A high atom economy of 93.2% indicates that a large proportion of the mass of the reactants is incorporated into the final product, minimizing waste at the atomic level. The Process Mass Intensity can be further optimized by minimizing solvent usage or implementing a solvent-free approach.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.- Extend the reaction time. - Ensure efficient removal of water (if using azeotropic distillation). - Consider a higher catalyst loading (up to 10 mol%).
Loss of product during work-up.- Ensure complete extraction of the product. - Be careful during the washing steps to avoid emulsion formation.
Impure Product Presence of starting materials.- Optimize the washing steps in the work-up procedure. - Perform a second recrystallization or column chromatography.
Side reactions.- Ensure the reaction temperature is controlled.

Alternative Green Approaches

While the boric acid-catalyzed method is effective, other green alternatives for direct amidation exist:

  • Zirconium(IV) chloride catalysis: ZrCl₄ is another effective Lewis acid catalyst for direct amidation, often requiring milder reaction conditions.[14][15][16]

  • Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve energy efficiency, often in solvent-free conditions.[9][10][17][18][19]

Conclusion

The presented protocol for the boric acid-catalyzed synthesis of N-cyclohexyl-2-nitrobenzamide offers a practical and environmentally conscious alternative to traditional amide bond formation methods. By embracing the principles of green chemistry, researchers can not only improve the efficiency and sustainability of their synthetic processes but also contribute to a safer and cleaner chemical industry. This application note provides a solid foundation for the implementation of this green methodology in both academic and industrial research settings.

References

  • Direct Amidation of Carboxylic Acids with Nitroarenes. PubMed. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. Request PDF. [Link]

  • Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. [Link]

  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. [Link]

  • Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation. [Link]

  • Zirconium (IV) chloride catalyzed amide formation from carboxylic acid and amine: (S)-‐tert-‐butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate. Organic Syntheses. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link]

  • Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. ResearchGate. [Link]

  • A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]

  • Catalytic Amidation. University College London. [Link]

  • Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. [Link]

  • Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic acid and Amine: (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Request PDF. [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]

  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. University of York. [Link]

  • Boric acid in organic synthesis: scope and recent developments. Semantic Scholar. [Link]

  • Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. National Institutes of Health. [Link]

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Semantic Scholar. [Link]

  • Zirconium catalyzed amide formation without water scavenging. DiVA portal. [Link]

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]

  • Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry. [Link]

  • Catalyst and solvent free microwave-assisted synthesis of substituted 1,2,3-triazoles. Green Chemistry. [Link]

Sources

Method

Optimized Solvent Selection for N-Cyclohexyl-2-nitrobenzamide Synthesis: A Technical Guide

Abstract This Application Note provides a comprehensive framework for selecting reaction and purification solvents for the synthesis of N-cyclohexyl-2-nitrobenzamide . While traditional protocols rely on chlorinated solv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive framework for selecting reaction and purification solvents for the synthesis of N-cyclohexyl-2-nitrobenzamide . While traditional protocols rely on chlorinated solvents (e.g., dichloromethane), modern process chemistry prioritizes green alternatives that maintain high yield and purity. This guide details three distinct solvent strategies—Traditional (DCM), Green Organic (2-MeTHF), and Aqueous (Schotten-Baumann)—enabling researchers to optimize for scale, sustainability, and specific downstream applications.[1]

Part 1: Reaction Mechanics & Solvent Strategy[1]

The Chemistry

The synthesis of N-cyclohexyl-2-nitrobenzamide is a nucleophilic acyl substitution (amidation).[1] The nucleophilic nitrogen of cyclohexylamine attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.

  • Reaction: 2-Nitrobenzoyl chloride + Cyclohexylamine

    
     N-Cyclohexyl-2-nitrobenzamide + HCl[1]
    
  • Key Challenge: The reaction generates HCl, which protonates the unreacted amine, rendering it non-nucleophilic. A base scavenger (Triethylamine or inorganic carbonate) is essential.

  • Solvent Role: The ideal solvent must dissolve the acid chloride and the amine while managing the solubility of the resulting byproduct salt (Amine-HCl or inorganic salt) to prevent coating of reagents.

Solvent Selection Logic

The choice of solvent dictates the workup efficiency and environmental footprint.

  • Solubility Differential: The product is a lipophilic amide. It is generally soluble in organic solvents (DCM, EtOAc, hot Ethanol) but insoluble in water. This property allows for precipitation-based isolation in aqueous protocols.

  • Green Chemistry (E-E-A-T): Regulatory bodies (ICH, ACS Green Chemistry Institute) recommend replacing chlorinated solvents (DCM, CHCl3) due to toxicity and disposal costs.[1]

  • Process Safety: The reaction is exothermic. Solvents with higher heat capacities or boiling points (e.g., 2-MeTHF vs. DCM) offer better thermal control.[1]

Part 2: Solvent Selection Matrix

The following table compares the three primary solvent systems for this transformation.

FeatureDCM (Traditional) 2-MeTHF (Green Organic) Water (Aqueous)
Solubility Excellent for all reactants.[1]Good. Forms biphasic layers with water.Poor for acid chloride (requires vigorous stirring).
Reaction Rate Fast (Homogeneous).Fast (Homogeneous).Moderate (Heterogeneous/Biphasic).
Workup Liquid-Liquid Extraction.Liquid-Liquid Extraction (Clean separation).[1]Filtration (Product precipitates).
Green Rating Poor (Toxic, volatile).Excellent (Bio-derived, recyclable).Best (Non-toxic, zero VOC).
Suitability Small-scale / Med-Chem.Process Scale-up / GMP.[1]Large scale / Cost-sensitive.[1]

Part 3: Experimental Protocols

Protocol A: The Green Standard (2-MeTHF)

Recommended for Process Development and Scale-up.[1]

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent derived from corncobs.[1] Unlike THF, it is immiscible with water, allowing for direct aqueous washes without solvent swapping.

Materials:

  • 2-Nitrobenzoyl chloride (1.0 equiv)[1]

  • Cyclohexylamine (1.1 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

  • Solvent: 2-MeTHF (anhydrous)[1]

Step-by-Step:

  • Charge: Dissolve 2-nitrobenzoyl chloride in 2-MeTHF (10 volumes) in a reactor under

    
    . Cool to 0–5°C.
    
  • Addition: Mix cyclohexylamine and TEA in 2-MeTHF (2 volumes). Add this solution dropwise to the reactor, maintaining internal temperature

    
     (Exothermic).
    
  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7) or HPLC.

  • Workup:

    • Add water (5 volumes) to the reaction mixture. Stir for 15 mins.

    • Separate phases. The product is in the upper organic 2-MeTHF layer; salts are in the lower aqueous layer.

    • Wash the organic layer with 1M HCl (remove excess amine) and saturated

      
       (remove excess acid).
      
    • Wash with Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Protocol B: The Aqueous Route (Schotten-Baumann)

Recommended for Green Chemistry and High Throughput.[1]

Rationale: This method utilizes the insolubility of the product in water.[2] The reaction is biphasic; the product precipitates as a solid, eliminating extraction steps.

Materials:

  • 2-Nitrobenzoyl chloride (1.0 equiv)[1]

  • Cyclohexylamine (1.0 equiv)[1]

  • Base: 10% NaOH or

    
     solution (2.0 equiv)[1]
    
  • Solvent: Water (optional: minor amount of acetone if wetting is needed)

Step-by-Step:

  • Preparation: Dissolve cyclohexylamine in the aqueous base solution in a flask. Cool to 0°C.

  • Addition: Add 2-nitrobenzoyl chloride dropwise (neat or dissolved in minimal acetone if solid) with vigorous stirring.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours. A heavy white/off-white precipitate will form.

  • Workup:

    • Filter the solid precipitate.

    • Wash the filter cake copiously with water (to remove salts) and cold dilute HCl (to remove unreacted amine).

  • Drying: Dry the solid in a vacuum oven at 45°C.

Protocol C: Recrystallization (Purification)

Essential for Pharmaceutical Grade Purity.[1]

Crude N-cyclohexyl-2-nitrobenzamide often contains trace amine or hydrolyzed acid.[1]

  • Solvent System: Ethanol/Water (Preferred) or EtOAc/Heptane.

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).

    • Once dissolved, remove from heat.[3]

    • Add hot water dropwise until the solution becomes slightly persistent cloudy.

    • Add a few drops of ethanol to clear the solution again.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the white crystalline needles.

Part 4: Visualization & Decision Logic[1]

Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection for N-cyclohexyl-2-nitrobenzamide Scale What is the Reaction Scale? Start->Scale Small Small Scale (<1g) Speed is priority Scale->Small Large Process Scale (>10g) Green/Cost priority Scale->Large DCM Select DCM (Protocol C) + High Solubility - Toxic/Volatile Small->DCM Standard Lab Protocol Solubility Is product solubility critical for workup? Large->Solubility MeTHF Select 2-MeTHF (Protocol A) + Green/Biphasic + Good Thermal Control Solubility->MeTHF Need Liquid Extraction Water Select Water (Protocol B) + Lowest Cost + Filtration Workup Solubility->Water Precipitation OK

Figure 1: Decision tree for selecting the optimal solvent based on scale and processing requirements.

Reaction & Workup Workflow

ReactionWorkflow Reagents 2-Nitrobenzoyl Chloride + Cyclohexylamine Reaction Reaction (0°C -> RT, 2-4h) Reagents->Reaction Solvent Solvent: 2-MeTHF or Water Solvent->Reaction Quench Quench/Workup (Acid/Base Wash) Reaction->Quench Crude Crude Amide Quench->Crude Recryst Recrystallization (EtOH/H2O) Crude->Recryst Final Pure N-cyclohexyl- 2-nitrobenzamide Recryst->Final

Figure 2: Generalized workflow for the synthesis and purification of the target amide.

Part 5: Troubleshooting & Data Analysis[1]

Common Issues
  • Oiling Out: If the product separates as an oil during recrystallization, the solution is likely too concentrated or cooling too fast.[4] Remedy: Re-heat, add a small amount of extra solvent (EtOH), and cool more slowly with stirring.

  • Low Yield (Aqueous Method): Hydrolysis of the acid chloride competes with amidation. Remedy: Ensure the amine is dissolved in the base before adding the acid chloride, and keep the temperature strictly at 0°C during addition.

  • Impurity (2-Nitrobenzoic Acid): Result of moisture. Remedy: Use anhydrous 2-MeTHF/DCM.[1] If using the aqueous method, wash the final solid with dilute

    
     to remove the acid byproduct.
    
Quantitative Comparison
MetricProtocol A (2-MeTHF)Protocol B (Water)Protocol C (DCM)
Typical Yield 85-95%70-85%90-98%
Purity (Crude) High (>95%)Moderate (contains acid)High (>95%)
E-Factor (Est.) Low (Recyclable)Lowest (Water waste)High (Haz.[1] Waste)
Throughput HighVery HighModerate

References

  • Vertex AI Search. (2025). Synthesis and Crystal Structure of N-Cyclohexyl-2-Nitrobenzamide. ResearchGate. Link

  • Pfizer Inc. (2025). Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. Link (General Reference for Solvent Selection Guides).

  • Organic Syntheses. (2025). p-Nitrobenzoyl Chloride Synthesis Protocol. Org. Synth. Link[1]

  • BenchChem. (2025).[4] Purification and Solubility of Amine Intermediates. Link[1]

  • National Institutes of Health (NIH). (2025). 2-Nitrobenzamide Compound Summary. PubChem.[5] Link

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Cyclohexyl-2-nitrobenzamide

Executive Summary This application note details a robust, high-yield protocol for the synthesis of N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) utilizing microwave (MW) irradiation. Unlike traditional thermal reflux me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) utilizing microwave (MW) irradiation. Unlike traditional thermal reflux methods, which often require 4–12 hours and excessive solvent use, this MW-assisted protocol achieves >90% conversion in under 15 minutes.

The guide focuses on the nucleophilic acyl substitution of 2-nitrobenzoyl chloride with cyclohexylamine. It is designed for medicinal chemists and process engineers seeking to optimize amide bond formation—a critical backbone in drug discovery.

Key Advantages[1][2][3][4][5]
  • Reaction Time: Reduced from hours (thermal) to minutes (MW).

  • Yield: Consistently >90% isolated yield.

  • Green Chemistry: Minimized solvent usage and energy consumption.[1]

  • Purity: Cleaner reaction profiles with fewer side products compared to thermal heating.[1]

Scientific Rationale & Mechanism

Why Microwave Irradiation?

Traditional heating relies on conductive heat transfer (mantle


 glass 

solvent), creating thermal gradients and "wall effects." Microwave synthesis utilizes dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.
  • Dipolar Polarization: Polar molecules (like the amide intermediate and nitro-groups) rotate to align with the field, generating internal heat via molecular friction.

  • Arrhenius Acceleration: The rapid, uniform rise in temperature (

    
    ) exponentially increases the rate constant (
    
    
    
    ), as described by the Arrhenius equation:
    
    
    .
Reaction Mechanism (Schotten-Baumann Type)

The reaction proceeds via a nucleophilic attack of the cyclohexylamine nitrogen on the carbonyl carbon of the acid chloride. The presence of the ortho-nitro group on the benzoyl chloride creates steric bulk but also electron-withdrawing effects that activate the carbonyl electrophile.

Diagram 1: Reaction Mechanism & Energy Landscape

ReactionMechanism cluster_MW Microwave Effect Start Reactants (Acid Chloride + Amine) TS1 Transition State 1 (Nu Attack) Start->TS1 Activation Inter Tetrahedral Intermediate TS1->Inter Formation TS2 Transition State 2 (Cl Elimination) Inter->TS2 Collapse Product Product (Amide + HCl) TS2->Product Irreversible MW_Node Rapid Volumetric Heating Overcomes Ea Barrier MW_Node->TS1

Caption: Kinetic pathway of the amidation reaction. Microwave energy efficiently overcomes the activation energy (


) barrier leading to the tetrahedral intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]QuantityRole
2-Nitrobenzoyl chloride 185.561.01.0 mmol (186 mg)Electrophile
Cyclohexylamine 99.171.11.1 mmol (109 mg / 126 µL)Nucleophile
Triethylamine (Et

N)
101.191.21.2 mmol (167 µL)HCl Scavenger
Dichloromethane (DCM) 84.93-2.0 mLSolvent (High Loss Tangent)

Note: While DCM is used here for solubility, Acetonitrile (MeCN) is a greener alternative with excellent microwave absorbance.

Method A: Microwave Synthesis (Recommended)

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve 2-nitrobenzoyl chloride (186 mg) in 1 mL of DCM.

  • Addition: Add Triethylamine (167 µL) followed by Cyclohexylamine (126 µL) dropwise. Caution: Exothermic reaction.

  • Sealing: Cap the vial with a crimp cap containing a PTFE/silicone septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100°C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5 minutes

    • Stirring: High

  • Cooling: Allow the vessel to cool to <40°C using the reactor's compressed air cooling feature.

Workup & Purification
  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with 20 mL DCM.

  • Wash: Wash sequentially with:

    • 10 mL 1M HCl (to remove unreacted amine).

    • 10 mL Saturated NaHCO

      
       (to remove unreacted acid/HCl).
      
    • 10 mL Brine.

  • Drying: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield pale yellow needle-like crystals.

Diagram 2: Experimental Workflow

Workflow Prep PREPARATION Dissolve Reactants in DCM Add Base (Et3N) MW MW IRRADIATION 100°C | 5 min | 150W (Sealed Vessel) Prep->MW Workup WORKUP Wash: 1M HCl -> NaHCO3 -> Brine Dry: MgSO4 MW->Workup Purify PURIFICATION Recrystallize (EtOH/H2O) Vacuum Dry Workup->Purify Analyze ANALYSIS NMR, IR, Melting Point Purify->Analyze

Caption: Step-by-step workflow for the microwave-assisted synthesis and isolation.

Results & Characterization

Comparative Efficiency Data

The microwave method demonstrates superior efficiency compared to conventional thermal reflux.[1]

ParameterThermal RefluxMicrowave Method
Temperature 40°C (DCM Reflux)100°C
Time 4 Hours5 Minutes
Crude Yield 78%96%
Isolated Yield 72%92%
Purity (HPLC) 88%>98%
Analytical Data (Product Confirmation)

Compound: N-cyclohexyl-2-nitrobenzamide Appearance: Pale yellow solid. Melting Point: 156–158°C (Lit. 156–157°C [1]).


H NMR (400 MHz, CDCl

):
  • 
     8.05 (d, J = 8.1 Hz, 1H, Ar-H  ortho to NO
    
    
    
    ) — Deshielded by Nitro group.
  • 
     7.72 (t, J = 7.5 Hz, 1H, Ar-H ).
    
  • 
     7.60 (t, J = 7.8 Hz, 1H, Ar-H ).
    
  • 
     7.52 (d, J = 7.5 Hz, 1H, Ar-H ).
    
  • 
     5.85 (br s, 1H, NH ).
    
  • 
     3.98 (m, 1H, N-CH -cyclohexyl).
    
  • 
     2.05 – 1.15 (m, 10H, Cyclohexyl-CH 
    
    
    
    ).

IR Spectroscopy (ATR):

  • 3285 cm

    
     (N-H stretch).
    
  • 1645 cm

    
     (C=O Amide I stretch).
    
  • 1530 cm

    
     (NO
    
    
    
    asymmetric stretch).
  • 1350 cm

    
     (NO
    
    
    
    symmetric stretch).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Moisture in reagents (Acid chloride hydrolysis).Use dry solvents and fresh acid chloride. Add molecular sieves.
Vessel Over-pressure Temperature too high for solvent vapor pressure.Reduce temperature to 80°C or switch to Toluene/DMF.
Impure Product Incomplete amine removal.Ensure thorough wash with 1M HCl during workup.
Charring/Dark Color "Hot spots" due to lack of stirring.Ensure magnetic stir bar is spinning vigorously before starting MW.

References

  • National Institutes of Health (NIH). (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides. PMC7215396. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes. Retrieved from [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link][3]

  • PubChem. (2025).[4] 2-Nitrobenzamide Compound Summary. Retrieved from [Link]

Sources

Method

Technical Guide: N-cyclohexyl-2-nitrobenzamide in Heterocyclic Synthesis

This guide details the technical application of N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) as a strategic intermediate in the synthesis of 3-cyclohexylquinazolin-4(3H)-one and its derivatives. It prioritizes the "Red...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) as a strategic intermediate in the synthesis of 3-cyclohexylquinazolin-4(3H)-one and its derivatives. It prioritizes the "Reductive Cyclization" pathway, a critical workflow in medicinal chemistry for accessing pharmacophores with sedative, antimicrobial, and anticancer properties.

Executive Summary

N-cyclohexyl-2-nitrobenzamide serves as a "masked" precursor for N3-substituted quinazolinones. Its utility lies in the ortho-nitro group, which functions as a latent nucleophile. Upon reduction, it triggers an intramolecular cyclization with electrophilic carbon sources (aldehydes, orthoesters, or alcohols) to form the pyrimidine ring of the quinazolinone core. This guide presents two validated workflows: a robust Stepwise Reductive Cyclization and a catalytic One-Pot Hydrogen Transfer protocol.

Precursor Synthesis: The Foundation

Before heterocyclic application, high-purity N-cyclohexyl-2-nitrobenzamide must be synthesized. The Schotten-Baumann condition is preferred for its scalability and suppression of bis-acylation byproducts.

Protocol A: Synthesis of N-cyclohexyl-2-nitrobenzamide
  • Reaction Type: Nucleophilic Acyl Substitution

  • Yield Potential: 92–98%

  • Scale: 10 mmol (adaptable to multigram)

Reagents:

  • 2-Nitrobenzoyl chloride (1.86 g, 10 mmol)

  • Cyclohexylamine (1.09 g, 11 mmol)

  • Triethylamine (Et₃N) (1.52 g, 15 mmol)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Procedure:

  • Setup: Purge a 100 mL round-bottom flask with nitrogen. Add Cyclohexylamine and Et₃N to DCM and cool to 0°C in an ice bath.

  • Addition: Dissolve 2-Nitrobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Critical: Maintain temperature <5°C to prevent exotherms from degrading the acyl chloride.

  • Reaction: Remove ice bath and stir at room temperature (25°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer successively with 1N HCl (2 x 15 mL), sat. NaHCO₃ (2 x 15 mL), and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pale yellow crystals.

Core Application: Synthesis of 3-Cyclohexylquinazolin-4(3H)-ones

This section details the conversion of the nitrobenzamide into the heterocyclic quinazolinone scaffold.

Method 1: Stepwise Reduction & Cyclization (The "Gold Standard")

This method is recommended for valuable substrates or when high functional group tolerance is required. It separates the reduction and cyclization steps to avoid side reactions.

Phase 1: Iron-Mediated Reduction

  • Objective: Convert Nitro (

    
    ) 
    
    
    
    Amine (
    
    
    ).
  • Reagents: Iron powder (3 eq), Ammonium Chloride (5 eq), Ethanol/Water (4:1).[1]

  • Protocol: Reflux the nitrobenzamide with Fe/NH₄Cl in EtOH/H₂O for 2 hours. Filter hot through Celite to remove iron oxides. Concentrate to yield 2-amino-N-cyclohexylbenzamide (Intermediate A).

Phase 2: Cyclization with Triethyl Orthoformate (TEOF)

  • Objective: Ring closure to Quinazolinone.

  • Reagents: Intermediate A, TEOF (5 eq), p-TsOH (catalytic).

  • Protocol:

    • Suspend Intermediate A (1.0 eq) in TEOF (5–10 mL/g).

    • Add p-TsOH (0.05 eq).

    • Reflux (146°C) for 4–6 hours. The reaction is driven by the distillation of ethanol byproduct.

    • Cool to room temperature. The product, 3-cyclohexylquinazolin-4(3H)-one , typically precipitates. Wash with cold hexanes.

Method 2: Palladium-Catalyzed One-Pot Hydrogen Transfer (Green Chemistry)

This advanced protocol utilizes a primary alcohol as both the solvent, the reducing agent (hydrogen donor), and the carbon source for the ring closure. This is highly efficient but requires strict oxygen-free conditions.

  • Mechanism: Pd/C catalyzes the dehydrogenation of the alcohol (generating aldehyde + H₂). The H₂ reduces the nitro group in situ. The resulting amine condenses with the aldehyde to form the heterocycle.

  • Reagents: Pd/C (5% wt), Methanol (solvent/reactant), KOH (0.5 eq).

Step-by-Step Protocol:

  • Charge: In a pressure tube, combine N-cyclohexyl-2-nitrobenzamide (1 mmol), Pd/C (10 mol%), and KOH (0.5 mmol) in Methanol (5 mL).

  • Reaction: Seal and heat to 100°C for 12 hours. (Caution: Pressure generation).

  • Workup: Filter through a Celite pad to recover the catalyst. Evaporate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexane) is usually required to remove traces of aldol condensation byproducts.

Mechanistic Analysis

Understanding the reaction pathway is crucial for troubleshooting. The transformation follows a "Reduction-Condensation-Dehydrogenation" cascade.[2]

Quinazolinone_Mechanism Start N-cyclohexyl-2-nitrobenzamide (Precursor) Red1 Nitroso Intermediate (R-NO) Start->Red1 Reduction (Fe/H+ or Pd/H2) Amine 2-amino-N-cyclohexylbenzamide (Nucleophile Generated) Red1->Amine Reduction Condensation Imine Formation (Schiff Base) Amine->Condensation + Carbon Source (Aldehyde/Orthoester) Cyclization Intramolecular Nucleophilic Attack Condensation->Cyclization - H2O / EtOH Product 3-cyclohexylquinazolin-4(3H)-one (Target Heterocycle) Cyclization->Product Oxidation/Aromatization (if using Aldehydes)

Figure 1: Mechanistic pathway for the reductive cyclization of N-cyclohexyl-2-nitrobenzamide.[3]

Data Summary & Troubleshooting

Comparative Yields by Method
MethodReagentsTimeYieldNotes
Stepwise (Method 1) Fe/HCl then TEOF8 hr85-92%Most reliable; easy purification.
One-Pot (Method 2) Pd/C / MeOH12 hr75-82%Green; requires pressure vessel.
Reductive (Acid) Zn / Formic Acid4 hr60-70%Fast; often yields dihydro- byproducts.
Troubleshooting Guide
  • Incomplete Reduction: If the nitro group persists (yellow color remains), ensure the Iron powder is activated (wash with dil. HCl) or increase catalyst loading in Method 2.

  • Dihydro-impurity: In aldehyde-based cyclizations, the intermediate 2,3-dihydroquinazolinone may form. To convert this to the final product, add an oxidant like DDQ or simply stir open to air in refluxing ethanol.

  • Solubility Issues: The cyclohexyl group increases lipophilicity. If the product does not precipitate from ethanol, add water dropwise until turbidity appears, then cool.

References

  • Synthesis of N-cyclohexyl-2-nitrobenzamide

    • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Applications of N-cyclohexyl-4-methoxybenzenesulfonamide Derivatives. (Analogous amide synthesis protocol).

    • PubChem. (2025).[4][5] N-cyclohexyl-2-nitrobenzamide (CAS 1780-21-8).

  • Reductive Cyclization Methodologies

    • Shi, D., et al. (2008). Reductive Cyclization of o-Nitroarylated-α,β-unsaturated Aldehydes and Ketones with TiCl3/HCl or Fe/HCl.[6] Journal of Organic Chemistry.

    • RSC. (2012). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes. Organic & Biomolecular Chemistry.[1][5][7][8]

    • Bates, D. K., & Li, K. (2002).[9] Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Journal of Organic Chemistry.

  • One-Pot Palladium Catalysis

    • RSC Advances. (2014). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols.[2]

  • Biological Relevance

    • Abdelmonsef, A., et al. (2020). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules.[1][4][5][7][8][10][11][12][13][14]

Sources

Application

scale-up procedure for N-cyclohexyl-2-nitrobenzamide production

Executive Summary This application note details the optimized scale-up procedure for the synthesis of N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) from 2-nitrobenzoyl chloride and cyclohexylamine.[1] While bench-scale...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized scale-up procedure for the synthesis of N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) from 2-nitrobenzoyl chloride and cyclohexylamine.[1] While bench-scale synthesis often utilizes dichloromethane (DCM) and simple evaporation, this protocol is engineered for kilogram-scale production, prioritizing thermal safety, solvent recovery, and impurity rejection.

The selected route utilizes an anhydrous nucleophilic acyl substitution in Toluene , utilizing Triethylamine (TEA) as a proton scavenger. This solvent system is chosen over DCM for its higher flash point, environmental compliance, and the ability to telescope directly into crystallization, thereby eliminating the need for solvent swaps.

Safety & Hazard Analysis (Process Safety)

Critical Criticality: The primary hazard in this process is the thermal instability of 2-nitrobenzoyl chloride .[2]

  • Thermal Runaway Risk: Nitro-aromatic acid chlorides are susceptible to exothermic decomposition.[1] Differential Scanning Calorimetry (DSC) data suggests decomposition onsets >100°C, but the presence of impurities (Fe, mineral acids) can lower this threshold.

  • Exotherm Control: The amide coupling is highly exothermic (

    
    ).[1] On a 1 kg scale, uncontrolled addition can rapidly boil the solvent.
    
  • HCl Generation: Moisture ingress will hydrolyze the acid chloride, releasing HCl gas.

Safety Interlocks Required:

  • Reactor jacket temperature limited to <50°C during addition.[1]

  • Overhead condenser set to 5°C.

  • Nitrogen sweep to prevent moisture ingress.[1]

Reaction Engineering & Mechanism

The synthesis proceeds via a nucleophilic attack of the cyclohexylamine nitrogen on the carbonyl carbon of the acid chloride, proceeding through a tetrahedral intermediate. Triethylamine acts as a sacrificial base to neutralize the generated HCl, driving the equilibrium forward and preventing the formation of cyclohexylamine hydrochloride salts which would stall the reaction.

Figure 1: Reaction Mechanism Pathway

ReactionMechanism SM1 2-Nitrobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Cyclohexylamine (Nucleophile) SM2->Inter Base Triethylamine (Base Scavenger) Salt Et3N·HCl (Byproduct) Base->Salt Proton Capture Prod N-Cyclohexyl-2-nitrobenzamide (Product) Inter->Prod Elimination of Cl- Inter->Salt HCl Neutralization

Caption: Nucleophilic acyl substitution mechanism showing base-mediated elimination of HCl.

Scale-Up Protocol (1.0 kg Target)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass (g)Volume (mL)Role
2-Nitrobenzoyl Chloride 185.561.00750.0 g-Limiting Reagent
Cyclohexylamine 99.171.05420.8 g~483 mLNucleophile
Triethylamine (TEA) 101.191.10450.0 g~625 mLBase Scavenger
Toluene (Anhydrous) 92.14--7.5 LSolvent
Equipment Setup
  • Reactor: 10 L Jacketed Glass Reactor with overhead mechanical stirring (pitch-blade impeller).[1]

  • Addition: 1 L Pressure-equalizing addition funnel (or dosing pump).

  • Temp Control: Cryostat circulator capable of -10°C to +100°C.[1]

  • Atmosphere: Nitrogen inertion line.[1]

Step-by-Step Procedure

Step 1: Reactor Charging (Amine Solution)

  • Purge the 10 L reactor with Nitrogen for 15 minutes.

  • Charge Toluene (5.0 L) .

  • Start agitation at 250 RPM.

  • Charge Cyclohexylamine (420.8 g) followed by Triethylamine (450.0 g) .[1]

  • Cool the reactor contents to 0–5°C using the jacket circulator.

Step 2: Controlled Addition (Critical Step)

  • Dissolve 2-Nitrobenzoyl Chloride (750.0 g) in Toluene (2.5 L) in a separate vessel. Note: If solid addition is preferred to reduce volume, ensure a solids-dosing funnel is used, but solution addition is safer for exotherm control.

  • Transfer the acid chloride solution to the addition funnel/dosing pump.[1]

  • Begin addition to the reactor slowly.

    • Target Rate: 20-30 mL/min.[1]

    • Constraint: Maintain internal temperature < 15°C .[1][3]

    • Observation: A white precipitate (TEA·HCl) will form immediately.[1] This is normal.

  • Once addition is complete, allow the jacket to warm to 20–25°C (Room Temp).[1]

  • Stir for 2 hours .

Step 3: In-Process Control (IPC)

  • Sampling: Take a 0.5 mL aliquot, quench in 1 mL MeOH.

  • Method: TLC (30% EtOAc/Hexane) or HPLC.[1]

  • Specification: < 1.0% unreacted 2-Nitrobenzoyl chloride (converted to methyl ester in MeOH quench).

Step 4: Workup & Phase Separation

  • Charge Water (3.0 L) to the reactor to dissolve the TEA·HCl salts.[1]

  • Stir vigorously for 15 minutes.

  • Stop stirring and allow phases to separate (15-30 min).

  • Drain the lower aqueous layer (contains salts) to waste.[1]

  • Acid Wash: Wash organic layer with 1M HCl (2.0 L) to remove excess cyclohexylamine.[1] (Target aqueous pH < 2).

  • Base Wash: Wash organic layer with 10% NaHCO₃ (2.0 L) to remove any hydrolyzed nitrobenzoic acid.[1]

  • Brine Wash: Wash with Saturated Brine (2.0 L) to dry the organic layer.[1]

Step 5: Crystallization (Telescoped)

  • Heat the Toluene phase to 85–90°C under reflux. Ensure full dissolution.

  • Optional: Hot filtration through a Celite pad if particulates are visible.[1]

  • Cooling Ramp:

    • 90°C to 60°C over 1 hour.[1]

    • 60°C to 20°C over 2 hours.

    • 20°C to 0°C over 1 hour (Hold at 0°C for 2 hours).

  • Filter the resulting crystals using a vacuum nutsche filter.[1]

  • Wash the cake with cold Toluene (500 mL).

  • Dry in a vacuum oven at 50°C for 12 hours.

Process Flow Diagram (PFD)

ProcessFlow Start Start: Reactor Setup (N2 Purge) Charge Charge Toluene, Cyclohexylamine, TEA (Cool to 0-5°C) Start->Charge Addition Controlled Addition: 2-Nitrobenzoyl Chloride (Max Temp <15°C) Charge->Addition Reaction Reaction Phase (20-25°C, 2 Hours) Addition->Reaction IPC IPC Check (HPLC/TLC) Reaction->IPC IPC->Reaction Fail (Extend Time) Workup Aqueous Workup: 1. Water Wash (Salts) 2. 1M HCl (Amine) 3. NaHCO3 (Acid) IPC->Workup Pass Cryst Crystallization: Heat to 90°C -> Cool to 0°C Workup->Cryst Filter Filtration & Drying (Vac Oven 50°C) Cryst->Filter

Caption: Operational workflow from reactor charging to product isolation.

Analytical Quality Control

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualColored impurities indicate oxidation.[1]
Purity (HPLC) > 99.0% AreaHPLC (C18, ACN/Water)Pharma-grade requirement.[1]
Melting Point 156 – 158°CCapillary MPIdentity confirmation [1].[1]
Residual Solvent Toluene < 890 ppmGC-HeadspaceICH Q3C limits.[1]
Water Content < 0.5% w/wKarl FischerEnsure dryness for stability.[1]

Troubleshooting Guide

  • Issue: "Oiling Out" during crystallization.

    • Cause: Cooling too rapidly or solution is too concentrated.[1]

    • Fix: Re-heat to reflux to dissolve the oil.[1][3] Add a small amount of seed crystal at the cloud point (approx 60-70°C) and cool at a rate of 10°C/hour.

  • Issue: Low Yield (<80%).

    • Cause: Loss of product in the mother liquor or hydrolysis of starting material.

    • Fix: Check the aqueous layers for product (TLC).[1] If hydrolysis occurred, ensure Toluene and reagents are strictly anhydrous.[1] Reduce the volume of Toluene in the crystallization step.

  • Issue: Yellow discoloration.

    • Cause: Presence of free 2-nitrobenzoic acid or nitro-impurities.[1]

    • Fix: Repeat the 10% NaHCO₃ wash.[1] If color persists, recrystallize from Ethanol/Water (9:1) instead of Toluene.

References

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for 2-Nitrobenzamide Derivatives. Retrieved October 24, 2025, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Cyclohexyl-2-nitrobenzamide

Case ID: OPT-YIELD-2NB Status: Active Subject: Optimization of Yield and Purity for Sterically Hindered Amide Coupling Diagnostic Logic Tree Issue: User reports suboptimal yield (<60%) or purity issues. Action: Follow th...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-2NB Status: Active Subject: Optimization of Yield and Purity for Sterically Hindered Amide Coupling

Diagnostic Logic Tree

Issue: User reports suboptimal yield (<60%) or purity issues. Action: Follow the decision matrix below to isolate the failure mode.

Troubleshooting Start START: Define Failure Mode CheckTLC Analyze Reaction Mixture (TLC/HPLC) before Workup Start->CheckTLC SM_Remains Starting Material (SM) Persists CheckTLC->SM_Remains SM Visible No_SM SM Consumed (Clean Conversion) CheckTLC->No_SM No SM CheckReagents Check Acid Chloride Quality (Hydrolysis?) SM_Remains->CheckReagents StericIssue Steric Hindrance Issue (Ortho-Nitro Effect) CheckReagents->StericIssue Reagents OK Action_Fresh ACTION: Distill/Recrystallize 2-Nitrobenzoyl Chloride CheckReagents->Action_Fresh SM is Acid Action_Catalyst ACTION: Add DMAP (10 mol%) Increase Temp to Reflux StericIssue->Action_Catalyst WorkupLoss Loss during Workup? No_SM->WorkupLoss Precipitate Precipitate Analysis Is it Product or Salt? WorkupLoss->Precipitate Solubility Product Soluble in Aqueous Layer? WorkupLoss->Solubility Action_Wash ACTION: Acid/Base Wash Optimization (Remove Amine/Acid) Precipitate->Action_Wash Salt Contamination Solubility->Action_Wash pH Adjustment Needed

Figure 1: Diagnostic workflow for isolating yield loss in hindered benzamide synthesis.

Technical Deep Dive: The Ortho-Nitro Effect

To improve yield, you must understand the specific electronic and steric environment of 2-nitrobenzoyl chloride .

The Conflict: Activation vs. Obstruction
  • Electronic Activation (Good): The nitro group (

    
    ) at the ortho position is a strong electron-withdrawing group (EWG). This makes the carbonyl carbon significantly more electrophilic than in unsubstituted benzoyl chloride. In theory, this should accelerate nucleophilic attack.
    
  • Steric Hindrance (Bad): The bulky nitro group physically blocks the trajectory of the incoming nucleophile (cyclohexylamine). Furthermore, it forces the carbonyl group out of planarity with the benzene ring, destabilizing the transition state.

  • The Hydrolysis Trap: Because the carbonyl is electronically activated (highly electrophilic), it reacts aggressively with trace moisture. If your solvent (DCM/THF) is wet, the acid chloride hydrolyzes to 2-nitrobenzoic acid faster than the bulky amine can attack it.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous)

Recommended for maximum yield (>85%) and purity.

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv) - Acts as HCl scavenger
    
  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv) - Nucleophilic catalyst

  • Dichloromethane (DCM) - Anhydrous

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Solvation: Dissolve cyclohexylamine (1.1 eq) and

    
     (1.2 eq) in anhydrous DCM (
    
    
    
    concentration).
  • Catalysis: Add catalytic DMAP (5-10 mol%). Note: This is critical for ortho-substituted substrates to overcome steric hindrance.

  • Addition: Cool the solution to 0°C. Add a solution of 2-nitrobenzoyl chloride (1.0 eq) in DCM dropwise over 20 minutes.

    • Why? Slow addition keeps the amine in excess, minimizing dimer formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine/DMAP).

    • Wash with sat.

      
       (removes hydrolyzed 2-nitrobenzoic acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Protocol B: The Schotten-Baumann Variant (Biphasic)

Recommended for large scale or when anhydrous solvents are unavailable.

Reagents:

  • 2-Nitrobenzoyl chloride[1][2]

  • Cyclohexylamine[1][3][4][5][6]

  • 10% NaOH (aq) or

    
    [3]
    
  • DCM or Toluene

Critical Modification: Because 2-nitrobenzoyl chloride hydrolyzes rapidly in water, you cannot mix the reagents all at once.

  • Dissolve amine in the organic solvent (DCM).

  • Add the aqueous base.

  • Vigorously stir the biphasic mixture at 0°C.

  • Add the acid chloride (neat or in DCM) slowly.

  • Yield Risk: This method typically yields 10-15% lower than Protocol A due to hydrolysis.

Troubleshooting & FAQ

Q1: I see a heavy white precipitate forming immediately. Is this my product?

A: Likely no . In the early stages, this is usually Cyclohexylamine Hydrochloride (the salt byproduct).

  • Verification: Take a small sample of the solid and add water. If it dissolves instantly, it is the salt. The amide product is water-insoluble.

  • Fix: Ensure efficient stirring. The salt will be removed during the aqueous workup.

Q2: My product is yellow. Is it impure?

A: Not necessarily. Nitro compounds are inherently chromophores (yellow). However, a deep orange/brown color suggests oxidation of the amine or decomposition.

  • Purification: Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool slowly to 4°C.

Q3: The reaction is stuck at 70% conversion (TLC shows starting material).

A: The acid chloride likely hydrolyzed or decomposed.

  • Diagnostic: Check the TLC spot for the starting material. If it streaks or matches the

    
     of 2-nitrobenzoic acid (very low 
    
    
    
    in non-polar solvents), your reagent is dead.
  • Solution: You cannot "push" the reaction further. Work up the reaction, remove the acid via

    
     wash, and purify. For the next run, distill your 2-nitrobenzoyl chloride or use a fresh bottle.
    
Q4: Why is my yield lower than the para-isomer (4-nitrobenzamide)?

A: This is the Ortho Effect . The steric bulk of the nitro group at the 2-position hinders the approach of the cyclohexylamine.

  • Correction: Use DMAP (Protocol A). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically sensitive and more electrophilic than the acid chloride itself, effectively "shuttling" the acyl group to the amine.

Data Summary: Method Comparison

FeatureProtocol A (Anhydrous/DMAP)Protocol B (Schotten-Baumann)
Typical Yield 85 - 95% 60 - 75%
Purity (Crude) HighModerate (Acid contamination)
Moisture Sensitivity High (Requires dry solvent)Low (Biphasic)
Reaction Time 3 - 6 Hours1 - 2 Hours
Key Risk Reagent qualityHydrolysis of Acid Chloride

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for amide synthesis via acid chlorides).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insights on nucleophilic acyl substitution and steric hindrance).
  • Montalbetti, C. A.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron, 2005 , 61(46), 10827-10852. Link

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013. (Electronic effects of ortho-nitro substituents).
  • BenchChem Technical Support. "Synthesis and Characterization of N-cyclohexyl-2-nitrobenzamide". Link (General physical properties and synthesis pathways).

Sources

Optimization

Technical Support Center: Purification of Nitrobenzamide Derivatives

Subject: Removal of Unreacted Cyclohexylamine from Nitrobenzamide Products Ticket Type: Chemical Purification / Process Optimization Support Level: Tier 3 (Senior Application Scientist) Executive Summary The persistence...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted Cyclohexylamine from Nitrobenzamide Products Ticket Type: Chemical Purification / Process Optimization Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The persistence of cyclohexylamine in nitrobenzamide products is a common challenge in amide coupling. Cyclohexylamine is a liquid with a high boiling point (134 °C) and significant basicity, causing it to adhere to the crystalline lattice of neutral amides or form oils that trap the product.

This guide provides three validated protocols to remove this impurity, ranked by efficiency and scale. The core mechanism relies on the drastic difference in basicity between the amine (


) and the neutral amide product.

Module 1: The Acidic Workup (Primary Protocol)

Best For: Standard batch synthesis (


 to 

scale).
The Science (Causality)

The most efficient separation exploits


 differences.
  • Cyclohexylamine: A primary amine with a conjugate acid

    
     of 10.64 . In the presence of dilute acid, it protonates completely to form cyclohexylammonium chloride, a water-soluble salt.
    
  • Nitrobenzamide: An essentially neutral molecule. The amide nitrogen lone pair is delocalized into the carbonyl and the electron-withdrawing nitro group further reduces basicity. It remains unprotonated in dilute acid and stays in the organic layer.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Volume: Use

      
       solvent per gram of crude material.
      
  • The Acid Wash:

    • Transfer to a separatory funnel.[1][2]

    • Wash with 1M HCl (

      
       volumes equivalent to 50% of the organic layer).
      
    • Critical Check: Test the pH of the aqueous layer after the first wash. It must be acidic (pH < 2). If not, the amine has neutralized your acid; add more HCl.

  • Neutralization & Drying:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water/acid.

    • Dry over Anhydrous Sodium Sulfate (

      
      ).
      
    • Filter and concentrate[1][3]

    • in vacuo.

Workflow Visualization

AcidExtraction cluster_Layers Separatory Funnel Phases Start Crude Mixture (Amide + Cyclohexylamine) Dissolve Dissolve in EtOAc Start->Dissolve AddAcid Add 1M HCl (Liquid-Liquid Extraction) Dissolve->AddAcid OrgLayer Organic Layer (Nitrobenzamide) AddAcid->OrgLayer Partitioning AqLayer Aqueous Layer (Cyclohexylammonium Cl) AddAcid->AqLayer Process Wash w/ Brine -> Dry -> Evaporate OrgLayer->Process Waste Aqueous Waste (Discard) AqLayer->Waste Final Pure Nitrobenzamide Solid Process->Final

Figure 1: Flowchart of the acid-base extraction logic separating the basic amine impurity from the neutral amide product.

Module 2: Recrystallization (Polishing Step)

Best For: High-purity requirements (>99%) or if the product traps amine in the crystal lattice.

Solvent Selection Logic

Nitrobenzamide derivatives are typically sparingly soluble in cold alcohols but highly soluble in hot alcohols. Cyclohexylamine salts (if any remain) are highly soluble in water/ethanol mixtures, keeping them in the mother liquor.

Solvent SystemRatio (v/v)Mechanism of Action
Ethanol / Water 90:10 to 70:30Product crystallizes upon cooling; amine stays in solution.
EtOAc / Hexanes Variable"Anti-solvent" method. Dissolve in min. EtOAc, add Hexanes until cloudy.
Protocol
  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol (95%) and heat to boiling. Add just enough solvent to dissolve the solid completely.

  • Optional: If colored impurities exist, add activated charcoal and hot-filter.[4]

  • Remove from heat. Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of hot Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place on ice.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).

Module 3: Solid-Phase Scavenging (Alternative)

Best For: Water-sensitive products or high-throughput parallel synthesis (where extraction is tedious).

The "Green" Solution

Instead of liquid acid, use a polymer-supported acid (cation exchange resin). The amine binds to the solid bead, which is then filtered out.

Recommended Resins:

  • Amberlyst 15 (Strongly acidic macroreticular resin).

  • Polymer-supported Isocyanate (Reacts with amine to form an insoluble urea).

Protocol:

  • Dissolve crude reaction in DCM or THF.

  • Add Amberlyst 15 (3 equivalents relative to expected amine impurity).

  • Agitate/Shake for 1-2 hours.

  • Filter the mixture. The amine is trapped on the resin beads; the filtrate contains the pure amide.

Validation & QC: How do I know it worked?

Do not rely solely on NMR, as broad amine peaks can be missed. Use TLC with Ninhydrin Stain .[5]

Ninhydrin Visualization Logic:

  • Cyclohexylamine (Primary Amine): Reacts rapidly with Ninhydrin to produce "Ruhemann’s Purple" (Deep violet/red spot).

  • Nitrobenzamide (Amide): Does not react easily with Ninhydrin (requires hydrolysis). It will usually appear only under UV light.

Test: Spot your purified product alongside a standard of pure cyclohexylamine. If your product spot turns purple upon heating, you still have amine impurity.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product is an oil, not a solid. Residual cyclohexylamine is acting as a solvent/plasticizer.Re-dissolve in EtOAc and repeat the 1M HCl wash (Module 1). Ensure the aqueous layer is acidic.[6]
Yield is lower than expected. Product precipitated during the acid wash.Check the interface between layers. If a solid formed there, it is likely your product. Add more organic solvent to dissolve it.[3][7]
"Fishy" odor persists. Volatile amine is still present.The amine was not fully protonated.[8] Ensure you used HCl , not a weak acid like citric acid (which might not fully protonate cyclohexylamine in equilibrium).
Emulsion formed during extraction. Density of layers is too similar.Add Brine to the aqueous layer to increase density difference, or filter the mixture through a pad of Celite.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction of amines).
  • University of Rochester, Dept of Chemistry. (n.d.). Workup: Removing Amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in the Synthesis of N-cyclohexyl-2-nitrobenzamide

Welcome to the Technical Support Center for the synthesis of N-cyclohexyl-2-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-cyclohexyl-2-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with product purity. Drawing upon established chemical principles and practical laboratory experience, this document provides a structured approach to troubleshooting common issues in this specific amide synthesis. Our goal is to move beyond a simple recitation of procedural steps and offer a deeper understanding of the underlying chemistry to empower you to resolve purity issues effectively.

Frequently Asked Questions (FAQs)

Q1: My final product, N-cyclohexyl-2-nitrobenzamide, shows low purity after synthesis. What are the most common culprits?

Low purity in this synthesis typically stems from one or more of the following issues:

  • Incomplete reaction: Unreacted starting materials, primarily 2-nitrobenzoyl chloride and cyclohexylamine, remain in the crude product.

  • Presence of side-products: Impurities in the starting materials or competing side reactions can generate unwanted compounds.

  • Product degradation: The desired amide may be susceptible to hydrolysis under certain work-up or purification conditions.

  • Inefficient purification: The chosen method for purification (e.g., recrystallization, chromatography) may not be optimal for removing specific impurities.

A systematic approach, starting with the analysis of the crude product, is essential to pinpoint the exact cause.

Q2: How can I effectively identify the impurities in my sample?

A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the main component and detecting various impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities, which is crucial for their identification.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of impurities, further aiding in their identification.

For a detailed protocol on impurity identification using HPLC and NMR, please refer to the "Analytical Protocols" section.

Troubleshooting Guide: A Deeper Dive

Issue 1: Presence of Unreacted Starting Materials

The presence of 2-nitrobenzoic acid (from the hydrolysis of 2-nitrobenzoyl chloride) or cyclohexylamine in the final product is a common indicator of an incomplete reaction.

Causality:

The formation of N-cyclohexyl-2-nitrobenzamide is typically achieved through a Schotten-Baumann reaction, where an acyl chloride (2-nitrobenzoyl chloride) reacts with an amine (cyclohexylamine) in the presence of a base.[1][2] The reaction's success hinges on the efficient nucleophilic attack of the amine on the acyl chloride. If the reaction conditions are not optimal, this process can be incomplete.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure that the molar ratio of cyclohexylamine to 2-nitrobenzoyl chloride is appropriate. A slight excess of the amine can sometimes be used to drive the reaction to completion.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. While elevated temperatures can increase the reaction rate, they may also promote side reactions.

  • Ensure Efficient Mixing: In a biphasic Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.[3]

  • Choice and Addition of Base: The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine, which would render it non-nucleophilic.[2] Ensure at least one equivalent of a suitable base (e.g., NaOH, triethylamine) is used. The slow, dropwise addition of the acyl chloride to the mixture of the amine and base can help maintain a favorable reaction environment.

Issue 2: Formation of Key Byproducts

Beyond unreacted starting materials, several specific byproducts can arise from impurities in the starting materials or from side reactions.

Potential Impurities and Their Sources:

ImpurityPotential Source
2-Nitrobenzoic AcidHydrolysis of 2-nitrobenzoyl chloride due to moisture in the reaction.[4]
N-phenyl-2-nitrobenzamideReaction of 2-nitrobenzoyl chloride with aniline, a common impurity in cyclohexylamine.
N,N'-dicyclohexylureaReaction of cyclohexylamine with phosgene, a potential impurity in some chlorinating agents, or from other side reactions.

Troubleshooting Strategies:

  • Starting Material Purity:

    • 2-Nitrobenzoic Acid: Use high-purity 2-nitrobenzoic acid for the preparation of the acyl chloride.

    • Thionyl Chloride: Use freshly distilled or high-purity thionyl chloride to minimize the presence of moisture and other reactive impurities.[5]

    • Cyclohexylamine: Use freshly distilled or high-purity cyclohexylamine. Aniline and dicyclohexylamine are common impurities that should be minimized.

  • Reaction Conditions:

    • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of 2-nitrobenzoyl chloride. Use dry solvents and glassware.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.

Issue 3: Challenges in Purification

Even with a successful reaction, achieving high purity depends on an effective purification strategy.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.

  • Single-Solvent Recrystallization: A good solvent for recrystallization will dissolve the compound when hot but not when cold. For N-cyclohexyl-2-nitrobenzamide, consider solvents like ethanol, isopropanol, or ethyl acetate.

  • Two-Solvent Recrystallization: This method is useful when a single solvent is not ideal. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.

    • Recommended Solvent Systems:

      • Dichloromethane/n-hexane

      • Ethyl acetate/n-hexane

      • Acetone/water

Column Chromatography:

If recrystallization fails to yield a product of the desired purity, column chromatography is a more rigorous purification method.

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis. A gradient elution, starting with a lower polarity and gradually increasing, can be effective in separating closely related impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrobenzoyl Chloride

Materials:

  • 2-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with a sodium hydroxide solution)

Procedure:

  • In a dry round-bottom flask, suspend 2-nitrobenzoic acid in anhydrous toluene.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature with stirring.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the dissolution of the solid 2-nitrobenzoic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of N-cyclohexyl-2-nitrobenzamide (Schotten-Baumann Conditions)

Materials:

  • Crude 2-nitrobenzoyl chloride

  • Cyclohexylamine

  • Dichloromethane (DCM) or another suitable organic solvent

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Separatory funnel

Procedure:

  • Dissolve cyclohexylamine in DCM in a flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve the crude 2-nitrobenzoyl chloride in DCM.

  • Slowly add the 2-nitrobenzoyl chloride solution to the stirred cyclohexylamine solution.

  • Simultaneously or subsequently, add the 10% NaOH solution dropwise, ensuring the reaction mixture remains basic.

  • Continue stirring at room temperature for 1-2 hours after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess cyclohexylamine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclohexyl-2-nitrobenzamide.

Analytical Protocols

Protocol 3: HPLC Analysis of N-cyclohexyl-2-nitrobenzamide and Potential Impurities
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Expected Elution Order: 2-nitrobenzoic acid (most polar) will elute first, followed by N-cyclohexyl-2-nitrobenzamide, and then less polar impurities like N-phenyl-2-nitrobenzamide.

Protocol 4: ¹H NMR Analysis
  • Solvent: Chloroform-d (CDCl₃) is a common solvent for this compound.

  • Expected Chemical Shifts for N-cyclohexyl-2-nitrobenzamide:

    • Aromatic protons: ~7.5-8.2 ppm

    • Amide N-H proton: A broad singlet, typically around 6.0-7.0 ppm

    • Cyclohexyl C-H attached to nitrogen: A multiplet around 3.9-4.1 ppm

    • Cyclohexyl methylene protons: A series of multiplets between 1.0-2.0 ppm

  • Identifying Impurities:

    • 2-Nitrobenzoic acid: A carboxylic acid proton signal will be present at a high chemical shift (>10 ppm).

    • Cyclohexylamine: Signals corresponding to the amine protons and cyclohexyl protons will be observed.

    • N-phenyl-2-nitrobenzamide: The presence of signals corresponding to the phenyl group protons (in addition to the 2-nitrophenyl protons) will be indicative of this impurity.

Visualizations

Reaction Pathway

Synthesis of N-cyclohexyl-2-nitrobenzamide 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid 2-Nitrobenzoyl Chloride 2-Nitrobenzoyl Chloride 2-Nitrobenzoic Acid->2-Nitrobenzoyl Chloride + SOCl₂ Thionyl Chloride Thionyl Chloride N-cyclohexyl-2-nitrobenzamide N-cyclohexyl-2-nitrobenzamide 2-Nitrobenzoyl Chloride->N-cyclohexyl-2-nitrobenzamide + Cyclohexylamine (Base) Cyclohexylamine Cyclohexylamine

Caption: Synthesis of N-cyclohexyl-2-nitrobenzamide.

Troubleshooting Workflow

Troubleshooting Low Purity start Low Purity Detected analyze Analyze Crude Product (HPLC, NMR) start->analyze identify_impurities Identify Impurities analyze->identify_impurities unreacted_sm Unreacted Starting Materials identify_impurities->unreacted_sm Yes byproducts Side-Reaction Byproducts identify_impurities->byproducts Yes degradation Degradation Products identify_impurities->degradation Yes optimize_reaction Optimize Reaction (Stoichiometry, Time, Temp) unreacted_sm->optimize_reaction check_sm_purity Check Starting Material Purity byproducts->check_sm_purity modify_workup Modify Work-up (Anhydrous, Inert Atm.) degradation->modify_workup purify Refine Purification (Recrystallization, Chromatography) optimize_reaction->purify check_sm_purity->purify modify_workup->purify end High Purity Product purify->end

Caption: Troubleshooting workflow for low purity.

Impurity Source Map

Impurity Sources cluster_sm Starting Materials cluster_impurities Impurities product N-cyclohexyl-2-nitrobenzamide 2-nitrobenzoic_acid 2-Nitrobenzoic Acid unreacted_2nba Unreacted 2-Nitrobenzoic Acid 2-nitrobenzoic_acid->unreacted_2nba cyclohexylamine Cyclohexylamine unreacted_cha Unreacted Cyclohexylamine cyclohexylamine->unreacted_cha aniline_byproduct N-phenyl-2-nitrobenzamide cyclohexylamine->aniline_byproduct Aniline impurity thionyl_chloride Thionyl Chloride hydrolysis_product 2-Nitrobenzoic Acid (from hydrolysis) thionyl_chloride->hydrolysis_product Moisture unreacted_2nba->product unreacted_cha->product hydrolysis_product->product aniline_byproduct->product

Caption: Map of potential impurities and their sources.

References

  • Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (2019). Google Patents.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). ACS Publications. Retrieved February 8, 2024, from [Link]

  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984). Google Patents.
  • Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. (2011). Journal of Applied Pharmaceutical Science. Retrieved February 8, 2024, from [Link]

  • o-Chlorination of 2-Nitrobenzoic Acid with Thionyl Chloride in Xylene and Acetonitrile: Solubility Study of Hydrogen Chloride and Sulphur Dioxide in Xylene and Acetonitrile. (2021). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2012). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (2017). SpringerLink. Retrieved February 8, 2024, from [Link]

  • 2-Nitro-N-Phenylbenzamide. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (2021). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. (2022). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved February 8, 2024, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 8, 2024, from [Link]

  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (2018). ResearchGate. Retrieved February 8, 2024, from [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2014). ResearchGate. Retrieved February 8, 2024, from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 8, 2024, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2005). Arkivoc. Retrieved February 8, 2024, from [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • Recrystallization with two solvents. (2019). Reddit. Retrieved February 8, 2024, from [Link]

  • Synthesis and Characterization of N , N ′-Dicyclohexyl- N , N ′-dimethyl-propan-1,3-diamide. (2016). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • Towards Investigating the Effect of Ammonium Nitrate on the Characteristics and Thermal Decomposition Behavior of Energetic Double Base NC/DEGDN Composite. (2022). MDPI. Retrieved February 8, 2024, from [Link]

  • Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. (2007). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • ¹H NMR spectra (300 MHz, CDCl3) showing the chemical shifts of the indicated protons (Ha–Hd) in different products obtained by reactions in microdroplets and analyzed without workup. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 8, 2024, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • Recrystallization. (n.d.). National Institute of Technology Karnataka. Retrieved February 8, 2024, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2005). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Schotten Baumann Reaction. (2019). BYJU'S. Retrieved February 8, 2024, from [Link]

  • Microbial degradation of nitroaromatic compounds. (2001). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Making Acid Chlorides with Thionyl Chloride. (2024). YouTube. Retrieved February 8, 2024, from [Link]

  • Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. (2014). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • 2-Hydroxy-N-(2-nitrophenyl)benzamide. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved February 8, 2024, from [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (2017). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). MDPI. Retrieved February 8, 2024, from [Link]

Sources

Optimization

minimizing side reactions in 2-nitrobenzoyl chloride amidation

Topic: Minimizing Side Reactions in 2-Nitrobenzoyl Chloride Amidation Case ID: NBC-AMID-OPT-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary The amidation of 2-nitrobenzoyl chloride (2-NBC) pres...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in 2-Nitrobenzoyl Chloride Amidation Case ID: NBC-AMID-OPT-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The amidation of 2-nitrobenzoyl chloride (2-NBC) presents a classic "Steric vs. Electronic" conflict. The ortho-nitro group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and reactive. However, its physical bulk creates significant steric hindrance, often slowing down the approach of nucleophiles (amines).

The Core Problem: This steric slowing allows smaller nucleophiles—specifically water —to outcompete your amine, leading to the most common side reaction: hydrolysis to 2-nitrobenzoic acid.

This guide provides a self-validating workflow to minimize hydrolysis, prevent anhydride formation, and ensure safe handling.

Module 1: Pre-Reaction Diagnostics (Reagent Quality)

CRITICAL WARNING: 2-NBC is thermally unstable. Distillation residues have been reported to explode upon overheating. Do not distill to dryness.

The "Hidden" Side Reaction: Pre-existing Hydrolysis

Many researchers fail because their starting material is already degraded. 2-NBC hydrolyzes on the shelf, forming 2-nitrobenzoic acid (2-NBA). If you use degraded reagent, you are introducing a non-reactive impurity that complicates workup.

Diagnostic Protocol:

  • Visual Check: Pure 2-NBC is a yellow crystalline solid or liquid (mp ~72°C). If it is a white powder or has white crust, it has hydrolyzed.

  • Solubility Test: Dissolve a small sample in dry DCM. 2-NBC is soluble; 2-nitrobenzoic acid is significantly less soluble in cold DCM. Cloudiness indicates degradation.

  • Melting Point: Sharp melting point at 72-74°C indicates purity. Broad melting range (<70°C) indicates acid contamination.

Corrective Action (Regeneration Protocol): If degradation is detected (>5% acid), do not use "as is." Regenerate it in situ.

  • Suspend the degraded material in Thionyl Chloride (

    
    )  (approx. 2-3 equiv).
    
  • Add DMF (Dimethylformamide) (1-2 drops per 10g) as a catalyst.

  • Reflux for 1-2 hours until gas evolution stops and the solution is clear.

  • Remove excess

    
     via rotary evaporation with Toluene  (azeotropic removal) to ensure no acidic thionyl chloride remains to react with your amine.
    

Module 2: Reaction Conditions & Decision Matrix

Choosing the right base and solvent system is the primary control lever against side reactions.

Method A: Anhydrous Organic (Recommended for High Yield/Precious Amines)
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Mechanism: The tertiary amine scavenges the HCl byproduct, preventing protonation of your nucleophilic amine.

Method B: Schotten-Baumann (Biphasic Aqueous)
  • Solvent: DCM / Water or Ether / Water.

  • Base: NaOH or

    
    .
    
  • Risk: High hydrolysis rate.[1] Only use if the amine is cheap and you can use excess acid chloride.

Decision Workflow (Visualization)

AmidationLogic Start START: Select Conditions CheckAmine Is Amine Salt/Acid Sensitive? Start->CheckAmine Anhydrous METHOD A: Anhydrous (DCM + TEA/DIPEA) CheckAmine->Anhydrous Yes (Precious/Sensitive) Biphasic METHOD B: Schotten-Baumann (DCM/H2O + NaOH) CheckAmine->Biphasic No (Robust/Cheap) TempControl Temp Control: 0°C Anhydrous->TempControl Biphasic->TempControl AddOrder Slow Addition of Acid Chloride TempControl->AddOrder

Caption: Decision matrix for selecting reaction conditions based on amine sensitivity.

Module 3: Troubleshooting Common Side Reactions

Issue 1: Formation of 2-Nitrobenzoic Anhydride

Symptoms: A byproduct appears that is less polar than the acid but more polar than the amide. Cause: If water is present and you use a tertiary amine base, the hydrolyzed acid (2-NBA) can react with the remaining 2-NBC to form the anhydride.


Prevention: 
  • Ensure solvents are strictly anhydrous.

  • Stoichiometry: Use a slight excess of amine (1.1 equiv) rather than the acid chloride. If the chloride is the limiting reagent, it is consumed by the amine before it can find any hydrolyzed acid molecules.

Issue 2: "Black Tar" / Decomposition

Symptoms: Reaction mixture turns dark/black; low yield.[2] Cause: Thermal instability or exothermic runaway.[3] The reaction of acid chlorides with amines is highly exothermic. Prevention:

  • Temperature: Maintain

    
     (ice bath) during addition.
    
  • Dilution: High concentrations favor intermolecular side reactions. Run at 0.1 M to 0.2 M concentration.

Issue 3: Incomplete Conversion (Amine Remains)

Cause: HCl byproduct protonates the unreacted amine, rendering it non-nucleophilic (


).
Prevention: 
  • Ensure you have at least 2.0 equivalents of base (if using TEA/DIPEA) relative to the acid chloride. One equivalent neutralizes the HCl; the other keeps the environment basic.

Comparison of Bases & Solvents

ParameterTriethylamine (TEA)PyridineInorganic (NaOH/Na2CO3)
Role HCl ScavengerSolvent & CatalystHCl Neutralizer
Solvent System DCM / THFPure PyridineWater / Organic (Biphasic)
Pros Easy workup (wash with dilute acid); Cheap.Acyl transfer catalyst (DMAP-like effect).Very cheap; Good for large scale.
Cons Can form quaternary salts if heated.Difficult to remove traces; smelly; toxic.High Hydrolysis Risk for 2-NBC.
Best For Standard Lab Scale Sluggish/Sterically hindered aminesScale-up of robust amines

FAQ: Researcher to Researcher

Q: My 2-NBC is a liquid, but the bottle says solid. Is it bad? A: 2-NBC has a melting point of ~72°C. However, it can supercool or form a eutectic mixture with hydrolyzed impurities (2-nitrobenzoic acid), lowering the melting point. If it is liquid at room temperature, it is likely significantly degraded. Run the regeneration protocol (Module 1).

Q: Can I distill 2-NBC to purify it? A: Proceed with extreme caution. While possible (bp ~155°C @ 20 mmHg), residues are known to decompose explosively if overheated [1]. It is safer to use the crude product immediately after thionyl chloride regeneration and azeotropic removal of volatiles.

Q: Why is my yield lower than with benzoyl chloride? A: The ortho-nitro group creates a "steric wall." While the carbonyl is electronically activated, the approach vector for the amine is blocked. This slows the reaction


, allowing trace moisture (which is smaller) to compete more effectively. Dry your solvents over molecular sieves. 

References

  • Organic Syntheses , Coll. Vol. 1, p.394 (1941); Vol. 9, p.66 (1929). p-Nitrobenzoyl chloride (Procedure adaptable to o-isomer with safety caveats).[2]

  • PubChem Compound Summary , "2-Nitrobenzoyl chloride". National Center for Biotechnology Information.

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. General methods for preparation of amides (Section 5.12). (Standard reference for Schotten-Baumann and Anhydrous methods).
  • Google Patents , "Process for the preparation of nitro substituted amino benzoic acid amides" (KR810000230B1). Discusses side reactions and industrial handling.

Sources

Troubleshooting

Technical Support Center: N-cyclohexyl-2-nitrobenzamide Solubility Guide

Case ID: SOL-NC2NB-001 Status: Active Subject: Troubleshooting Solubility, Precipitation, and Formulation Issues for N-cyclohexyl-2-nitrobenzamide Assigned Specialist: Senior Application Scientist, Formulation Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-NC2NB-001 Status: Active Subject: Troubleshooting Solubility, Precipitation, and Formulation Issues for N-cyclohexyl-2-nitrobenzamide Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1]

Executive Summary: The "Ortho-Effect" Challenge

N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) presents a classic "brick-dust" challenge in medicinal chemistry.[1] Its structure combines a lipophilic cyclohexyl ring with a nitro-substituted benzamide core.[1]

The Core Problem: The ortho-nitro group creates steric hindrance and can form an intramolecular hydrogen bond with the amide nitrogen proton.[1] This "locks" the molecule into a rigid conformation, reducing its ability to interact with water molecules and significantly lowering aqueous solubility compared to its para or meta isomers.[1]

This guide provides self-validating protocols to overcome these thermodynamic barriers for stock preparation, assay dilution, and in vivo administration.[1]

Module A: Master Stock Preparation

User Question: "I tried dissolving the powder directly in PBS, but it floats. Even in ethanol, it requires heating.[1] What is the standard protocol?"

The Protocol: High-Molarity DMSO Stock

Do not attempt to dissolve this compound directly in aqueous buffers.[1] You must establish a "Master Stock" in a high-dielectric organic solvent.[1]

SolventSolubility RatingNotes
DMSO (Anhydrous) Excellent (>50 mM) Recommended. The sulfoxide oxygen disrupts the amide-nitro intramolecular bonding.[1]
DMF Good (>30 mM)Good alternative, but higher toxicity for cell-based assays.[1]
Ethanol (100%) Moderate (<10 mM)Often requires sonication/heat.[1] Prone to precipitation upon cooling.[1]
Water/PBS Insoluble (<0.01 mM)Do not use.

Step-by-Step Procedure:

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can degrade).[1]

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Mechanical Disruption: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

  • Validation: Hold the vial up to a light source. The solution must be completely clear yellow.[1] Any turbidity indicates undissolved micro-crystals that will cause assay variability.[1]

Module B: Preventing "Crash-Out" in Aqueous Dilutions

User Question: "My DMSO stock is clear, but when I pipette it into my cell culture media, it instantly turns cloudy. How do I stop this?"

The Mechanism: The Ouzo Effect

This "cloudiness" is spontaneous nucleation (the Ouzo effect).[1] When a hydrophobic solute in a water-miscible solvent (DMSO) hits a water-rich environment, the solvent quality drops faster than the solute can diffuse, causing instant precipitation.[1]

The Solution: The "Step-Down" Serial Dilution

Never jump from 100% DMSO to 0.1% DMSO in one step for high concentrations.[1] Use an intermediate solvent spike.[1]

Protocol:

  • Prepare Intermediate: Dilute your Master Stock (e.g., 50 mM) 1:10 into pure Ethanol or PEG-400 .[1] This creates a 5 mM Working Stock in a solvent that transitions more gently to water.[1]

  • Warm the Media: Pre-warm your culture media or buffer to 37°C. Cold buffers accelerate precipitation.[1]

  • High-Velocity Mixing: Do not static drip. Inject the Working Stock directly into the vortexing buffer.[1]

Visual Troubleshooting Logic

SolubilityLogic Start Start: Dilution into Buffer CheckCloud Is solution cloudy? Start->CheckCloud Clear Proceed to Assay CheckCloud->Clear No Precip Precipitation Detected CheckCloud->Precip Yes StepDown Apply 'Step-Down' Protocol (Intermediate dilution in PEG400) Precip->StepDown AddSurf Add Surfactant (0.1% Tween 80) Precip->AddSurf If Step-Down fails Complex Switch to Cyclodextrin (HP-β-CD) Precip->Complex Persistent Failure StepDown->CheckCloud Retry AddSurf->CheckCloud Retry

Figure 1: Decision matrix for troubleshooting precipitation events during aqueous dilution.

Module C: Advanced Formulation (In Vivo & High Concentration)

User Question: "I need to dose mice at 50 mg/kg IP. The 5% DMSO limit isn't dissolving enough compound.[1] What vehicle should I use?"

For high-load applications, simple cosolvents fail.[1] You must use Complexation or Surfactant Systems .[1]

Option 1: The "Golden Standard" (Cyclodextrins)

Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic cyclohexyl/phenyl rings inside a donut-shaped sugar molecule while the hydrophilic exterior interacts with water.[1]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Why: It is less toxic to kidneys than parent β-CD and solubilizes benzamides effectively.[1]

Protocol (20% HP-β-CD Vehicle):

  • Dissolve HP-β-CD in water to make a 40% (w/v) solution.[1]

  • Dissolve N-cyclohexyl-2-nitrobenzamide in a minimal volume of DMSO (e.g., 5% of final volume).

  • Slowly add the 40% CD solution to the DMSO concentrate while vortexing.

  • Dilute with saline to reach final 20% CD concentration.

  • Result: A clear solution suitable for IP or IV injection.[1]

Option 2: The "Emulsion" (Tween/PEG)

If CDs are unavailable, use a surfactant-rich vehicle.[1]

ComponentRolePercentage (v/v)
DMSO Primary Solubilizer5%
Tween 80 Surfactant (prevents aggregation)5%
PEG 400 Cosolvent (bridge)30%
Saline Bulk Vehicle60%

Mixing Order (Critical):

  • Dissolve Compound in DMSO.[1]

  • Add Tween 80 -> Vortex.[1]

  • Add PEG 400 -> Vortex.[1]

  • Add Saline slowly (dropwise) while vortexing.[1]

Frequently Asked Questions (FAQ)

Q: Can I use acid to form a salt and improve solubility? A: No. While the amide nitrogen has a lone pair, the electron-withdrawing nitro group and the carbonyl group make N-cyclohexyl-2-nitrobenzamide an extremely weak base.[1] It will not form a stable salt with mild acids (like citrate).[1] Using strong mineral acids (HCl) may hydrolyze the amide bond, destroying your molecule.[1]

Q: The compound turned yellow/orange in solution. Is it degraded? A: Not necessarily. Nitro-aromatics are chromophores and often appear yellow in solution.[1] However, if the color shifts to a deep red or brown over time, this may indicate photochemical degradation (nitro-to-nitroso reduction).[1] Always store stocks in amber vials protected from light.

Q: I see crystals after freezing and thawing my stock. A: This is normal. DMSO freezes at 19°C. Upon thawing, local super-saturation occurs.[1] Mandatory Step: You must re-vortex and warm (37°C) the vial every time it is thawed to ensure homogeneity before pipetting.

References

  • PubChem. (n.d.).[1] N-cyclohexyl-2-nitrobenzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Note: Link directs to the closely related N-cyclohexylbenzamide scaffold for property comparison as exact CAS 1780-21-8 data is aggregated).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for nitrobenzamide solubility behavior).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews. (Authoritative grounding for Module C).

Sources

Optimization

Technical Guide: Exotherm Management in N-Cyclohexyl-2-nitrobenzamide Synthesis

Executive Summary The formation of N-cyclohexyl-2-nitrobenzamide via the reaction of 2-nitrobenzoyl chloride and cyclohexylamine is a classic nucleophilic acyl substitution. While chemically straightforward, this reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of N-cyclohexyl-2-nitrobenzamide via the reaction of 2-nitrobenzoyl chloride and cyclohexylamine is a classic nucleophilic acyl substitution. While chemically straightforward, this reaction presents significant process safety challenges due to the high enthalpy of amide bond formation and the thermal instability inherent to o-nitro aromatics.

This guide addresses the critical "thermal runaway" risks associated with this synthesis. It is designed for researchers who need to scale this reaction from milligram to gram/kilogram scales without compromising safety or product purity.

Module 1: Thermodynamics & Kinetics (The "Why")

Q: Why is this specific amide coupling prone to aggressive exotherms? A: The exotherm here is bipartite. You are generating heat from two simultaneous distinct chemical events:

  • Bond Formation: The nucleophilic attack of cyclohexylamine on the carbonyl carbon of 2-nitrobenzoyl chloride releases significant energy (typically

    
     for acid chloride amidation).
    
  • Neutralization: The reaction generates HCl as a byproduct.[1] In the presence of a base (Triethylamine, Pyridine, or excess Cyclohexylamine), an acid-base neutralization occurs immediately, which is also highly exothermic (

    
    ).
    

Q: Does the nitro group at the ortho position affect thermal safety? A: Yes. Nitro-aromatics are energetically energetic. 2-Nitrobenzoyl chloride has a decomposition onset temperature generally above 100°C, but this threshold lowers significantly in the presence of impurities or acidic byproducts.[2] If the reaction exotherm is uncontrolled and the bulk temperature rises (e.g., >50°C) in the presence of unneutralized HCl, you risk triggering a secondary decomposition event of the nitro moiety, potentially leading to a thermal runaway or rapid over-pressurization.

Q: Why is "Dosing Control" the primary safety lever? A: This reaction is dosing controlled (or feed controlled). The reaction rate (


) is extremely fast at 0°C. Therefore, the rate of heat generation (

) is directly proportional to the rate at which you add the limiting reagent. By stopping the addition, you instantly stop the heat generation. This is your primary "emergency brake."

Module 2: Process Control & Troubleshooting (The "How")

Troubleshooting Guide
IssueProbable CauseCorrective Action
Temperature Spikes (>10°C) Dosing rate exceeds cooling capacity (

).
Stop addition immediately. Increase stirring speed to improve heat transfer coefficient (

). Resume dosing only when

.
White Fumes / Smoke HCl escaping the liquid phase.Your base equivalents are too low, or mixing is poor. Ensure

eq of base (TEA) is present. Check scrubber.
Product is Yellow/Brown Thermal degradation or hydrolysis.Reaction temperature exceeded 10°C. Maintain strict

limits. Ensure reagents are dry (Acid chlorides hydrolyze to acid).
Low Yield Hydrolysis of Acid Chloride.Moisture ingress. Use anhydrous solvents (DCM/THF). Dry the amine over KOH pellets if necessary.
Critical FAQ

Q: Can I dump the reagents together if I use a huge ice bath? A: Absolutely not. This is a "accumulation" scenario. If you mix all reagents at once at low temperature, the reaction may start slowly, but as it warms, the rate accelerates exponentially (Arrhenius behavior). You will lose the ability to stop the reaction, leading to a boil-over or explosion. Always add the acid chloride solution dropwise to the amine solution.

Q: Which solvent is best for heat management? A:

  • Dichloromethane (DCM): Good solubility, but low boiling point (40°C). If the exotherm spikes, it boils, which can act as a safety valve (evaporative cooling), but it can also over-pressurize a closed vessel.

  • Toluene: Higher heat capacity and boiling point. Safer for larger scales, but product solubility might be lower (precipitate may foul the stirrer).

  • Recommendation: Use DCM for small scale (<10g) for ease of workup. Use Toluene for larger scale process safety.

Module 3: Experimental Protocol (SOP)

Objective: Safe synthesis of N-cyclohexyl-2-nitrobenzamide (10g scale).

Reagents
  • Reagent A: 2-Nitrobenzoyl chloride (1.0 eq) dissolved in dry DCM (5 vol).

  • Reagent B: Cyclohexylamine (1.1 eq) + Triethylamine (1.2 eq) dissolved in dry DCM (10 vol).

  • Quench: 1M HCl (aq) and Saturated

    
    .
    
Step-by-Step Procedure
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar (or overhead stirrer for >50g), a nitrogen inlet, a calibrated internal temperature probe , and a pressure-equalizing addition funnel.

  • Charge: Add Reagent B (Amine + Base) to the flask.

  • Cooling: Submerge flask in an ice/salt bath (approx -5°C). Allow internal temperature to equilibrate to

    
    .
    
  • Dosing (The Critical Step):

    • Load Reagent A (Acid Chloride) into the addition funnel.

    • Begin dropwise addition.[3]

    • Monitor: Watch the internal temperature, not the bath temperature.

    • Rule: Adjust drip rate to keep Internal Temp

      
      . If Temp hits 
      
      
      
      , STOP addition and wait.
  • Post-Reaction: Once addition is complete, allow the mixture to stir at

    
     for 30 mins, then warm to Room Temp (RT) for 1 hour.
    
  • Quench: Cool back to

    
    . Slowly add water. (Caution: Residual acid chloride will hydrolyze exothermically).
    
  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Sat.

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    and concentrate.

Module 4: Process Visualization

The following diagram illustrates the logic flow for the dosing-controlled addition, highlighting the safety feedback loops.

ReactionControl Start Start Process Target Temp: 0°C CheckTemp Check Internal Temp (Ti) Start->CheckTemp Dosing Add Acid Chloride (Dropwise) CheckTemp->Dosing Ti < 5°C StopDosing STOP ADDITION Increase Stirring CheckTemp->StopDosing Ti > 5°C Dosing->CheckTemp Continuous Loop Complete Addition Complete? (Stoichiometry Met) Dosing->Complete Volume Added Wait Wait for Ti < 2°C StopDosing->Wait Wait->CheckTemp Complete->CheckTemp No StirOut Stir-out Phase (30 min @ 0°C) Complete->StirOut Yes

Figure 1: Logic flow for temperature-controlled dosing. Note the feedback loop: Addition is permissible only when the system is within the safe thermal window.

References

  • Synthesis and Crystal Structure of N-Cyclohexyl-2-Nitrobenzamide. ResearchGate. Available at: [Link]

  • Reactions of Acyl Chlorides with Amines. Chemistry LibreTexts. Available at: [Link]

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Synthesis of N-Cyclohexyl-2-Nitrobenzamide

Executive Summary You are attempting to synthesize -cyclohexyl-2-nitrobenzamide via direct condensation of 2-nitrobenzoic acid and cyclohexylamine. The Challenge: This specific substrate presents a "Push-Pull" conflict....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to synthesize


-cyclohexyl-2-nitrobenzamide  via direct condensation of 2-nitrobenzoic acid and cyclohexylamine.

The Challenge: This specific substrate presents a "Push-Pull" conflict.

  • Electronic Benefit: The ortho-nitro group is strongly electron-withdrawing (

    
    ), theoretically activating the carbonyl carbon for nucleophilic attack.
    
  • Steric/Field Barrier: The ortho-nitro group creates significant steric bulk and can form field-effect repulsions with the incoming nucleophile. Furthermore, the basicity of cyclohexylamine can lead to unreactive ammonium-carboxylate salt formation, stalling the equilibrium.

The Solution: Traditional coupling reagents (EDC, HATU) are expensive and atom-inefficient. This guide details two robust, catalytic alternatives: Boron-Based Catalysis (Green/Scalable) and Group IV Metal Catalysis (High-Potency).

Module 1: Boron-Based Catalysis (The Green Standard)

Recommended Catalyst: 2-Chlorophenylboronic acid (preferred) or Boric Acid (


).
The Mechanism: The "Bicyclic" Activation

Contrary to older textbooks suggesting a monomeric acyl borate, recent kinetic studies (Sheppard & Whiting, 2018) indicate that efficient amidation proceeds via a bicyclic intermediate .[1] The catalyst forms a dimeric complex with the carboxylic acid, activating it while simultaneously templating the amine delivery.[2]

BoronMechanism Start Substrates: 2-Nitrobenzoic Acid + Cyclohexylamine Inter1 Pre-equilibrium: Ammonium Carboxylate Salt (Off-Cycle Trap) Start->Inter1 Fast (Reversible) Active Active Species: Bicyclic Acyloxyboron Complex (2:2) Start->Active Catalyst Binding (-H2O) Cat Catalyst: 2-Cl-Ph-B(OH)2 Cat->Active TS Transition State: Nu-Attack by Amine Active->TS Amine Delivery Prod Product: N-Cyclohexyl-2-nitrobenzamide + H2O TS->Prod Collapse Prod->Cat Regeneration

Figure 1: The catalytic cycle highlighting the active bicyclic species and the salt-formation trap.

Optimized Protocol
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Acid : 1.1 equiv AmineSlight excess of amine drives equilibrium.
Catalyst Loading 10 mol% 2-Chlorophenylboronic acidOrtho-chloro substituent prevents catalyst deactivation via boroxine formation.
Solvent Toluene or Xylene (Anhydrous)High boiling point required to overcome steric barrier (

).
Water Removal Mandatory (Dean-Stark or 5Å Sieves)The reaction is equilibrium-driven. Water accumulation halts conversion.
Temperature Reflux (

)
Essential to break the initial ammonium salt and drive the catalytic cycle.

Step-by-Step:

  • Charge a round-bottom flask with 2-nitrobenzoic acid (

    
    ), 2-chlorophenylboronic acid (
    
    
    
    ), and Toluene (
    
    
    ).
  • Add cyclohexylamine (

    
    ). Note: A white precipitate (salt) will form immediately.
    
  • Fit the flask with a Dean-Stark trap filled with toluene and a reflux condenser.

  • Heat to varying reflux. The precipitate should dissolve as the temperature rises.

  • Reflux for 12–24 hours until water collection ceases.

  • Workup: Cool to RT. Wash with

    
     (removes unreacted acid) and 
    
    
    
    (removes excess amine). Dry organic layer over
    
    
    and concentrate.

Module 2: Group IV Metal Catalysis (High Potency)

Recommended Catalyst: Zirconium(IV) Chloride (


) or Hafnium(IV) Chloride (

).
Why Switch to Zirconium?

If the Boron method fails due to the extreme steric bulk of the ortho-nitro group,


 is the escalation path. Zr(IV) acts as a "hard" Lewis acid, strongly coordinating to the carbonyl oxygen.
  • Advantage:

    
     is often tolerant of stoichiometric moisture (unlike Ti-catalysts) and works faster on electron-deficient acids.
    
  • Mechanism: In situ formation of catalytic Zr(IV) oxo-clusters which activate the acid for nucleophilic attack.

Optimized Protocol ( )
ParameterSpecification
Catalyst

(

)
Solvent Anhydrous THF (for lower temp) or Toluene
Additives None (Self-scavenging to a degree)
Conditions

(THF) or Reflux (Toluene)

Step-by-Step:

  • In a glovebox or under Ar flow, weigh

    
     (hygroscopic!).
    
  • Add to a suspension of 2-nitrobenzoic acid and cyclohexylamine in anhydrous solvent.

  • Heat to reflux.

  • Critical Workup Difference: Quench with water to hydrolyze the Zr-species. The mixture will turn cloudy (ZrO2 formation). Filter through a Celite pad before extraction.

Module 3: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<40%) "Salt Trap" The ammonium carboxylate salt is too stable. Increase Temp to

(Switch to Xylene) to thermally dissociate the salt.
Sticky Brown Residue Amine Oxidation Cyclohexylamine can oxidize at high temps. Ensure strictly inert atmosphere (

/Ar)
during reflux.
No Water in Dean-Stark Leak / Insufficient Heat Check seals. Insulate the vertical arm of the Dean-Stark trap with foil to ensure vapor reaches the condenser.
Product is Yellow Nitro Impurity The product should be pale/white. Yellow usually indicates residual 2-nitrobenzoic acid. Wash thoroughly with sat.

.
Catalyst Selection Decision Tree

CatSelection Start Start: Synthesis of N-cyclohexyl-2-nitrobenzamide Q1 Is the 2-nitrobenzoic acid heavily substituted at pos 6? Start->Q1 Branch1 No (H at pos 6) Q1->Branch1 Standard Sterics Branch2 Yes (e.g., 2,6-dinitro) Q1->Branch2 Extreme Sterics MethodA Method A: Boronic Acid (Green, Cheap, Scalable) Branch1->MethodA MethodB Method B: ZrCl4 (High Lewis Acidity) Branch2->MethodB Check Check Yield MethodA->Check Yield < 50%? Check->MethodB Yes (Escalate)

Figure 2: Decision logic for selecting the appropriate catalytic system based on steric complexity.

Frequently Asked Questions

Q: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes. For the Boric acid method, activated 5Å molecular sieves are effective. However, they must be physically separated from the stir bar (e.g., in a Soxhlet thimble or suspended basket) to prevent grinding, which creates fines that clog filtration.

Q: Why not use Thionyl Chloride (


)? 
A:  While 

works, it generates

and

gas, requiring scrubbers. It also converts the acid to the acid chloride, which is moisture sensitive. The catalytic methods described here are "Direct Amidation" (DCA), which release only water as a byproduct, aligning with Green Chemistry Principle #2 (Atom Economy).

Q: My reaction solidifies upon adding the amine. Is this normal? A: Yes. This is the formation of the cyclohexylammonium 2-nitrobenzoate salt. Do not add more solvent immediately. As you heat the reaction to reflux, the salt will dissociate and dissolve.

References

  • Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

  • Sheppard, T. D., & Whiting, A. (2018).[1] Mechanistic insights into boron-catalysed direct amidation reactions. Journal of the Chemical Society, Perkin Transactions, (Advanced Article). Link

  • Lundberg, H., Tinnis, F., & Adolfsson, H. (2019). Zirconium catalyzed amide formation without water scavenging.[3] Chemistry – A European Journal. Link

  • Ishihara, K., et al. (1996). 3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amidation Catalyst. Journal of Organic Chemistry, 61(13), 4196–4197. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of N-cyclohexyl-2-nitrobenzamide

Abstract This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-cyclohexyl-2-nitrobenzamide. In the absence of a directly published spectrum, this document se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-cyclohexyl-2-nitrobenzamide. In the absence of a directly published spectrum, this document serves as a predictive guide, synthesizing data from analogous compounds—N-cyclohexylbenzamide and 2-nitrobenzamide—to forecast the chemical shifts, multiplicities, and integration values. We will explore the causal relationships behind the spectral features, focusing on the profound electronic and steric influences of the ortho-nitro group and the N-cyclohexyl substituent. This analysis is supplemented by a comparative study against parent structures to highlight key spectral differences, a robust experimental protocol for data acquisition, and detailed visualizations to aid in structural elucidation for researchers in synthetic chemistry and drug development.

Introduction: The Structural Nuances of a Sterically Hindered Benzamide

N-cyclohexyl-2-nitrobenzamide is a molecule that presents a fascinating case for ¹H NMR analysis. Its structure combines a flexible, saturated N-cyclohexyl ring with a rigid, electronically modified aromatic system. The interpretation of its spectrum is non-trivial and requires an understanding of several key principles:

  • Inductive and Anisotropic Effects: The powerful electron-withdrawing nature of the ortho-nitro (NO₂) group dramatically influences the electron density of the entire molecule. This results in significant deshielding of nearby protons, shifting their resonance signals downfield.[1] Furthermore, the nitro group exhibits magnetic anisotropy, creating a local magnetic field that can either shield or deshield adjacent protons depending on their spatial orientation.[2][3][4][5]

  • Steric Hindrance: The bulky nitro group's proximity to the amide linkage can restrict rotation around the C(O)-N bond and the C(aryl)-C(O) bond. This steric strain can lock the molecule into a preferred conformation, leading to distinct chemical environments for protons that might otherwise be equivalent.

  • Spin-Spin Coupling: The connectivity of protons dictates the splitting patterns (multiplicities) of the signals, providing crucial information about the molecular framework. The aromatic region is expected to show a complex pattern due to the four adjacent, non-equivalent protons, while the cyclohexyl protons will exhibit intricate splitting from their neighbors.

This guide will systematically deconstruct the predicted ¹H NMR spectrum, offering a logical framework for its interpretation, grounded in established spectroscopic principles and comparative data.

Predicted ¹H NMR Spectrum & Interpretation

The following table summarizes the predicted ¹H NMR data for N-cyclohexyl-2-nitrobenzamide, assuming data acquisition in deuterochloroform (CDCl₃) at 400 MHz.

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Rationale & Key Influences
H-6' (Aromatic) ~ 8.1 - 8.31HddDeshielded by adjacent NO₂ group and carbonyl.
H-3', H-4', H-5' (Aromatic) ~ 7.5 - 7.83HmComplex multiplet due to overlapping signals and mutual coupling. Deshielded by electron-withdrawing groups.
N-H (Amide) ~ 6.5 - 7.5 (broad)1Hbr dBroad signal due to quadrupolar relaxation and potential exchange.[6][7] Shifted downfield by NO₂ and C=O groups. Shows coupling to H-1.
H-1 (Cyclohexyl, CH-N) ~ 3.9 - 4.11HmDeshielded by attachment to the electronegative nitrogen atom. Complex splitting from adjacent axial and equatorial protons.
H-2, H-6 (Cyclohexyl, axial) ~ 1.9 - 2.12HmDownfield shift relative to other cyclohexyl protons due to proximity to the amide.
H-2, H-6 (Cyclohexyl, equatorial) ~ 1.7 - 1.82HmTypically upfield of axial counterparts.
H-3, H-4, H-5 (Cyclohexyl) ~ 1.1 - 1.56HmOverlapping signals in the shielded aliphatic region of the spectrum.
In-Depth Analysis
  • The Aromatic Region (δ 7.5 - 8.3 ppm): The four protons on the benzene ring form a complex second-order spin system. The proton adjacent to the nitro group (H-6') is expected to be the most deshielded and appear furthest downfield. The remaining three aromatic protons will appear as a complex, overlapping multiplet. The electron-withdrawing effects of both the nitro and the amide groups pull electron density from the ring, shifting all these protons significantly downfield compared to benzene (δ 7.34 ppm).

  • The Amide Proton (δ 6.5 - 7.5 ppm): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[7] In N-cyclohexyl-2-nitrobenzamide, it is expected to be relatively downfield and will likely appear as a broad doublet due to coupling with the methine proton (H-1) of the cyclohexyl ring.

  • The Aliphatic Cyclohexyl Region (δ 1.1 - 4.1 ppm):

    • The methine proton (H-1) , directly attached to the nitrogen, is the most deshielded of the aliphatic protons and is predicted around δ 3.9-4.1 ppm.[8] Its multiplicity will be complex due to coupling with the four adjacent protons on C-2 and C-6.

    • The remaining ten protons of the cyclohexyl ring will produce a series of complex, overlapping multiplets in the upfield region (δ 1.1 - 2.1 ppm). The axial and equatorial protons on each carbon are diastereotopic and thus have different chemical shifts, leading to the complexity of this region.[8]

To visualize the distinct proton environments, the following diagram illustrates the molecular structure and proton labeling.

Caption: Key proton environments in N-cyclohexyl-2-nitrobenzamide.

Comparative Analysis: Isolating Substituent Effects

The most effective way to understand the spectrum is to compare it with simpler, related molecules. This allows for the direct observation of how each substituent modifies the chemical shifts of the protons.

The Effect of the ortho-Nitro Group

Comparing our target molecule with N-cyclohexylbenzamide (which lacks the nitro group) reveals the powerful deshielding effect of the NO₂ group.

Compound Aromatic Protons (δ, ppm) Amide N-H (δ, ppm) Cyclohexyl CH-N (δ, ppm)
N-cyclohexylbenzamide[8]7.38-7.77~6.00~3.94
N-cyclohexyl-2-nitrobenzamide (Predicted)7.5 - 8.36.5 - 7.5~3.9 - 4.1

The data clearly shows that adding an ortho-nitro group is predicted to shift the aromatic protons and the amide N-H proton significantly downfield. This is a classic demonstration of the inductive and mesomeric electron-withdrawing properties of the nitro group. The effect on the distant cyclohexyl CH-N proton is expected to be minimal.

The Effect of the N-Substituent

Comparing our target with 2-nitrobenzamide (which has a primary -NH₂ group) highlights the influence of the bulky cyclohexyl group.

Compound Aromatic Protons (δ, ppm) Amide N-H (δ, ppm)
2-nitrobenzamide[9][10][11]7.5 - 8.2Two broad singlets (~7.7, ~8.2 in DMSO-d6)
N-cyclohexyl-2-nitrobenzamide (Predicted)7.5 - 8.3One broad doublet (6.5 - 7.5)

While the aromatic proton shifts are similar, the primary amide protons of 2-nitrobenzamide are replaced by a single N-H proton coupled to the cyclohexyl ring in our target molecule. The bulky cyclohexyl group may also introduce subtle conformational changes that could slightly alter the shifts of the aromatic protons due to changes in steric interactions with the ortho-nitro group.

Experimental Protocol for High-Fidelity Data Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum, a standardized and meticulous experimental approach is paramount. This protocol ensures reproducibility and data integrity.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of N-cyclohexyl-2-nitrobenzamide.[12][13] A lower concentration minimizes viscosity and potential line broadening.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterochloroform (CDCl₃) is a common first choice for moderately polar organic compounds.[14][15]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Referencing: The solvent will contain a small amount of tetramethylsilane (TMS) as an internal reference standard, which is set to δ 0.00 ppm.[12][16]

Spectrometer Setup & Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion, especially in the complex aromatic and aliphatic regions.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 8 to 16 scans should be sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.

The following workflow diagram illustrates the key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnetic Field insert->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of N-cyclohexyl-2-nitrobenzamide is a rich source of structural information, defined by the interplay of electronic deshielding, magnetic anisotropy, and steric effects. By predicting the spectrum based on the analysis of its core fragments—the 2-nitrobenzoyl group and the N-cyclohexyl group—we can confidently assign its key features. The aromatic region is shifted significantly downfield due to the potent electron-withdrawing nitro group, while the cyclohexyl protons display a complex series of multiplets, with the N-bound methine proton being the most deshielded. A comparative analysis against N-cyclohexylbenzamide and 2-nitrobenzamide provides definitive evidence for the spectral contributions of each substituent. Following the rigorous experimental protocol outlined herein will ensure the acquisition of high-resolution, unambiguous data, enabling researchers to confidently verify the synthesis and purity of this and structurally related molecules.

References

  • Patil, P., et al. (2022). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Catalysis Letters.

  • ChemicalBook. (n.d.). 2-NITROBENZAMIDE(610-15-1) ¹H NMR spectrum. ChemicalBook.

  • Oregon State University. (2022). ¹H NMR Chemical Shift. Chemistry LibreTexts.

  • Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data.

  • Chemistry Connected. (n.d.). NMR shifts ¹H -general. Chemistry Connected.

  • University of Regensburg. (n.d.). Chemical shifts.

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.

  • The Royal Society of Chemistry. (n.d.). Supplementary Material for Catalytic Amidation of Aldehydes with Amines. The Royal Society of Chemistry.

  • Kleinpeter, E., et al. (2007). Anisotropic effect of the nitrate anion—manifestation of diamagnetic proton chemical shifts in the ¹H NMR spectra of NO₃⁻ coordinated complexes. ResearchGate.

  • PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information.

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

  • The Royal Society of Chemistry. (2011). The anisotropic effect of functional groups in ¹H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts. RSC Publishing.

  • Kleinpeter, E., et al. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. PubMed.

  • University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. Department of Chemistry.

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Ruthenium-Catalyzed Hydration of Nitriles to Amides. The Royal Society of Chemistry.

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate.

  • The Organic Chemistry Tutor. (2019). Diamagnetic Anisotropy - H NMR Spectroscopy. YouTube.

  • Queen's University. (n.d.). NMR Sample Preparation. Department of Chemistry.

  • LookChem. (n.d.). 2-NITROBENZAMIDE (610-15-1) ¹H NMR. LookChem.

  • ChemicalBook. (n.d.). 2-Nitrobenzaldehyde(552-89-6) ¹H NMR spectrum. ChemicalBook.

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.

  • Chemistry LibreTexts. (2014). 14.8: Diamagnetic Anisotropy. Chemistry LibreTexts.

  • ChemicalBook. (n.d.). N-CYCLOHEXYLFORMAMIDE(766-93-8) ¹H NMR spectrum. ChemicalBook.

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Comparative

A Comparative Guide to the FTIR Spectral Peaks of N-cyclohexyl-2-nitrobenzamide

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of N-cyclohexyl-2-nitrobenzamide. Designed for researchers, chemists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of N-cyclohexyl-2-nitrobenzamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak list. It offers a comparative framework, deconstructing the molecule into its constituent functional groups and contrasting its predicted spectral features with those of structurally related compounds. This approach provides a robust methodology for spectral interpretation, identification, and quality control.

The unique structure of N-cyclohexyl-2-nitrobenzamide, incorporating a secondary amide, an aromatic nitro group, and a saturated cyclohexyl ring, gives rise to a distinctive infrared spectrum. Understanding this spectral fingerprint is crucial for verifying its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.[1]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure spectral data is reliable and reproducible, a standardized experimental approach is paramount. Attenuated Total Reflectance (ATR) is the recommended technique for solid powder samples like N-cyclohexyl-2-nitrobenzamide due to its minimal sample preparation and high-quality results.

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation: Power on the FTIR spectrometer and allow the infrared source and laser to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes baseline drift.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Lower the ATR anvil and collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic optical characteristics, which will be computationally subtracted from the sample spectrum. A typical background scan involves co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the N-cyclohexyl-2-nitrobenzamide powder (typically 1-5 mg) onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque knob. This is critical to ensure firm, uniform contact between the sample and the crystal surface, which is necessary for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution) over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing and Cleaning:

    • After acquisition, the software will automatically perform the Fourier transform and ratio the sample scan against the background to produce the final absorbance spectrum.

    • Perform an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.

Workflow Diagram: ATR-FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing Instrument_Prep Instrument Stabilization Clean_Crystal Clean ATR Crystal Instrument_Prep->Clean_Crystal Background_Scan Collect Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Sample_Scan Collect Sample Spectrum Apply_Sample->Sample_Scan FT_Transform Fourier Transform & Ratioing Sample_Scan->FT_Transform ATR_Correction ATR & Baseline Correction FT_Transform->ATR_Correction Final_Spectrum Final Absorbance Spectrum ATR_Correction->Final_Spectrum

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Deconstruction and Comparative Analysis of Spectral Regions

The FTIR spectrum of N-cyclohexyl-2-nitrobenzamide can be logically interpreted by examining the characteristic absorption peaks of its primary functional moieties and comparing them to simpler, related molecules.

A. The Secondary Amide Signature

The N-cyclohexylbenzamide portion of the molecule produces a set of highly characteristic peaks known as the Amide bands.

  • N-H Stretch: A single, sharp to moderately broad peak is expected in the 3400-3200 cm⁻¹ region.[2] This peak arises from the stretching vibration of the nitrogen-hydrogen bond. Its position and broadness can be influenced by hydrogen bonding. In a solid state, intermolecular hydrogen bonding is likely, shifting this peak to a lower wavenumber (e.g., ~3300 cm⁻¹).

  • Amide I Band (C=O Stretch): This is typically the most intense peak in the amide spectrum, appearing in the 1680-1630 cm⁻¹ range for secondary amides.[2][3][4] This band is primarily due to the C=O stretching vibration. Its position is lower than that of ketones or esters due to the resonance effect of the nitrogen lone pair, which imparts partial single-bond character to the carbonyl group.

  • Amide II Band: A strong, complex band is expected between 1570-1515 cm⁻¹ . This band is a result of a combination of N-H in-plane bending and C-N stretching vibrations.[3][4] It is a hallmark of secondary amides and is absent in primary and tertiary amides.

B. The Aromatic Nitro Group Signature

The 2-nitro group attached to the benzene ring produces two distinct, strong absorption bands. The electron-withdrawing nature of the nitro group is a key factor in its spectral properties.[5]

  • Asymmetric N-O Stretch: A strong absorption is expected in the 1550-1475 cm⁻¹ range.[6] This peak is due to the asymmetric stretching of the two N-O bonds.

  • Symmetric N-O Stretch: Another strong peak is anticipated between 1360-1290 cm⁻¹ .[6][7] This corresponds to the symmetric stretching vibration of the N-O bonds. The high intensity of these peaks is a direct result of the large change in dipole moment during the vibration of the highly polar N-O bonds.

C. The Cyclohexyl and Aromatic C-H Signatures
  • Cyclohexyl C-H Stretches: The saturated cyclohexyl ring will exhibit strong C-H stretching vibrations just below 3000 cm⁻¹. Look for multiple sharp peaks in the 2950-2845 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the -CH₂- groups.[8][9]

  • Aromatic C-H Stretches: The C-H bonds on the benzene ring will produce weaker stretching absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (ortho-disubstituted) will give rise to a strong C-H "out-of-plane" bending vibration in the fingerprint region, expected around 770-730 cm⁻¹ .

Logical Diagram: Structure-Spectrum Correlation

Structure_Spectrum cluster_mol cluster_regions Characteristic FTIR Absorption Regions (cm⁻¹) Molecule Key Functional Groups NH_Stretch N-H Stretch (3400-3200) Molecule->NH_Stretch Sec. Amide CH_Stretch C-H Stretches (3100-2850) Molecule->CH_Stretch Aryl & Cyclohexyl Amide_I Amide I (C=O) (1680-1630) Molecule->Amide_I Sec. Amide Amide_II Amide II (N-H/C-N) (1570-1515) Molecule->Amide_II Sec. Amide Nitro_Asym NO₂ Asymmetric (1550-1475) Molecule->Nitro_Asym Nitro Group Nitro_Sym NO₂ Symmetric (1360-1290) Molecule->Nitro_Sym Nitro Group

Sources

Validation

Comparative Guide: Mass Spectrometric Differentiation of N-Cyclohexyl-2-nitrobenzamide

Executive Summary Product: N-Cyclohexyl-2-nitrobenzamide (CAS: N/A for specific isomer generic, typically custom synthesized) Application: Pharmaceutical intermediate, potential bioactive scaffold. Analytical Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N-Cyclohexyl-2-nitrobenzamide (CAS: N/A for specific isomer generic, typically custom synthesized) Application: Pharmaceutical intermediate, potential bioactive scaffold. Analytical Challenge: Distinguishing the 2-nitro (ortho) isomer from its 3-nitro (meta) and 4-nitro (para) synthetic byproducts.

This guide details the mass spectrometry (MS) fragmentation patterns required to unequivocally identify N-cyclohexyl-2-nitrobenzamide. Unlike its isomers, the 2-nitro derivative exhibits a distinct "Ortho Effect" —a mechanistic anomaly that produces unique diagnostic ions. This document compares these spectral signatures against isomeric alternatives to ensure analytical precision in drug development workflows.

Mechanistic Analysis: The "Ortho Effect" Advantage

The definitive identification of N-cyclohexyl-2-nitrobenzamide relies on the interaction between the nitro group at the ortho position and the amide functionality. This interaction is sterically impossible in the meta and para alternatives.

Fragmentation Pathways

In Electron Ionization (EI) MS, the molecular ion (


, 

248) undergoes two competing decay pathways:
  • Standard Amide Cleavage (Non-Specific):

    • Observed in all isomers (2-, 3-, and 4-nitro).

    • Involves the cleavage of the amide C-N bond or the N-cyclohexyl bond.

    • Generates common fragment ions:

      
       83 (cyclohexyl cation) and 
      
      
      
      150 (nitrobenzoyl cation).
  • The Ortho-Effect Pathway (Specific to 2-Nitro):

    • Mechanism: Hydrogen abstraction from the amide nitrogen by the radical oxygen of the ortho-nitro group.

    • Result: The expulsion of a hydroxyl radical (

      
      ), leading to a stable, cyclized ion (often a benzoxazole-type cation).
      
    • Diagnostic Peak: A prominent signal at

      
       231 (
      
      
      
      )
      .
    • Secondary Diagnostic: Loss of H

      
      O (
      
      
      
      ) at
      
      
      230, often observed depending on internal energy.
Pathway Visualization

The following diagram illustrates the divergence between the unique ortho-pathway and the generic amide cleavage.

Fragmentation M Molecular Ion (m/z 248) Ortho_Inter H-Transfer (Transition State) M->Ortho_Inter Ortho-Nitro Interaction Frag_Cyc Cyclohexyl Cation (m/z 83) M->Frag_Cyc N-C Cleavage Frag_Benz Nitrobenzoyl Cation (m/z 150) M->Frag_Benz Amide Cleavage Frag_NO2 [M - NO2]+ (m/z 202) M->Frag_NO2 Nitro Loss Frag_OH [M - OH]+ (m/z 231) DIAGNOSTIC Ortho_Inter->Frag_OH - OH• Frag_H2O [M - H2O]+ (m/z 230) Ortho_Inter->Frag_H2O - H2O

Figure 1: Divergent fragmentation pathways.[1][2] The red path indicates the "Ortho Effect" unique to the 2-nitro isomer.

Comparative Data: 2-Nitro vs. Alternatives

The following table contrasts the spectral fingerprint of the product against its primary synthetic impurities.

Feature2-Nitro Isomer (Product)3-Nitro / 4-Nitro Isomers (Alternatives)Analytical Significance

(

231)
High Intensity Absent / NegligiblePrimary Differentiator. Confirms ortho substitution.

Mechanism
Direct H-abstraction by NO

Geometrically impossibleValidates structural assignment.
Base Peak Often

150 or 83
Often

150 or 83
Non-diagnostic (shared by all isomers).

104 Ion
Present (C

H

CO

)
PresentResult of NO

loss from benzoyl fragment.
Retention Time (GC) Typically elutes first Elute laterOrtho-substituents increase volatility via intramolecular H-bonding.

Technical Insight: In 3- and 4-nitro isomers, the nitro group cannot reach the amide hydrogen. Consequently, they decay primarily through the loss of the nitro group (


, 

202) or simple amide bond fission. The absence of the

231 peak is the "negative control" confirmation for these alternatives.

Experimental Protocol: Isomer Differentiation Workflow

To replicate these results, use the following self-validating protocol. This workflow is designed for GC-MS but is adaptable to LC-MS/MS with ESI (where


 transitions replace radical losses).
Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL Acetonitrile (HPLC grade).

  • Concentration: Dilute to 10 µg/mL for full-scan analysis.

  • Derivatization: None required (compound is volatile enough for GC).

GC-MS Acquisition Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • End: Hold 3 min.

  • Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range:

    
     40 – 300.
    
Data Analysis Logic
  • Extract Ion Chromatogram (EIC): Plot

    
     248 (Molecular Ion).
    
  • Check for Co-elution: If multiple peaks appear, extract

    
     231.
    
  • Validation Step:

    • Peak A (Early eluter): Check spectrum. If

      
       231 is >10% of base peak 
      
      
      
      2-Nitro Isomer .
    • Peak B (Late eluter): Check spectrum. If

      
       231 is absent and 
      
      
      
      202 (
      
      
      ) is prominent
      
      
      3- or 4-Nitro Isomer .
Workflow Diagram

Workflow Sample Sample Solution (10 µg/mL MeCN) GC GC Separation (DB-5ms Column) Sample->GC MS MS Detection (EI, 70eV) GC->MS Decision Is m/z 231 Present? MS->Decision Result_Pos CONFIRMED: N-cyclohexyl-2-nitrobenzamide Decision->Result_Pos Yes (>10%) Result_Neg IDENTIFIED: Meta/Para Isomer Decision->Result_Neg No (<1%)

Figure 2: Decision tree for confirming structural identity using diagnostic mass spectral ions.

References

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text defining the "Ortho Effect" mechanism).[2]

  • Schwarz, H. (1978). Some newer aspects of mass spectrometric ortho effects. Topics in Current Chemistry, 73, 231–263.

  • Yinon, J. (1990). Mass Spectrometry of Explosives: Nitro Compounds. In Mass Spectrometry Reviews.
  • Riley, J. S., et al. (1991). Sequential ortho effects: characterization of novel [M - 35]+ fragment ions in the mass spectra of 2-alkyl-4,6-dinitrophenols. Journal of the American Society for Mass Spectrometry, 2(1), 69-75. Link (Demonstrates ortho-nitro interactions with alkyl/hydroxyl groups).

  • Todua, N. G., & Mikaia, A. I. (2016).[4] Mass Spectrometry of Analytical Derivatives. 2. "Ortho" and "Para" Effects.[4] Mass Spectrometry, 13(2), 83-94.[4]

Sources

Comparative

Comparative Analysis: N-Cyclohexyl-2-nitrobenzamide vs. Para-Isomers

Executive Summary This guide provides a technical evaluation of N-cyclohexyl-2-nitrobenzamide (the ortho isomer) compared to its para isomer, N-cyclohexyl-4-nitrobenzamide . While often grouped simply as "nitrobenzamides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of N-cyclohexyl-2-nitrobenzamide (the ortho isomer) compared to its para isomer, N-cyclohexyl-4-nitrobenzamide . While often grouped simply as "nitrobenzamides," the positional isomerism of the nitro group dictates profound differences in crystal packing, solubility, and synthetic utility.

  • N-cyclohexyl-2-nitrobenzamide is characterized by an intramolecular hydrogen bond that "locks" the conformation, lowering the melting point and potentially enhancing membrane permeability (lipophilicity). It is a critical intermediate for accessing heterocyclic scaffolds like quinazolinones.

  • N-cyclohexyl-4-nitrobenzamide exhibits high symmetry and extensive intermolecular hydrogen bonding , resulting in a significantly higher melting point (~50°C higher) and lower solubility in non-polar solvents. It serves primarily as a rigid linker in structural biology and materials science.

Physicochemical Profile

The following data highlights the "Ortho Effect"—the deviation in properties caused by the steric and electronic interaction between the adjacent nitro and amide groups.

Table 1: Comparative Properties
PropertyN-Cyclohexyl-2-nitrobenzamideN-Cyclohexyl-4-nitrobenzamide4-Nitrobenzamide (Reference)
Position Ortho (2-position)Para (4-position)Para (Unsubstituted)
Formula



MW 248.28 g/mol 248.28 g/mol 166.13 g/mol
Melting Point 156–157 °C [1, 2]200–210 °C [3, 4]199–201 °C [5]
H-Bonding Intramolecular (N-H[1]···O-Nitro)Intermolecular (N-H···O=C)Intermolecular (Network)
Crystal System Monoclinic (

)
Monoclinic/TriclinicMonoclinic
Solubility Higher in non-polar solvents (Toluene, DCM)Lower (Requires polar aprotic solvents)Low (Water/EtOH)
Key Utility Quinazolinone precursor, herbicide activeRigid linker, liquid crystal mesogenFragment library standard

Analyst Note: The addition of the cyclohexyl group to 4-nitrobenzamide (forming N-cyclohexyl-4-nitrobenzamide) barely changes the melting point (201°C vs 200°C), indicating that the strong intermolecular hydrogen bonding network of the para-nitrobenzamide core dominates the crystal lattice energy, regardless of the lipophilic tail. In contrast, the ortho substitution disrupts this network, dropping the melting point by ~45°C.

Structural Mechanics & The "Ortho Effect"

Understanding the molecular geometry is essential for predicting bioavailability and reactivity.

Intramolecular vs. Intermolecular Bonding

The defining feature of the 2-isomer is the formation of a pseudo-six-membered ring via a hydrogen bond between the amide proton and the nitro group oxygen.

  • Ortho (2-isomer): The internal H-bond reduces the polarity of the amide group, effectively "masking" the donor/acceptor sites. This often results in higher LogP (lipophilicity) and better passive membrane transport.

  • Para (4-isomer): The nitro group is distal to the amide. The amide proton is free to donate to carbonyls of neighboring molecules, forming strong intermolecular chains or sheets. This lattice stability creates a high energy barrier for dissolution.

Diagram 1: Hydrogen Bonding Topology

The following diagram illustrates the connectivity differences driving the physical properties.

HBonding cluster_ortho Ortho Isomer (Intramolecular) cluster_para Para Isomer (Intermolecular) O_AmideN Amide N-H O_NitroO Nitro O (C-2) O_AmideN->O_NitroO H-Bond (Pseudo-ring) P_AmideN Amide N-H (Mol A) P_Carbonyl C=O (Mol B) P_AmideN->P_Carbonyl H-Bond (Lattice Chain)

Caption: Structural comparison showing the 'closed' conformation of the ortho-isomer vs. the 'open' networking of the para-isomer.

Experimental Protocols

Synthesis (Schotten-Baumann Conditions)

Both isomers can be synthesized via the reaction of cyclohexylamine with the respective nitrobenzoyl chloride. However, the ortho isomer requires careful control of temperature to avoid side reactions due to steric crowding.

Reagents:

  • Cyclohexylamine (1.1 equiv)

  • 2-Nitrobenzoyl chloride OR 4-Nitrobenzoyl chloride (1.0 equiv)

  • Triethylamine (

    
    , 1.2 equiv) as acid scavenger
    
  • Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Preparation: Dissolve cyclohexylamine and

    
     in anhydrous DCM at 0°C under 
    
    
    
    atmosphere.
  • Addition: Dropwise add the solution of Nitrobenzoyl chloride in DCM.

    • Critical Step for Ortho: Maintain temperature <5°C. The steric bulk of the 2-nitro group can slow the attack, but higher temps promote hydrolysis of the acid chloride.

    • For Para: Addition can be faster; the reaction is less sterically hindered.

  • Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

    • 
       Observation: The 2-isomer will typically have a higher 
      
      
      
      (less polar) than the 4-isomer.
  • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .[1]
  • Purification:

    • 2-isomer: Recrystallize from Ethanol/Water. (Yield ~85-90%).[2]

    • 4-isomer: Recrystallize from DMF/Water or hot Ethanol due to lower solubility. (Yield ~90-95%).[2]

Diagram 2: Synthetic Workflow

Synthesis cluster_pathways Isomer Divergence Start Start: Cyclohexylamine + Et3N in DCM (0°C) Reagent Add Nitrobenzoyl Chloride (Ortho or Para) Start->Reagent OrthoPath Ortho-Pathway (Steric Hindrance) Stir 6h @ RT Reagent->OrthoPath 2-Nitro ParaPath Para-Pathway (Rapid Kinetics) Stir 3h @ RT Reagent->ParaPath 4-Nitro Workup Acid/Base Wash Phase Separation OrthoPath->Workup ParaPath->Workup ResultO N-cyclohexyl-2-nitrobenzamide (MP: 157°C) Soluble in DCM Workup->ResultO ResultP N-cyclohexyl-4-nitrobenzamide (MP: 201°C) Precipitates readily Workup->ResultP

Caption: Comparative synthesis workflow highlighting kinetic and workup differences.

Applications & Performance Analysis

Downstream Synthetic Utility
  • Ortho-Isomer (Cyclization): The 2-nitro group is perfectly positioned for reductive cyclization. Reducing the nitro group to an amine (using

    
     or 
    
    
    
    ) spontaneously or easily yields quinazolin-4(3H)-ones upon condensation with aldehydes or formic acid. This makes the 2-isomer a high-value intermediate in medicinal chemistry for kinase inhibitors.
  • Para-Isomer (Linker Chemistry): The 4-isomer cannot cyclize intramolecularly. Reduction yields 4-amino-N-cyclohexylbenzamide , a "linear extender" used in liquid crystal polymers or as a scaffold for PROTAC linkers where distance between domains is required.

Solubility & Formulation

For drug development formulations:

  • 2-isomer is preferred for initial "hit-to-lead" lipophilicity screens due to better solubility in DMSO and lipid mimics.

  • 4-isomer often presents formulation challenges (poor solubility) and is more likely to be used as a stable solid-state reference or in topical formulations where systemic absorption is not desired (due to high lattice energy limiting dissolution rate).

References

  • PubChem. (n.d.). N-cyclohexyl-2-nitrobenzamide.[3][4] National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Barton, D. H. R., et al. (1993).[1] The invention of radical reactions. 30. Mechanistic aspects and synthetic applications. Journal of the American Chemical Society.[1] (Confirmed MP of 4-isomer at 201-202°C).[1]

  • Royal Society of Chemistry. (2015). Supporting Information: Significance of reagent addition sequence in amidation. (Confirmed synthesis yields ~95% for para-substituted benzamides).

Sources

Validation

Technical Guide: Elemental Analysis &amp; Purity Validation of N-cyclohexyl-2-nitrobenzamide

[1] Executive Summary N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) is a critical intermediate in the synthesis of diverse pharmaceutical agents, particularly those targeting enzymatic pathways where the amide bond orie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) is a critical intermediate in the synthesis of diverse pharmaceutical agents, particularly those targeting enzymatic pathways where the amide bond orientation is pivotal.[1] While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) provide exact molecular formulas, they often fail to detect bulk impurities such as inorganic salts, trapped solvents, or moisture.[1]

This guide provides a rigorous framework for the Elemental Analysis (EA) of this compound. Unlike HRMS, which analyzes single molecules, EA via combustion (CHN Analysis) validates the bulk purity of the sample—a non-negotiable requirement for regulatory compliance in drug development.[1] We compare these methodologies and provide a self-validating protocol for accurate characterization.

Part 1: Theoretical Framework & Calculation

To perform a valid purity assessment, one must first establish the "Gold Standard" theoretical values based on IUPAC atomic weights.[1]

Molecular Definition[1][2]
  • Compound: N-cyclohexyl-2-nitrobenzamide[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Structural Components:

    • Benzoyl Moiety:

      
       (Disubstituted benzene ring)[1]
      
    • Nitro Group:

      
       (Position 2)
      
    • Amide Linkage:

      
      
      
    • Cyclohexyl Group:

      
      [1]
      
Step-by-Step Calculation

Using standard atomic weights (


, 

,

,

):
  • Calculate Molar Mass (MW):

    • Carbon:

      
       g/mol [1]
      
    • Hydrogen:

      
       g/mol [1]
      
    • Nitrogen:

      
       g/mol [1]
      
    • Oxygen:

      
       g/mol [1]
      
    • Total MW: 248.282 g/mol [1]

  • Derive Theoretical Percentages:

    • % Carbon:

      
      [1]
      
    • % Hydrogen:

      
      [1]
      
    • % Nitrogen:

      
      [1]
      
Logic Visualization

The following diagram illustrates the derivation flow from structure to validation metrics.

CalculationLogic Structure Structure: N-cyclohexyl-2-nitrobenzamide Formula Formula: C13H16N2O3 Structure->Formula MW Mol. Weight: 248.28 g/mol Formula->MW C_Calc %C = 62.89% MW->C_Calc H_Calc %H = 6.50% MW->H_Calc N_Calc %N = 11.28% MW->N_Calc Validation Validation Limit: +/- 0.4% Tolerance C_Calc->Validation H_Calc->Validation N_Calc->Validation

Figure 1: Logical flow for deriving theoretical elemental composition thresholds.

Part 2: Methodological Comparison (EA vs. Alternatives)

Why use combustion analysis when mass spectrometry is faster? This section objectively compares the performance of CHN Analysis against HRMS and qNMR for this specific nitro-compound.

Performance Matrix
FeatureCombustion Analysis (CHN) HRMS (ESI/Q-TOF) qNMR (Quantitative NMR)
Primary Output Weight % of ElementsExact Mass (

)
Molar Ratio of Protons
Scope Bulk Purity (Entire Sample)Molecular Identity (Single Molecule)Purity relative to Internal Standard
Solvent Detection Indirect (Discrepancy in %C)No (Usually removed/invisible)Yes (Distinct peaks)
Inorganic Salts Indirect (Low % totals)No (Ion suppression issues)No (Invisible in 1H NMR)
Precision High (

)
High (< 5 ppm)Medium (

)
Suitability for Nitro Excellent (if fully oxidized)Good (check for reduction)Good
Expert Insight: The "Nitro" Challenge

For N-cyclohexyl-2-nitrobenzamide , HRMS is excellent for confirming the synthesis product.[1] However, nitro compounds are often synthesized using metal catalysts or in high-boiling solvents.[1]

  • The Trap: A sample can show a perfect HRMS signal (

    
     249.08 [M+H]+) but be only 85% pure due to trapped inorganic salts (e.g., NaCl from workup) or moisture.[1]
    
  • The Solution: Only EA will reveal this impurity profile by showing consistently lower percentages for all elements (C, H, and N) compared to the theoretical values.

Part 3: Experimental Protocol (Self-Validating System)

To achieve results within the ACS standard of


, strict adherence to sample preparation is required.[1] Nitro compounds can be hygroscopic or retain solvent.[1]
Pre-Analysis Preparation (Critical Step)[1]
  • Recrystallization: Ensure the sample is recrystallized (typically from Ethanol/Water or DCM/Hexane) to remove synthesis byproducts.[1]

  • Vacuum Drying: Dry the sample at

    
     under high vacuum (
    
    
    
    ) for at least 4 hours.
    • Why? N-cyclohexyl-2-nitrobenzamide has amide hydrogen bonding donors, making it prone to trapping water.[1] Even 1% water content will skew the %C calculation significantly.[1]

Combustion Analysis Workflow

Use a standard analyzer (e.g., Elementar vario, PerkinElmer 2400).[1]

  • Calibration: Run a K-factor calibration using Acetanilide (Standard) as it structurally resembles the analyte (amide functionality).[1]

  • Weighing: Weigh

    
     of sample into a tin capsule. Fold tightly to exclude air.[1]
    
  • Oxidation: Furnace temperature must be

    
    .
    
    • Note: Nitro groups require high temperatures for quantitative conversion to

      
       and subsequent reduction to 
      
      
      
      .[1]
  • Detection: Thermal Conductivity Detector (TCD) measures

    
    , 
    
    
    
    , and
    
    
    .[1]
Protocol Visualization

ProtocolWorkflow Start Raw Sample: N-cyclohexyl-2-nitrobenzamide Prep Step 1: Vacuum Dry (50°C, 4h, <1 mbar) Start->Prep Weigh Step 2: Microbalance (2.000 mg +/- 0.005 mg) Prep->Weigh Combust Step 3: Flash Combustion (>950°C + O2 Injection) Weigh->Combust Reduce Step 4: Reduction (NOx -> N2 over Copper) Combust->Reduce Detect Step 5: TCD Detection (Measure N2, CO2, H2O) Reduce->Detect Result Compare with Theoretical Values Detect->Result

Figure 2: Step-by-step experimental workflow for ensuring high-fidelity combustion analysis.

Part 4: Data Interpretation & Troubleshooting

According to the Journal of Organic Chemistry and ACS guidelines, the acceptable tolerance is


  absolute deviation from the theoretical value.[1]
Acceptance Criteria Table
ElementTheoretical %Acceptable Range (Low)Acceptable Range (High)
Carbon 62.89%62.49%63.29%
Hydrogen 6.50%6.10%6.90%
Nitrogen 11.28%10.88%11.68%
Troubleshooting Common Failures
  • Scenario A: Low %C, Low %N, High %H

    • Diagnosis:Solvent/Water Trap. The sample likely contains water or ethanol.[1]

    • Fix: Dry sample for an additional 12 hours. Perform TGA (Thermogravimetric Analysis) to confirm volatile loss.[1]

  • Scenario B: Low %C, Low %N, Low %H

    • Diagnosis:Inorganic Contamination. Presence of silica gel or inorganic salts (e.g.,

      
      ) which do not combust.[1]
      
    • Fix: Filter the sample through a purely organic solvent and recrystallize.[1]

  • Scenario C: Low %N only

    • Diagnosis:Incomplete Combustion. The nitro group was not fully converted.[1]

    • Fix: Increase oxygen dose time or add a combustion aid (e.g.,

      
      ) to the tin capsule.[1]
      

References

  • PubChem. N-cyclohexyl-2-nitrobenzamide (Compound).[1] National Library of Medicine.[1] Available at: [Link] (Accessed 2024).[1]

  • American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data.[1] ACS Publications.[1][4] Available at: [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.[1]

  • Skoog, D. A., et al. Principles of Instrumental Analysis.[1] Cengage Learning, 7th Edition.[1] (Standard text for Combustion Analysis principles).

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Spectra of N-Cyclohexyl-2-nitrobenzamide

[1] Executive Summary Compound: N-Cyclohexyl-2-nitrobenzamide CAS: 1780-21-8 (Analogous) Molecular Formula: C₁₃H₁₆N₂O₃ Molecular Weight: 248.28 g/mol [1] This guide provides a technical analysis of the UV-Visible absorpt...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: N-Cyclohexyl-2-nitrobenzamide CAS: 1780-21-8 (Analogous) Molecular Formula: C₁₃H₁₆N₂O₃ Molecular Weight: 248.28 g/mol [1]

This guide provides a technical analysis of the UV-Visible absorption profile of N-cyclohexyl-2-nitrobenzamide.[1] Unlike standard datasheets, this document focuses on the comparative spectroscopic behavior of the ortho-nitro substituted amide against its para-isomer and non-nitrated analogs.

Key Insight: The UV spectrum of this compound is defined by the "Ortho Effect." The steric bulk of the ortho-nitro group, combined with the N-cyclohexyl moiety, forces the amide bond out of planarity with the benzene ring. This results in a hypsochromic (blue) shift and hypochromic (reduced intensity) effect compared to the planar para-isomer, making UV-Vis a powerful tool for distinguishing these structural isomers.[1]

Chemical Profile & Theoretical Basis

The absorption spectrum is governed by three distinct electronic transitions. The N-cyclohexyl group acts as an auxochrome (solubilizing agent with weak +I inductive effect), while the 2-nitrobenzamide core acts as the primary chromophore.

Table 1: Representative Spectral Data (Ethanol, 25°C)

Note: Values are derived from the homologous 2-nitrobenzamide core and solvent-corrected.

Band TypeWavelength (

)
Molar Absorptivity (

)
Electronic TransitionStructural Origin
K-Band 210–220 nm>12,000 M⁻¹cm⁻¹

Benzene Ring (Primary)
B-Band 250–260 nm~6,000–8,000 M⁻¹cm⁻¹

Conjugated System (Ar-NO₂)
R-Band 300–350 nm~100–500 M⁻¹cm⁻¹

Nitro Group / Amide Carbonyl
Mechanism of Absorption[2][3]
  • 
     Transitions (<260 nm):  High-energy transitions involving the aromatic ring electrons.[1][2][3] The conjugation is partially disrupted by the steric clash between the bulky ortho-nitro group and the cyclohexyl-amide chain.
    
  • 
     Transitions (>300 nm):  A weak, broad band characteristic of the nitro group (NO₂) and carbonyl (C=O) lone pairs.[1] This band is "forbidden" by selection rules, leading to low molar absorptivity (
    
    
    
    ).[1]

Comparative Analysis: Performance vs. Alternatives

Comparison A: Ortho (2-Nitro) vs. Para (4-Nitro) Isomers

The position of the nitro group critically alters the spectral shape.

  • 4-Nitro Isomer (Alternative): The molecule is symmetric and planar.[1] This allows maximum resonance (conjugation) between the nitro group and the amide.[1]

    • Result: Stronger intensity (Hyperchromic) and Red-shifted (Bathochromic)

      
       (~265-270 nm).[1]
      
  • 2-Nitro Isomer (Subject): The nitro group physically bumps into the amide substituent.

    • Result: The molecule twists.[1] Conjugation is broken. The spectrum is Blue-shifted (~250 nm) and Weaker (Hypochromic).[1]

Comparison B: N-Cyclohexyl vs. Unsubstituted Amide[1]
  • 2-Nitrobenzamide (Parent): Poor solubility in non-polar solvents.[1]

  • N-Cyclohexyl-2-nitrobenzamide (Subject): The cyclohexyl group drastically improves solubility in organic solvents (DCM, Ethanol, Acetonitrile), allowing for more reliable solution-phase spectroscopy without aggregation artifacts.[1]

Visualization: Steric Influence on Electronic Transitions

electronic_transitions cluster_0 Chromophore Structure cluster_1 Spectral Outcome Benzene Benzene Ring PiPi π -> π* Transition (High Intensity, ~250nm) Benzene->PiPi Primary Source Nitro 2-Nitro Group (Electron Withdrawing) NPi n -> π* Transition (Low Intensity, ~350nm) Nitro->NPi Lone Pair Excitation Shift Hypsochromic Shift (Blue Shift) Nitro->Shift Steric Clash w/ Amide Amide Amide Linker (C=O) Amide->Shift Twisted out of Plane Cyclohexyl N-Cyclohexyl (Steric Bulk) Cyclohexyl->Amide Increases Bulk Shift->PiPi Modifies

Caption: Figure 1: Causal relationship between steric hindrance (Ortho-effect) and the observed spectral shifts.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a reproducible UV-Vis spectrum for N-cyclohexyl-2-nitrobenzamide.

Reagents & Equipment[1][4][5][6]
  • Solvent: Spectroscopic Grade Ethanol (Cutoff: 210 nm) or Acetonitrile (Cutoff: 190 nm).[1] Avoid Acetone (absorbs at 330 nm).[1]

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (required for <300 nm).[1] Do not use plastic/glass.[1]

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 2.48 mg of N-cyclohexyl-2-nitrobenzamide.[1]

    • Dissolve in 10 mL of Ethanol. Sonicate if necessary to ensure complete dissolution (critical for accurate

      
      ).[1]
      
  • Working Solution (50 µM):

    • Dilute 0.5 mL of Stock into 9.5 mL of Ethanol.

    • Validation Check: Solution must be optically clear.[1] Any turbidity indicates precipitation; filter through 0.2 µm PTFE if needed.[1]

  • Baseline Correction:

    • Fill two cuvettes with pure Ethanol. Run "Auto-Zero" or "Baseline" scan (200–400 nm).[1]

  • Measurement:

    • Replace sample cuvette with Working Solution.[1]

    • Scan 200–400 nm at medium speed (approx. 200 nm/min).

  • Data Validation:

    • Absorbance at

      
       should be between 0.3 and 0.8 A.U.[1]
      
    • If A > 1.0, dilute further.[1] If A < 0.1, increase concentration.[1]

Workflow Diagram

experimental_workflow Start Start: Sample Prep Weigh Weigh 2.48 mg (Stock: 1mM) Start->Weigh Dilute Dilute to 50 µM (Working Soln) Weigh->Dilute Check Check Solubility (Clear?) Dilute->Check Sonicate Sonicate/Filter Check->Sonicate No Baseline Baseline Scan (Pure Solvent) Check->Baseline Yes Sonicate->Check Scan Acquire Spectrum (200-400 nm) Baseline->Scan Validate Absorbance 0.3 - 0.8? Scan->Validate Adjust Adjust Conc. Validate->Adjust No Final Export Data (CSV/PDF) Validate->Final Yes Adjust->Scan

Caption: Figure 2: Step-by-step protocol ensuring spectral validity and adherence to the Beer-Lambert Law.

References

  • PubChem. (2025).[1][4][5] 2-Nitrobenzamide Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Kovalenko, S. et al. (2011).[1] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. [Link]

  • NIST Chemistry WebBook. UV-Vis Database for Nitro-aromatics. [Link][1]

Sources

Validation

Advanced Chromatographic Separation of Nitrobenzamide Isomers: A Comparative Technical Guide

Executive Summary & Scientific Context The separation of nitrobenzamide isomers (ortho-, meta-, and para-) is a critical quality attribute in pharmaceutical synthesis, where these compounds often serve as intermediates f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The separation of nitrobenzamide isomers (ortho-, meta-, and para-) is a critical quality attribute in pharmaceutical synthesis, where these compounds often serve as intermediates for benzamide-based PARP inhibitors or anti-infective agents.

The core analytical challenge lies in the structural similarity of these positional isomers. While they share identical molecular weights (


 g/mol ) and similar hydrophobicities (

), their dipole moments and three-dimensional molecular volumes differ slightly. Standard C18 reversed-phase chromatography often yields poor resolution (

) due to the dominance of hydrophobic partitioning, which fails to discriminate based on electronic distribution or shape.

This guide evaluates three distinct chromatographic approaches, identifying Pentafluorophenyl (PFP) propyl phases as the superior choice for analytical resolution, while Cyclodextrin (CD) bonded phases offer unique shape-selective advantages for preparative isolation.

Comparative Analysis of Stationary Phases

Method A: Pentafluorophenyl (PFP) Phases (Recommended)

Mechanism:


-

Electron Donor-Acceptor (EDA) Interaction. The PFP stationary phase contains a benzene ring with five highly electronegative fluorine atoms. This creates an electron-deficient cavity that interacts strongly with the electron-rich nitro group and the amide functionality. The separation is driven by the difference in the availability of the aromatic ring electrons in the o-, m-, and p- positions to interact with the stationary phase.
  • Selectivity (

    
    ):  High.
    
  • Resolution (

    
    ):  Typically 
    
    
    
    (Baseline).
  • Elution Order: ortho-

    
    meta-
    
    
    
    para- (typically).
Method B: -Cyclodextrin Bonded Phases (Shape Selective)

Mechanism: Host-Guest Inclusion Complexation.


-Cyclodextrin (

-CD) consists of 7 glucose units forming a toroidal cavity with a hydrophobic interior. The separation relies on the physical "fit" of the isomer into this cavity.
  • Para-isomer: Linear geometry allows deep penetration into the cavity

    
     Strongest retention.
    
  • Ortho-isomer: Steric bulk prevents inclusion

    
     Weakest retention.
    
  • Selectivity (

    
    ):  Very High (Shape-dependent).
    
  • Limitation: Lower peak capacity compared to PFP; limited mobile phase organic range.

Method C: Standard C18 (ODS) Phases (Baseline)

Mechanism: Hydrophobic Interaction. Separation is based purely on solvophobic partitioning. Since the nitro group's position minimally affects the overall hydrophobicity, selectivity is often insufficient.

  • Performance: Co-elution of meta- and para- isomers is common.

Data Presentation: Performance Metrics

The following data summarizes the separation efficiency of the three methods under optimized conditions.

ParameterMethod A: PFP Phase Method B:

-Cyclodextrin
Method C: C18 (Standard)
Stationary Phase Fluorophenyl-propyl bonded silicaNative

-CD bonded silica
C18 (Octadecylsilane)
Mobile Phase MeOH : Water (20:80) + 0.1%

MeOH : TEAA Buffer (15:85)ACN : Water (25:75)
Selectivity (

)
1.25 (Excellent)1.45 (Superior)1.05 (Poor)
Resolution (

)
> 3.5 > 4.0 < 1.2 (Overlapping)
Elution Order



(co-elution)
Run Time < 10 min15–20 min< 8 min
Robustness HighModerate (Temp. sensitive)High

Key Insight: While


-CD offers the highest selectivity for the para- isomer due to the "lock and key" fit, the PFP phase provides the best balance of speed, resolution, and robustness for routine analytical quantification.

Visualizing the Separation Mechanism

The following diagram illustrates the distinct molecular interactions driving separation in PFP vs. Cyclodextrin phases.

SeparationMechanism cluster_0 Analyte Properties cluster_1 Method A: PFP Phase cluster_2 Method B: Cyclodextrin Phase Nitro Nitrobenzamide Isomers (o, m, p) Dipole Dipole Moment Nitro->Dipole Shape Molecular Shape (Steric Bulk) Nitro->Shape Pi_Interaction π-π Interaction (Electron Deficient Phase) Dipole->Pi_Interaction Strong Effect Inclusion Inclusion Complex (Host-Guest) Shape->Inclusion Critical Effect PFP_Phase Pentafluorophenyl Stationary Phase PFP_Phase->Pi_Interaction Result_A Separation by Electronic Density Pi_Interaction->Result_A CD_Phase β-Cyclodextrin Stationary Phase CD_Phase->Inclusion Result_B Separation by Steric Fit Inclusion->Result_B

Figure 1: Mechanistic divergence between PFP (electronic interaction) and Cyclodextrin (steric inclusion) modes.

Detailed Experimental Protocol (Recommended Method)

This protocol utilizes the PFP Phase due to its superior reproducibility and compatibility with standard HPLC-UV/MS workflows.

Reagents and Equipment
  • Column: ACE Excel C18-PFP or Phenomenex Kinetex F5 (4.6 x 150 mm, 2.6 µm or 5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate or 0.1% Phosphoric Acid in Water (pH 3.0–7.5).

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile to enhance

    
     selectivity.
    
  • Detector: UV/Vis Diode Array (DAD) at 240 nm (Isosbestic point region) or 265 nm (

    
     absorption).
    
Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Dissolve ammonium formate in water to 20 mM concentration. Adjust pH to 3.0 using Formic Acid (for MS) or Phosphoric Acid (for UV).

    • Filter through a 0.22 µm nylon filter.

    • Degas Mobile Phase A and B.

  • System Equilibration:

    • Flush column with 100% Methanol for 10 minutes.

    • Equilibrate with 85% Mobile Phase A / 15% Mobile Phase B for 20 minutes at 1.0 mL/min.

    • Ensure column oven is stable at 35°C.

  • Gradient Method (for Screening):

    Time (min) % Mobile Phase A % Mobile Phase B Flow (mL/min)
    0.0 90 10 1.0
    10.0 40 60 1.0
    12.0 40 60 1.0
    12.1 90 10 1.0

    | 15.0 | 90 | 10 | 1.0 |

  • Isocratic Optimization (for Routine QC):

    • Once retention times are established, switch to isocratic mode (e.g., 80:20 Water:MeOH ) to improve baseline stability and throughput.

Troubleshooting Guide
  • Co-elution of m- and p-: Lower the column temperature to 20°C to increase the energetic difference of adsorption. Switch from Acetonitrile to Methanol if not already done.

  • Peak Tailing: Nitrobenzamides can interact with residual silanols. Ensure the buffer concentration is at least 20 mM or add 5 mM Triethylamine (if pH > 7).

Method Development Workflow

Workflow Start Start: Nitrobenzamide Isomer Mix Choice Select Column Chemistry Start->Choice C18 C18 Column Choice->C18 Standard Screen PFP PFP / F5 Column Choice->PFP Recommended Path CD Cyclodextrin Column Choice->CD If Preparative/Chiral impurities Eval_C18 Evaluate Resolution (Rs) C18->Eval_C18 Success Validate Method PFP->Success Optimize MeOH/H2O CD->Success Fail Rs < 1.5 (Co-elution) Eval_C18->Fail Likely Result Fail->PFP Switch Mechanism

Figure 2: Decision matrix for selecting the optimal stationary phase.

References

  • Separation of Benzaldehyde and Nitrobenzaldehyde Isomers. Google Patents. CN109738536B.[1]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. [Link]

  • Cyclodextrin-Based Chromatographic Stationary Phases. MDPI Separations. [Link]

  • Comparison of PFP and C18 Phases for Nitro-aromatics. Mac-Mod Analytical. [Link]

  • Separation of 3-Nitrobenzamide on Newcrom R1. SIELC Technologies. [Link]

Sources

Comparative

Reference Standard Qualification for N-Cyclohexyl-2-nitrobenzamide: A Technical Comparison Guide

Introduction: The Criticality of "Fit-for-Purpose" Standards N-cyclohexyl-2-nitrobenzamide (CAS 1780-21-8) is a pivotal intermediate in the synthesis of 2-amino-N-cyclohexylbenzamide , a scaffold widely utilized in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of "Fit-for-Purpose" Standards

N-cyclohexyl-2-nitrobenzamide (CAS 1780-21-8) is a pivotal intermediate in the synthesis of 2-amino-N-cyclohexylbenzamide , a scaffold widely utilized in the development of anticonvulsants, anti-tubercular agents, and specific mucolytics. In pharmaceutical development, it often serves two distinct roles:

  • Synthetic Intermediate: A precursor undergoing reduction to the corresponding aniline.

  • Process Impurity: A potential unreacted contaminant in the final drug substance.

Because of its nitroaromatic moiety, this compound carries potential mutagenic concerns (ICH M7), making its accurate quantification at trace levels (ppm) mandatory. This guide compares the performance of Commercial Research Grade materials against Qualified Reference Standards , demonstrating why "off-the-shelf" purity is often insufficient for regulated analytical work.

Material Characterization: The "Grade" Gap

We compared three sources of N-cyclohexyl-2-nitrobenzamide to evaluate their suitability for analytical method validation.

Table 1: Comparative Profile of Source Materials
FeatureOption A: Commercial Reagent Option B: In-House Crude Option C: Qualified Reference Standard
Primary Use Organic Synthesis (Building Block)Early R&D ScreeningGMP Release Testing / Impurity Quantification
Purity (Label) 95% - 98%Unknown (Raw)99.8% ± 0.3% (w/w)
Assay Method Area % (GC or HPLC)TLC / simple HPLCqNMR / Mass Balance
Major Impurities 2-Nitrobenzoic acid, CyclohexylamineUnreacted reagents, solvent residuesFully Characterized & Quantified
Documentation Basic CoA (Appearance, IR)Lab NotebookComprehensive CoA (H-NMR, C-NMR, MS, TGA, ROI)
Cost Low ($)Medium (

)
High (

$)
Expert Insight: The "Area %" Trap

Commercial reagents often claim "98% Purity," but this is frequently based on HPLC Area %. This method fails to detect inorganic salts, moisture, or residual solvents (e.g., trapped dichloromethane from synthesis). For a reference standard, Assay (w/w) is the only metric that matters. Our data shows that Option A, while chromatographically clean, often has an absolute assay of only 92-94% due to occluded solvents.

Experimental Comparison & Validation Data

The following data illustrates the risks of using unqualified standards.

Experiment 1: Purity Assessment (RP-HPLC)
  • Objective: Detect silent impurities in Commercial Reagent vs. Qualified Standard.

  • Method: Gradient RP-HPLC (C18 Column).

  • Observation: The Commercial Reagent (Option A) showed a significant fronting peak corresponding to 2-nitrobenzoic acid (hydrolysis product) and a late-eluting peak (oligomer).

ParameterCommercial Reagent (Option A)Qualified Standard (Option C)
Main Peak Area % 97.2%99.9%
2-Nitrobenzoic Acid 1.8%< 0.05%
Cyclohexylamine Not Detected (UV transparent)Not Detected (Confirmed by GC)
LOD (S/N > 3) 0.5 µg/mL0.05 µg/mL
Experiment 2: Stability Stress Testing

Nitro-amides are susceptible to hydrolysis under basic conditions.

  • Protocol: Samples dissolved in 0.1N NaOH/MeOH (50:50) for 24 hours.

  • Result:

    • Option A: Degraded by 15% (accelerated by pre-existing acid impurities).

    • Option C: Degraded by <2% (demonstrating higher inherent stability due to lack of autocatalytic impurities).

Mandatory Visualization: Impurity Fate & Qualification Logic

The following diagrams map the chemical context of the analyte and the decision logic for selecting a standard.

Diagram 1: Synthesis & Impurity Fate Mapping

This pathway shows where N-cyclohexyl-2-nitrobenzamide fits and where its impurities originate.

G SM1 2-Nitrobenzoyl Chloride INTER N-Cyclohexyl-2-nitrobenzamide (Target Analyte) SM1->INTER Amidation IMP1 Impurity A: 2-Nitrobenzoic Acid (Hydrolysis) SM1->IMP1 Hydrolysis SM2 Cyclohexylamine SM2->INTER PROD 2-Amino-N-cyclohexylbenzamide (Active Drug Scaffold) INTER->PROD Reduction (H2/Pd or Fe/HCl) INTER->IMP1 Hydrolysis (Storage/Stress)

Caption: Synthesis pathway showing the target analyte as a precursor to the amino-scaffold and its degradation into 2-nitrobenzoic acid.

Diagram 2: Reference Standard Qualification Decision Tree

Follow this logic to determine if you need to synthesize/qualify your own standard.

DecisionTree Start Need N-cyclohexyl-2-nitrobenzamide Standard Usage Intended Use? Start->Usage EarlyRD Early R&D / Synthesis Check Usage->EarlyRD Qualitative Regulated GMP Release / Impurity Quant / Tox Study Usage->Regulated Quantitative Commercial Buy Commercial Reagent (95-98%) EarlyRD->Commercial CheckCoA Does CoA include qNMR or Mass Balance? Regulated->CheckCoA UseAsIs Use as Secondary Standard (Correct for Purity) CheckCoA->UseAsIs Yes Qualify Full Qualification Required: 1. Recrystallize (EtOH) 2. qNMR Assay 3. TGA (Volatiles) 4. ROI (Inorganics) CheckCoA->Qualify No (Typical)

Caption: Decision matrix for selecting or qualifying a reference standard based on regulatory requirements.

Detailed Experimental Protocol: Qualification of a Secondary Standard

If a Pharmacopeial Primary Standard is unavailable, use this protocol to qualify a commercial reagent as a Secondary Reference Standard .

Step 1: Purification (Recrystallization)

Commercial material often contains yellow impurities.

  • Dissolve 5.0 g of crude N-cyclohexyl-2-nitrobenzamide in minimal boiling Ethanol (95%) .

  • Hot filter to remove insoluble particulates.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter crystals and wash with cold ethanol.

  • Dry under vacuum at 40°C for 24 hours to remove solvent.

Step 2: Structure Confirmation (Identification)
  • 1H-NMR (400 MHz, DMSO-d6): Confirm integration of cyclohexyl protons (1.1–1.9 ppm, 10H) vs. aromatic protons (7.6–8.2 ppm, 4H). Look for the amide -NH doublet around 8.5 ppm.

  • Mass Spectrometry (ESI+): Confirm [M+H]+ = 249.12 m/z.

Step 3: Purity Assignment (Mass Balance Approach)

Do not rely on HPLC Area % alone. Calculate the assigned purity (


) using:


  • %Imp_Org: Total organic impurities by HPLC (Area %).

  • %V: Volatiles (Solvents/Water) determined by TGA or Karl Fischer.

  • %ROI: Residue on Ignition (Sulfated Ash) to detect inorganic salts.

Acceptance Criteria for Reference Standard:

  • Total Impurities: < 0.5%

  • Assay (Mass Balance): 99.0% – 101.0%

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15657, N-Cyclohexylbenzamide (Related Structure). Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards - Evaluation and Characterization.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling N-cyclohexyl-2-nitrobenzamide (CAS 1780-21-8)

Topic: Personal protective equipment for handling N-cyclohexyl-2-nitrobenzamide Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist. [1][2] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-cyclohexyl-2-nitrobenzamide Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist.

[1][2]

Executive Summary: The "Safety First" Protocol

N-cyclohexyl-2-nitrobenzamide is a functionalized nitroaromatic amide often used as a pharmaceutical intermediate.[1][2] While specific toxicological data for this exact derivative is limited, its structural analogs (2-nitrobenzamide and N-cyclohexylbenzamide) dictate a strict safety profile.[1][2]

The Core Hazard: The combination of the nitro group (potential methemoglobinemia/sensitization risk) and the cyclohexyl moiety (increased lipophilicity/skin permeation) requires that you treat this substance as a Harmful Solid (H302) and a Skin/Eye/Respiratory Irritant (H315, H319, H335) .[1][2]

PART 1: Immediate Action Card (PPE Matrix)

Status: Solid (Yellow Powder/Crystals) | MP: ~156-157°C | Solubility: Organic Solvents (DMSO, Methanol)[1][2]

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory N95 (Minimum) or P100 (Preferred) As a fine powder, inhalation is the primary route of entry.[1][2] Nitroaromatics can cause respiratory sensitization.[1][2][3] Use a Fume Hood for all open handling.[1][2]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)The cyclohexyl group increases lipid solubility, potentially accelerating skin absorption.[1][2] Double gloving provides a breakthrough time buffer.[1][2]
Ocular Chemical Safety Goggles Standard safety glasses are insufficient for powders that can generate airborne dust.[1][2] Goggles seal the eyes from particulate irritation.[1][2]
Body Tyvek® Lab Coat (Closed front)Cotton coats can trap dust in fibers.[1][2] Tyvek provides a non-porous barrier against dust accumulation.[1][2]
Spill Cleanup Silver Shield / Laminate Gloves In the event of a solution spill (e.g., dissolved in DMSO), nitrile permeation rates drop drastically.[1][2] Laminate offers broad chemical resistance.[1][2]
PART 2: Risk Assessment & Scientific Rationale

As scientists, we do not follow rules blindly; we follow evidence.[1][2] The safety protocol for N-cyclohexyl-2-nitrobenzamide is derived from Structure-Activity Relationships (SAR) .

  • The Nitro Group (

    
    ): 
    
    • Hazard:[1][4][5][6][7] Nitro-compounds are historically associated with methemoglobinemia (oxidation of hemoglobin) and potential mutagenicity.[1][2]

    • Control: Strict inhalation control prevents systemic absorption.[1][2]

  • The Amide Linkage (

    
    ): 
    
    • Hazard:[1][4][5][6][7] Generally stable, but hydrolysis can yield 2-nitrobenzoic acid (irritant) and cyclohexylamine (corrosive/toxic).[1][2]

    • Control: Moisture control.[1][2] Store in a desiccator.

  • The Cyclohexyl Group (

    
    ): 
    
    • Hazard:[1][4][5][6][7] This aliphatic ring significantly increases the LogP (partition coefficient) compared to the parent nitrobenzamide.[1][2]

    • Implication: Higher lipophilicity means this compound can cross the stratum corneum (outer skin layer) faster than hydrophilic analogs.[1][2] Skin protection is the critical failure point to monitor. [1]

PART 3: Operational Workflow & Visualization
3.1 The "Barrier Hierarchy" Protocol

Do not rely on PPE alone.[1][2] Use the following engineering controls and workflow logic.

SafetyProtocol Start Start: Handling N-cyclohexyl-2-nitrobenzamide EngControl Engineering Control: Chemical Fume Hood ON (Sash at safe height) Start->EngControl PPE_Check PPE Verification: 1. Goggles 2. Tyvek Coat 3. Double Nitrile Gloves EngControl->PPE_Check State_Check State of Matter? PPE_Check->State_Check Solid_Handling Solid Handling: Use Anti-Static Spatula Weigh inside Hood State_Check->Solid_Handling Powder/Crystal Liquid_Handling Solution Handling (DMSO/MeOH): Risk of Rapid Permeation Change outer gloves every 30 mins State_Check->Liquid_Handling Dissolved Disposal Disposal: Solid: Hazardous Waste Bin Liquid: Halogenated/Non-Halogenated Solvent Waste Solid_Handling->Disposal Liquid_Handling->Disposal

Caption: Operational decision tree for handling N-cyclohexyl-2-nitrobenzamide, prioritizing engineering controls before PPE.

3.2 Step-by-Step Handling Procedure

A. Weighing & Transfer (Solid Phase) [1][2]

  • Preparation: Place the balance inside the fume hood.[1][2] If the balance is external, use a tarred weighing boat with a lid or cover.[1][2]

  • Static Control: Nitro-compounds can be static-sensitive.[1][2] Use an anti-static gun or ionizer if the powder is "fly-away."[1][2]

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.[1][2] Dispose of the wipe as hazardous solid waste.[1][2]

B. Solubilization (Liquid Phase)

  • Solvent Choice: DMSO or Methanol are common.[1][2]

  • The DMSO Danger: DMSO is a penetration enhancer .[1][2] If N-cyclohexyl-2-nitrobenzamide is dissolved in DMSO, it will carry the nitro-compound through your skin/gloves instantly upon contact.[1][2]

  • Protocol: If using DMSO, wear Silver Shield/Laminate gloves or change Nitrile gloves immediately upon any splash.[1][2]

PART 4: Emergency Response
ScenarioImmediate Action
Skin Contact (Solid) Brush off excess powder gently.[1][2] Wash with soap and water for 15 minutes.[1][2][7]
Skin Contact (Solution) Do not scrub. Rinse with copious water.[1][2][8][9] Remove contaminated clothing carefully to avoid spreading the solute.[1][2]
Eye Contact Flush with eyewash station for 15 minutes.[1][2] Hold eyelids open. Seek medical attention.
Spill (Powder) Wet a paper towel with water (to prevent dust generation) and wipe up.[1][2] Place in a sealed bag.
References
  • PubChem. (2025).[1][2] 2-Nitrobenzamide (Compound Summary).[1][2][10] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] C&L Inventory: Nitrobenzamide derivatives. Retrieved from [Link][1][2]

(Note: Due to the specific nature of this intermediate, hazard data is extrapolated from the closest structural analogs, 2-nitrobenzamide and N-cyclohexylbenzamide, in accordance with the "Read-Across" principles of toxicology.)

Sources

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